molecular formula C12H21NO3 B580060 Tert-butyl 5-oxoazocane-1-carboxylate CAS No. 1309359-79-2

Tert-butyl 5-oxoazocane-1-carboxylate

Cat. No.: B580060
CAS No.: 1309359-79-2
M. Wt: 227.304
InChI Key: OHBOOHCNAFIGLR-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxoazocane-1-carboxylate (CAS 1309359-79-2) is a high-purity chemical building block of interest in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C12H21NO3 and a molecular weight of 227.30 g/mol, features an eight-membered azocane ring system with a ketone group at the 5-position and a protective tert-butoxycarbonyl (Boc) group on the nitrogen atom . This specific structure makes it a valuable scaffold or intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds. Researchers utilize this compound to explore novel chemical spaces due to its constrained ring system and functional handles for further derivatization. Available with a purity of 97% , it is supplied with comprehensive analytical data, including SMILES string (O=C(N1CCCC(=O)CCC1)OC(C)(C)C) and InChIKey (OHBOOHCNAFIGLR-UHFFFAOYSA-N) , to support compound verification and research reproducibility. Please handle with appropriate care; this product is classified with the signal word "Warning" and has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . For research and development use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 5-oxoazocane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-6-10(14)7-5-9-13/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBOOHCNAFIGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309359-79-2
Record name tert-butyl 5-oxoazocane-1-carboxylate
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Foundational & Exploratory

A Technical Guide to tert-Butyl 5-oxoazocane-1-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, heterocyclic scaffolds serve as foundational blueprints for the development of novel chemical entities. Among these, medium-sized nitrogen-containing rings, such as the azocane framework, present unique synthetic challenges and offer distinct conformational properties that are of increasing interest to medicinal chemists. This guide provides an in-depth technical overview of tert-butyl 5-oxoazocane-1-carboxylate , a versatile synthetic intermediate.

This molecule incorporates three key features: an eight-membered azocane ring, a ketone functional group at the 5-position, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group provides stability and ensures chemoselectivity in subsequent reactions, while the ketone offers a reactive handle for a wide array of chemical transformations. This combination makes it a valuable building block for creating more complex molecular architectures, particularly in the synthesis of biologically active compounds.[1] This document will detail its chemical properties, present a robust synthetic protocol, and explore its potential applications for researchers in drug development and chemical synthesis.

Core Properties and Identification

Precise identification and understanding of a compound's physicochemical properties are paramount for its effective use in a research setting. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
CAS Number 1309359-79-2[2]
Molecular Formula C₁₂H₂₁NO₃[2]
Molecular Weight 227.304 g/mol [2]
IUPAC Name This compoundN/A
Synonyms N-Boc-azocan-5-oneN/A
Predicted XLogP3 1.3N/A
Monoisotopic Mass 227.152144 g/mol N/A

Table 1: Physicochemical and identification data for this compound.

Synthesis and Mechanism

The synthesis of medium-sized rings like azocanes can be challenging. A highly effective and classical approach for the intramolecular cyclization of diesters to form cyclic β-keto esters is the Dieckmann condensation .[3][4][5] This base-catalyzed reaction is the intramolecular equivalent of the Claisen condensation and is particularly well-suited for forming five- and six-membered rings, but can also be applied to seven- and eight-membered rings.[6]

The proposed synthesis for this compound leverages this methodology, starting from a linear N-Boc protected amino diester precursor. The subsequent hydrolysis and decarboxylation of the resulting β-keto ester yield the target ketone.

Causality of the Synthetic Strategy

The choice of the Dieckmann condensation is deliberate. The reaction is driven by the formation of a thermodynamically stable enolate of the cyclic β-keto ester product after cyclization. Using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) ensures efficient deprotonation at the α-carbon to initiate the cyclization cascade. The Boc-protecting group is stable under these basic conditions, preventing undesired side reactions involving the nitrogen atom.[7][8][9] The final decarboxylation step under acidic conditions is a classic and high-yielding method to convert a β-keto ester into a simple ketone.

Visualized Synthetic Workflow

The following diagram outlines the key transformations in the proposed synthesis.

SynthesisWorkflow Synthetic Pathway for this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Decarboxylation Precursor Linear Amino Diester Precursor (N-Boc protected) Dieckmann Dieckmann Condensation (Base-catalyzed intramolecular cyclization) Precursor->Dieckmann NaH or KOtBu Toluene, reflux Intermediate Cyclic β-Keto Ester Intermediate Dieckmann->Intermediate Decarboxylation Hydrolysis & Decarboxylation Intermediate->Decarboxylation Aq. Acid (e.g., HCl) Heat Product This compound (Final Product) Decarboxylation->Product

Caption: A workflow diagram illustrating the key stages of synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Dieckmann condensation for forming cyclic ketones.[10]

Step 1: Intramolecular Dieckmann Condensation

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and wash with anhydrous toluene to remove the oil. Add fresh anhydrous toluene to the flask.

  • Reagent Addition: Dissolve the linear N-Boc amino diester precursor (1.0 equivalent) in anhydrous toluene. Add this solution dropwise to the stirred suspension of NaH at room temperature.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The formation of the cyclic product is driven by the intramolecular attack of the enolate on the second ester group.[6]

  • Quenching: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

Step 2: Work-up and Isolation of the β-Keto Ester

  • Extraction: Transfer the mixture to a separatory funnel and add water. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and saturated brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cyclic β-keto ester intermediate. This intermediate may be purified by column chromatography if necessary.

Step 3: Hydrolysis and Decarboxylation

  • Reaction Setup: Dissolve the crude β-keto ester in a mixture of dioxane and 3M hydrochloric acid (HCl).

  • Reaction Execution: Heat the solution to reflux for several hours. The acidic conditions hydrolyze the ester, and the resulting β-keto acid readily undergoes decarboxylation upon heating to release CO₂.[4]

  • Work-up and Purification: After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude product by silica gel column chromatography to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of this compound are not extensively documented in public literature, its structural components make it a molecule of high interest for drug development professionals.

  • Scaffold for Novel Therapeutics: The azocane ring is a key structural motif in a number of biologically active compounds.[1] The conformational flexibility of this eight-membered ring allows it to present substituents in diverse spatial orientations, which can be advantageous for optimizing binding to biological targets.

  • Versatile Synthetic Handle: The ketone at the 5-position is a versatile functional group that can be readily converted into other functionalities. For example, it can undergo reductive amination to introduce new amine substituents, Wittig reactions to form alkenes, or reduction to an alcohol, which can then be further derivatized.[1]

  • Role of the Boc Group: The tert-butyloxycarbonyl (Boc) group is a crucial feature, rendering the nitrogen atom unreactive under a variety of conditions (e.g., organometallic additions, reductions). It can be easily removed under acidic conditions when desired, allowing for late-stage modification of the nitrogen atom. This protection strategy is fundamental in multi-step organic synthesis.[7]

  • Privileged Structures in CNS-Active Compounds: Saturated nitrogen heterocycles are common features in compounds targeting the central nervous system (CNS). The lipophilicity and three-dimensional shape imparted by the azocane ring can be beneficial for properties such as blood-brain barrier permeability.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, general precautions for similar non-volatile organic compounds should be followed.[11][12]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[13][14]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]

  • Spill and Disposal: In case of a spill, absorb with an inert material and place in a suitable container for chemical waste. Dispose of waste in accordance with local, state, and federal regulations.[11]

This compound is intended for research and development use only.[15]

References

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An In-Depth Technical Guide to Tert-butyl 5-oxoazocane-1-carboxylate: Structure, Synthesis, and Scientific Profile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 5-oxoazocane-1-carboxylate is a saturated, eight-membered N-heterocyclic ketone, a class of compounds of growing interest in medicinal chemistry. The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom renders it a versatile synthetic intermediate, allowing for selective modifications and incorporation into more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, a detailed analysis of its IUPAC nomenclature, a plausible multi-step synthetic pathway with mechanistic insights, and a predictive analysis of its spectroscopic characteristics. Furthermore, we explore its potential applications in drug discovery and development, drawing parallels with structurally related pharmacologically active agents.

Chemical Structure and Nomenclature

This compound is a molecule that combines the structural features of a cyclic ketone, a secondary amine protected as a carbamate, and an eight-membered ring system.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

IUPAC Name: this compound[1]

Nomenclature Deconstruction:

  • Azocane: The root "azocane" denotes a fully saturated eight-membered ring containing one nitrogen atom.[2]

  • 5-oxo: This prefix indicates the presence of a carbonyl group (C=O) at the 5th position of the azocane ring. Numbering starts from the heteroatom (nitrogen) and proceeds around the ring.

  • 1-carboxylate: This signifies a carboxylate group attached to the nitrogen atom at position 1.

  • tert-butyl: This specifies that the carboxylate group is an ester of tert-butanol.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₂H₂₁NO₃[1]
Molecular Weight227.30 g/mol [1]
XLogP3-AA1.3[1]
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2

Proposed Synthetic Pathway: A Mechanistic Approach

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical):

Step 1: Baeyer-Villiger Oxidation of N-Boc-4-piperidone

  • Rationale: The Baeyer-Villiger oxidation is a reliable method for converting ketones to esters or lactones. In this case, it will insert an oxygen atom adjacent to the carbonyl group of the piperidone ring, forming a seven-membered lactone. The regioselectivity of the oxygen insertion is predictable, with the more substituted carbon atom typically migrating.

  • Procedure:

    • To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the corresponding lactone.

Step 2: Hydrolysis of the Lactone

  • Rationale: The lactone is hydrolyzed to open the ring and form a linear amino acid with a carboxylic acid and a hydroxyl group. This sets the stage for subsequent chain extension and cyclization.

  • Procedure:

    • Dissolve the lactone (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

    • Acidify the reaction mixture to pH 3-4 with a dilute solution of hydrochloric acid (HCl).

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid intermediate.

Step 3: Homologation and Intramolecular Cyclization

  • Rationale: This two-part step first extends the carbon chain by one methylene group (homologation) and then forms the eight-membered azocane ring. The Arndt-Eistert homologation is a classic method for this transformation, involving the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane and subsequent Wolff rearrangement. The resulting ester can then be induced to cyclize.

  • Procedure:

    • Acid Chloride Formation: Treat the carboxylic acid intermediate (1.0 eq) with oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) in anhydrous DCM at 0 °C. Stir for 1-2 hours at room temperature.

    • Diazoketone Formation: In a separate flask, carefully prepare a solution of diazomethane in diethyl ether. Add the freshly prepared acid chloride solution dropwise to the diazomethane solution at 0 °C.

    • Wolff Rearrangement and Cyclization: The resulting diazoketone can be subjected to photolytic, thermal, or metal-catalyzed (e.g., silver benzoate) conditions to induce the Wolff rearrangement, forming a ketene. In the presence of a suitable nucleophile or under conditions that favor intramolecular reaction, this can lead to the formation of the eight-membered ring. Alternatively, the homologated acid can be activated and cyclized under high dilution conditions using a macrolactamization reagent such as HATU or T3P.

Spectroscopic Profile (Predictive Analysis)

As experimental data is not widely published, the following spectroscopic characteristics are predicted based on the chemical structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.5 - 3.7m4H-N-CH₂-
~ 2.5 - 2.7m4H-CH₂-C=O
~ 1.8 - 2.0m4H-CH₂-CH₂-
1.48s9H-C(CH₃)₃

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 210C=O
~ 155N-C=O (Boc)
~ 80-C(CH₃)₃
~ 45-55-N-CH₂-
~ 35-45-CH₂-C=O
~ 28.5-C(CH₃)₃
~ 25-35-CH₂-CH₂-

Infrared (IR) Spectroscopy (Predicted):

  • ~1710 cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration of the ketone in the eight-membered ring.

  • ~1690 cm⁻¹: A strong absorption band for the C=O stretching of the tert-butoxycarbonyl (Boc) group.

  • ~2850-2980 cm⁻¹: C-H stretching vibrations of the methylene and methyl groups.

  • ~1160 cm⁻¹: C-O stretching of the carbamate.

Mass Spectrometry (Predicted):

  • [M+H]⁺: m/z = 228.16

  • [M+Na]⁺: m/z = 250.14

  • Fragmentation: A characteristic loss of the tert-butyl group (57 amu) or isobutylene (56 amu) from the molecular ion is expected, along with fragmentation of the azocane ring.

Potential Applications in Drug Discovery and Development

While specific biological activities of this compound have not been extensively reported, its structural motifs are present in a variety of biologically active molecules. The N-Boc protected lactam scaffold is a valuable building block in medicinal chemistry.

As a Synthetic Intermediate:

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The Boc protecting group can be readily removed under acidic conditions, revealing a secondary amine that can be further functionalized. The ketone at the 5-position provides a handle for a wide range of chemical transformations, including:

  • Reductive amination: To introduce new substituents and build molecular complexity.

  • Wittig reaction and related olefination reactions: To form carbon-carbon double bonds.

  • Addition of organometallic reagents: To introduce alkyl, aryl, or other groups.

Potential Pharmacological Relevance:

Medium-sized nitrogen heterocycles are found in a number of natural products with interesting biological activities. The azocane skeleton, for instance, is the core of several opioid compounds. While this compound itself is unlikely to be a potent therapeutic agent, it can serve as a scaffold for the development of novel compounds targeting a range of biological targets. The incorporation of lactam moieties is a common strategy in the design of enzyme inhibitors, particularly for proteases. The conformational flexibility of the eight-membered ring may allow for the design of ligands that can adapt to the binding sites of various proteins.

Conclusion

This compound is a valuable, albeit under-documented, synthetic building block. Its structure, featuring a strategically protected nitrogen and a reactive ketone within an eight-membered ring, offers numerous possibilities for chemical elaboration. The proposed synthetic route via ring expansion of a readily available piperidone derivative provides a practical approach to its preparation. While further experimental validation of its spectroscopic properties and biological activities is required, the predictive analysis and comparison with related structures strongly suggest its potential as a key intermediate in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.

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Synthesis pathways for novel azocane derivatives

This versatile and direct method involves the cyclization of a linear substrate containing both an amine and a carbonyl group (aldehyde or ketone). [2]The initial reaction forms a cyclic iminium ion intermediate, which is then reduced in situ by a reducing agent (e.g., sodium cyanoborohydride) to furnish the azocane ring. This one-pot procedure is highly efficient for creating the core scaffold. [2]

Comparative Analysis of Core Synthetic Strategies

The choice of synthetic strategy is dictated by the desired substitution pattern, required stereochemistry, and the availability of starting materials.

StrategyStarting MaterialsKey Reagents/CatalystsYieldsKey AdvantagesLimitations
Pd-Catalyzed Expansion 2-Alkenyl Piperidines[Pd(allyl)Cl]₂Good to HighStereoretentive, mild conditions, functional group tolerance. [1]Requires specific precursor synthesis.
Beckmann Rearrangement Cyclic KetonesH₂SO₄, PPA, SOCl₂Moderate to GoodUtilizes simple starting materials, scalable. [4][5]Requires harsh acidic conditions, multi-step process (oxime formation, rearrangement, reduction).
Aza-Cope/Mannich Acyclic Amino-dienesHeat, AcidGood to ExcellentRapid complexity generation, atom economical, tandem reaction. [8][9]Precursor synthesis can be complex; requires specific substrate geometry.
Ring-Closing Metathesis Diallylic AminesGrubbs' CatalystsGood to HighExcellent functional group tolerance, predictable. [2]Expensive catalysts, produces an unsaturated ring that may require reduction.
Reductive Amination Linear Amino-ketonesNaBH₃CN, Na(OAc)₃BHModerate to GoodDirect, one-pot cyclization. [2]Potential for intermolecular side reactions at high concentrations.

Featured Experimental Protocols

Adherence to robust, validated protocols is essential for reproducible success. The following methodologies are presented as illustrative examples of the strategies discussed above.

Protocol 1: Synthesis of a Substituted Azocane via Palladium-Catalyzed Two-Carbon Ring Expansion

This protocol is adapted from the methodology reported by Knowles and coworkers. [1]

  • Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the N-protected 2-alkenyl piperidine substrate (1.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, [Pd(allyl)Cl]₂ (2.5–5 mol%).

  • Solvent: Add anhydrous, degassed solvent (e.g., 1,2-dichloroethane or MeCN) to achieve a concentration of approximately 0.1 M.

  • Reaction: Seal the tube and heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure azocane derivative.

Protocol 2: Azocane Synthesis via Intramolecular Reductive Amination

This protocol is a generalized procedure based on established methods. [2]

  • Setup: To a round-bottom flask, add the linear amino-ketone precursor (1.0 equiv) and dissolve it in a suitable solvent such as methanol or 1,2-dichloroethane.

  • pH Adjustment: Add acetic acid (1.1 equiv) to catalyze the formation of the iminium ion intermediate.

  • Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) portion-wise at 0 °C. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Ensure the reaction is performed in a well-ventilated fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash chromatography to obtain the desired azocane.

Future Outlook

The synthesis of azocane derivatives continues to be an area of active research. Future innovations will likely focus on the development of catalytic asymmetric methods to control stereochemistry more effectively during ring formation. [10]Furthermore, the application of late-stage C-H functionalization techniques to pre-existing azocane scaffolds will provide rapid access to diverse libraries of novel compounds for biological screening, accelerating the drug discovery process. [11]As synthetic methodologies become more robust and versatile, the once-elusive azocane ring will undoubtedly feature more prominently in the next generation of therapeutic agents.

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An In-Depth Technical Guide to Tert-butyl 5-oxoazocane-1-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 5-oxoazocane-1-carboxylate is a heterocyclic organic compound featuring an eight-membered azocane ring system. This structure is of significant interest to the medicinal chemistry community. The azocane scaffold is present in a number of biologically active natural products and synthetic molecules, exhibiting a range of pharmacological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a ketone functional group and a tert-butyloxycarbonyl (Boc) protecting group makes this molecule a versatile building block for the synthesis of more complex drug candidates. The Boc group provides a stable yet readily cleavable protecting group for the nitrogen atom, allowing for selective modifications at other positions of the molecule. This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, predicted reactivity, and potential applications of this compound.

Molecular Structure and Properties

The structure of this compound incorporates a saturated eight-membered ring containing one nitrogen atom (an azocane), a ketone at the 5-position, and a tert-butyloxycarbonyl (Boc) group attached to the nitrogen.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
Appearance White to off-white solid
Melting Point Not available
Boiling Point > 300 °C (decomposes)
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water.
pKa (Conjugate Acid) ~8-9

Synthesis Methodologies

The synthesis of medium-sized rings like azocanes can be challenging due to unfavorable entropic factors. However, several strategies can be employed, with the Dieckmann condensation being a plausible and well-established method for the formation of cyclic β-keto esters.[3][4][5] Subsequent hydrolysis and decarboxylation would yield the desired cyclic ketone.

Proposed Synthetic Pathway: Intramolecular Dieckmann Condensation

A viable synthetic route to this compound involves the intramolecular Dieckmann condensation of a suitable N-Boc protected amino diester.

Synthesis_of_Tert-butyl_5-oxoazocane-1-carboxylate cluster_0 Step 1: Synthesis of Diester Precursor cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation start N-Boc-4-aminobutanoic acid reagent1 Esterification (e.g., SOCl₂, MeOH) start->reagent1 intermediate1 Methyl N-Boc-4-aminobutanoate reagent1->intermediate1 reagent2 Alkylation with methyl 4-bromobutanoate intermediate1->reagent2 precursor Dimethyl 4-(tert-butoxycarbonylamino)octanedioate reagent2->precursor base Strong Base (e.g., NaH, NaOEt) precursor->base Intramolecular Cyclization intermediate2 Cyclic β-keto ester base->intermediate2 acid_heat Aqueous Acid & Heat (e.g., H₂SO₄, H₂O, Δ) intermediate2->acid_heat final_product This compound acid_heat->final_product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Adapted from similar Dieckmann Condensation procedures)

Step 1: Synthesis of Dimethyl 4-(tert-butoxycarbonylamino)octanedioate (Precursor)

  • To a solution of N-Boc-4-aminobutanoic acid in methanol, add thionyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure to obtain methyl N-Boc-4-aminobutanoate.

  • Dissolve the resulting ester in anhydrous THF and add a strong base such as sodium hydride at 0 °C.

  • Add methyl 4-bromobutanoate dropwise and allow the reaction to proceed at room temperature for 24 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to yield the diester precursor.

Step 2: Dieckmann Condensation

  • To a suspension of sodium hydride in anhydrous toluene, add a solution of the diester precursor in toluene dropwise at reflux.

  • Continue refluxing for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclic β-keto ester.

Step 3: Hydrolysis and Decarboxylation

  • Dissolve the crude cyclic β-keto ester in a mixture of sulfuric acid and water.

  • Heat the mixture at reflux for 12-18 hours.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain this compound.

Predicted Reactivity

The chemical reactivity of this compound is dictated by the ketone and the Boc-protecting group.

Reactivity_of_Tert-butyl_5-oxoazocane-1-carboxylate cluster_ketone Reactions at the Carbonyl Group cluster_boc Reactions of the Boc Group cluster_alpha Reactions at α-Carbons start This compound reduction Reduction (e.g., NaBH₄) start->reduction reductive_amination Reductive Amination (e.g., R-NH₂, NaBH(OAc)₃) start->reductive_amination wittig Wittig Reaction (e.g., Ph₃P=CH₂) start->wittig deprotection Deprotection (e.g., TFA, HCl) start->deprotection alkylation α-Alkylation (e.g., LDA, R-X) start->alkylation

Caption: Predicted reactivity of this compound.

  • Reactions at the Carbonyl Group: The ketone can undergo nucleophilic addition reactions. It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride. Reductive amination with a primary amine and a reducing agent such as sodium triacetoxyborohydride can introduce an amino group. The Wittig reaction can be used to convert the ketone into an alkene.

  • Reactions of the Boc Group: The Boc group is stable to many reaction conditions but can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.[6] This deprotection exposes the secondary amine, which can then be further functionalized.

  • Reactions at the α-Carbons: The protons on the carbons alpha to the ketone are acidic and can be removed by a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate can then react with electrophiles, such as alkyl halides, allowing for the introduction of substituents at the α-position.

Spectroscopic Characterization

While an experimental spectrum for this compound is not available, the expected spectroscopic data can be predicted based on the analysis of similar structures.[7][8][9][10][11][12][13]

Predicted Spectroscopic Data
Technique Expected Features
¹H NMR - ~3.2-3.6 ppm: Multiplets corresponding to the protons on the carbons adjacent to the nitrogen atom. - ~2.4-2.7 ppm: Multiplets for the protons on the carbons alpha to the ketone. - ~1.6-2.0 ppm: Multiplets for the remaining methylene protons on the azocane ring. - ~1.4 ppm: A sharp singlet for the nine protons of the tert-butyl group.
¹³C NMR - ~208-212 ppm: Signal for the ketone carbonyl carbon. - ~155 ppm: Signal for the carbamate carbonyl carbon of the Boc group. - ~80 ppm: Signal for the quaternary carbon of the tert-butyl group. - ~40-55 ppm: Signals for the methylene carbons adjacent to the nitrogen and the ketone. - ~28 ppm: Signal for the methyl carbons of the tert-butyl group. - ~20-35 ppm: Signals for the other methylene carbons in the ring.
Infrared (IR) - ~1710-1725 cm⁻¹: Strong absorption band for the C=O stretch of the cyclic ketone.[5][14][15] - ~1680-1700 cm⁻¹: Strong absorption band for the C=O stretch of the carbamate (Boc group).[15][16][17] - ~2850-2980 cm⁻¹: C-H stretching vibrations of the methylene and methyl groups.
Mass Spectrometry (MS) - [M+H]⁺: Expected at m/z 228.16. - [M-56]⁺: A common fragment corresponding to the loss of isobutylene from the Boc group.[18][19] - [M-100]⁺: Fragment corresponding to the loss of the entire Boc group.

Applications in Drug Discovery

The this compound scaffold is a valuable starting material for the synthesis of novel drug candidates. The azocane ring system is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[20]

  • Scaffold for Library Synthesis: The ketone and the protected amine provide two orthogonal points for diversification, making it an ideal scaffold for the creation of compound libraries for high-throughput screening.

  • Conformationally Constrained Peptidomimetics: The eight-membered ring can serve as a template to create conformationally restricted analogues of peptide ligands, which can lead to improved potency, selectivity, and metabolic stability.

  • Access to Novel Chemical Space: The synthesis of medium-sized rings like azocanes is less explored than that of 5- and 6-membered rings.[20] Therefore, molecules derived from this scaffold occupy a unique and potentially fruitful area of chemical space for drug discovery.[20][21]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general laboratory safety precautions for handling fine chemicals should be observed. Based on related compounds, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while challenging, can be achieved through established methods like the Dieckmann condensation. The presence of a ketone and a Boc-protected amine allows for a wide range of chemical modifications, providing access to diverse libraries of novel compounds. The exploration of the chemical space around the azocane scaffold holds significant promise for the development of new therapeutic agents.

References

  • Dieckmann, W. (1894). Zur Kenntniss der Kolbe'schen Synthese. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.
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  • Reddit. (2023, June 11).
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  • ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and...
  • PubMed. (2022). Isolation and biological activity of azocine and azocane alkaloids.
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  • Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
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  • ResearchGate. (n.d.). Synthesis of New Azocine Derivatives and Their Functionalization by Nucleophilic Addition to Their Iminium Salts.
  • PubMed Central. (2025, July 28). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D.
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Discovery and significance of eight-membered nitrogen-containing heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Significance of Eight-Membered Nitrogen-Containing Heterocycles

Authored by Gemini, Senior Application Scientist

Abstract

Eight-membered nitrogen-containing heterocycles represent a compelling, albeit challenging, class of chemical scaffolds. Their unique conformational flexibility and vast, under-explored chemical space position them as privileged structures in medicinal chemistry and natural products.[1] However, their synthesis is often hampered by unfavorable enthalpic and entropic factors, making their inclusion in conventional small molecule screening libraries rare. This guide provides a comprehensive overview of these fascinating molecules, from their discovery in nature to their profound significance in modern drug development. We will delve into the intricacies of their synthesis, explore their diverse biological activities, and provide field-proven insights into the experimental choices that drive their successful construction and application.

The Challenge and Allure of the Medium-Sized Ring

Nitrogen heterocycles are foundational to modern medicine, with over 85% of all biologically active compounds containing a heterocyclic core.[1] While five- and six-membered rings are ubiquitous, medium-sized rings (8-11 atoms) remain a frontier in synthetic and medicinal chemistry.[2] The construction of eight-membered rings, such as azocanes and their derivatives, is a formidable challenge due to high conformational strain and unfavorable transannular interactions that impede traditional cyclization reactions.

Despite these synthetic hurdles, nature has repeatedly demonstrated the utility of this scaffold. A variety of natural products and bioactive molecules feature an eight-membered nitrogen-containing ring, exhibiting a wide array of potent pharmacological activities.[1] This discrepancy between natural prevalence and synthetic accessibility has created a significant gap in drug discovery, highlighting the urgent need for novel and efficient synthetic methodologies to unlock the therapeutic potential of this chemical space.[2]

Notable Examples in Nature and Medicine

The azocine ring, an eight-membered heterocycle, is a pivotal structure in numerous important natural products and synthetic drugs.[3] These compounds have found therapeutic applications as analgesics, antihypertensives, and even antimalarials.[3]

Compound Class Significance Reference
(+)-Balasubramide Natural Product (Lactam)Exhibits anti-neuroinflammatory properties.
Manzamine A Natural Product (Alkaloid)Used as an insecticidal, antibacterial, and antimalarial agent.
Phenazocine Synthetic OpioidAn opioid analgesic drug.[3]
Cyclazocine Synthetic OpioidAn opioid analgesic drug.[3]
Taxol Natural Product DiterpenoidA potent anticancer agent (contains an eight-membered ring).

Strategic Approaches to Synthesis: Taming the Ring

The inherent difficulty in forming medium-sized rings has spurred the development of innovative synthetic strategies that circumvent the challenges of traditional head-to-tail cyclizations. These methods often rely on transition-metal catalysis, ring expansions, or multicomponent reactions to efficiently construct the desired eight-membered core.

Transition-Metal-Catalyzed Cyclizations

Palladium and Rhodium catalysts have proven to be powerful tools for constructing eight-membered N-heterocycles. These reactions often proceed through mechanisms that avoid the high-energy transition states of direct cyclization.

  • Palladium-Catalyzed Cross-Coupling: Zhang and co-workers developed a Pd-catalyzed cross-coupling of 2-iodobiphenyls with 2-bromobenzylamines. This method proceeds via C-H activation to form a C,C-palladacycle intermediate, effectively assembling the eight-membered ring.

  • Palladium-Catalyzed Dicarbofunctionalization: An efficient route to these heterocycles involves the palladium-catalyzed dicarbofunctionalization of allenamides.[1] An allyl-palladium intermediate, generated from an intramolecular allene insertion, undergoes an allylic substitution to close the ring.[1]

  • Buchwald-Hartwig Amination: Intramolecular Pd-catalyzed N-arylation has been successfully applied to the synthesis of medium-sized N-heterocycles, a testament to the power of this C-N bond-forming reaction.[4]

G cluster_process Catalytic Cycle A 2-Iodobiphenyl Derivative D C-H Activation & Oxidative Addition A->D B 2-Bromobenzylamine Derivative E Formation of C,C-Palladacycle Intermediate B->E C Pd(0) Catalyst C->D D->E Intramolecular F Reductive Elimination E->F Coupling with Amine F->C Regenerates Catalyst G Eight-Membered N-Heterocycle F->G

Ring Expansion Strategies

Ring expansion reactions provide an elegant pathway to medium-sized rings by leveraging the release of strain from smaller, more readily formed precursors.

  • Rh-Catalyzed Expansion of Azetidines: Aissa and colleagues reported a rhodium-catalyzed ring expansion where the release of ring strain in a 4-membered azetidine drives the formation of an 8-membered nitrogen heterocycle in good yields.

  • Migratory Ring Expansion of Ureas: Clayden et al. developed a method using the deprotonation of benzylic urea derivatives of smaller benzo-fused heterocycles.[2] This triggers a migratory ring expansion, yielding an array of medium-ring structures with excellent efficiency and stereoselectivity.[2]

  • Photochemical Ring Expansion: A[1]-sigmatropic rearrangement induced by photochemistry can convert furopyridinones into azocines and benzoazocines, demonstrating a unique, light-driven approach.[1]

G A Substituted Azetidine (4-Membered Ring) C Oxidative Addition (C-C Bond Cleavage) A->C B Rh Catalyst B->C D Rhodacyclopentanone Intermediate C->D E Carbene Insertion or β-Carbon Elimination D->E Strain Release F Reductive Elimination E->F F->B Catalyst Regeneration G Eight-Membered N-Heterocycle F->G

Domino and Cycloaddition Reactions
  • Domino Diels-Alder/Ring Expansion: A one-step synthesis of arene-annulated eight-membered nitrogen heterocycles can be achieved through a domino inverse-electron-demand Diels–Alder reaction followed by a thermal ring expansion sequence.[1]

  • [4+4] Cycloaddition: While thermally forbidden, transition-metal-catalyzed [4+4] cycloadditions provide a powerful and direct route to eight-membered rings from simple diene precursors. Palladium(0) catalysts, for instance, can activate 1,3-dienes to induce a nucleophilic addition to azadienes, followed by cyclization.[5]

Experimental Protocol: Domino Synthesis of an Arene-Annulated Azocine

This protocol is based on the domino inverse-electron-demand Diels–Alder/thermal ring expansion sequence.[1] It provides a self-validating system where the successful formation of the product confirms the efficiency of the cascade reaction.

Objective: To synthesize an 8-membered dibenzo[b,f][1][5]oxazocine derivative from readily available starting materials in a one-pot procedure.

Materials:

  • Aromatic 1,2-diazine (e.g., Phthalazine, 1.0 mmol)

  • Dienophile (e.g., N-phenylmaleimide, 1.2 mmol)

  • High-boiling solvent (e.g., Diphenyl ether, 10 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Standard workup and purification supplies (Silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add the aromatic 1,2-diazine (1.0 mmol) and the dienophile (1.2 mmol).

    • Causality Insight: Using a slight excess of the dienophile ensures complete consumption of the limiting diazine reagent.

  • Solvent Addition: Add the high-boiling solvent (10 mL) to the flask. The choice of a solvent like diphenyl ether (b.p. 259 °C) is critical as high temperatures are required to facilitate both the initial cycloaddition and the subsequent thermal ring expansion.

  • Heating: Place the flask in a heating mantle and heat the mixture to reflux (approx. 250-260 °C) with vigorous stirring. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Causality Insight: The initial [4+2] cycloaddition (Diels-Alder) is followed by a retro-Diels-Alder reaction to eliminate N₂, and then the crucial thermal ring expansion occurs. This high-energy cascade requires significant thermal input.

  • Reaction Completion & Cooldown: Once the starting material is consumed (typically 4-6 hours), remove the heat source and allow the reaction mixture to cool to room temperature.

  • Purification: The crude product is purified by column chromatography on silica gel. The solvent system for elution (e.g., hexane/ethyl acetate gradient) must be determined based on the polarity of the specific product synthesized.

  • Characterization: The structure of the final eight-membered heterocycle should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Biological Significance and Therapeutic Outlook

The unique three-dimensional structures of eight-membered N-heterocycles allow them to interact with biological targets, especially challenging ones like protein-protein interfaces, that are often undruggable by conventional small molecules. Their conformational flexibility enables them to adopt specific geometries to maximize binding affinity.[6]

  • Anticancer Activity: The inherent chirality and saddle-shaped structure of some dibenzo[b,f][1][4]diazocines make them interesting candidates for asymmetric synthesis and evaluation as anticancer agents.[7] Many N-heterocycles exhibit antitumor activities by inhibiting protein kinases, topoisomerases, or microtubule formation.[8]

  • CNS Activity: The azocine scaffold is a well-established pharmacophore for opioid analgesics (e.g., phenazocine).[3] The conformational properties of the eight-membered ring are crucial for its interaction with opioid receptors.

  • Antimicrobial and Antiviral Properties: Nitrogen heterocycles are a cornerstone of antimicrobial drug discovery.[9] The ability of the nitrogen atoms to form hydrogen bonds is key to their interaction with biological targets.[10] Manzamine A, a marine alkaloid with an eight-membered ring, displays potent antibacterial and antimalarial activity.

The development of efficient synthetic routes is poised to significantly expand the exploration of these compounds in drug discovery pipelines. As our ability to create these complex scaffolds grows, so too will our understanding of their structure-activity relationships (SAR) and their potential to treat a wide range of human diseases.[8]

Conclusion

Eight-membered nitrogen-containing heterocycles stand at the intersection of synthetic challenge and therapeutic promise. For decades, their difficult construction has left their potential largely untapped. However, recent advances in synthetic methodology, particularly in transition-metal catalysis and strategic ring expansions, are finally providing the tools needed to access this privileged class of molecules. As these scaffolds become more available, they offer immense opportunities for drug development professionals to tackle difficult biological targets and design next-generation therapeutics. The continued exploration of this fascinating area of chemical space is not just an academic pursuit but a critical endeavor in the quest for novel and effective medicines.

References

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  • Construction of Eight-Membered N -Heterocycles via Palladium-Catalyzed Cyclization of Allenyl Isocyanides. (2025).
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A Technical Guide to tert-Butyl 5-oxoazocane-1-carboxylate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Medium-Sized Rings

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with over 80% of approved drugs featuring such a core.[1] While five- and six-membered rings are ubiquitous, medium-sized heterocycles (8-12 members) like azocanes remain significantly under-explored in drug discovery programs.[1] This is largely attributable to the synthetic challenges posed by their formation, which is often hampered by unfavorable enthalpic and entropic factors.[2] However, these scaffolds are present in numerous biologically active natural products and offer unique three-dimensional vectors for substituent placement, providing a compelling opportunity to access novel chemical space.[1][3]

Tert-butyl 5-oxoazocane-1-carboxylate has emerged as a particularly valuable and versatile building block for overcoming these synthetic hurdles. Its rigid eight-membered ring, functionalized with a ketone and a protected amine, provides multiple handles for diversification. The tert-butoxycarbonyl (Boc) group offers robust protection under a wide range of conditions while allowing for clean deprotection, and the C5-ketone serves as a key reaction center for introducing molecular complexity. This guide provides a detailed examination of the synthesis and reactivity of this key intermediate, highlighting its strategic application in constructing more complex molecular architectures.

Synthesis of the Azocane Core

The construction of the azocane ring system is non-trivial. While various methods for synthesizing medium-ring heterocycles exist, including intramolecular Heck reactions and tandem copper-catalyzed C-N bond formation followed by ring expansion, a common and scalable approach to azocane-ketones often involves ring expansion of a smaller, more readily available cyclic precursor.[2][4][5]

A well-established industrial process for a related azepane (seven-membered ring) ketone involves the ring expansion of a Boc-protected piperidinone using ethyl diazoacetate.[6] This strategy, which can be adapted for the azocane ring, highlights a practical approach to overcoming the challenges of direct cyclization for medium-sized rings.

Key Transformations and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two primary functional groups: the C5-ketone and the N1-Boc protecting group.

Reactions at the C5-Carbonyl Group

The ketone functionality is a versatile hub for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most powerful applications of this building block is in reductive amination, which converts the ketone into a secondary or tertiary amine, a common transformation in the synthesis of pharmaceutical intermediates.[7] This one-pot reaction proceeds through the in-situ formation of an imine or iminium ion, which is then immediately reduced by a mild hydride agent.[8]

Causality in Reagent Selection: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice.[9] Unlike the more powerful sodium borohydride (NaBH₄), STAB is less likely to prematurely reduce the starting ketone before imine formation occurs.[9] It is also more tolerant of the mildly acidic conditions that favor the dehydration step to form the imine intermediate.[9]

Below is a generalized workflow for this key transformation.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A tert-Butyl 5-oxoazocane- 1-carboxylate C Imine / Iminium Ion Intermediate A->C:w + Amine B Primary/Secondary Amine (R-NH₂ or R₂NH) B->C:w Mild Acid (e.g., AcOH) E Substituted Azocane Product C->E Hydride Transfer D Sodium Triacetoxyborohydride (STAB) D->E:w G cluster_0 Pathway A: N-Deprotection cluster_1 Pathway B: C5-Carbonyl Reaction start This compound N-Boc C=O A1 5-Oxoazocane (Free Amine) start:f0->A1 TFA or HCl B1 Reductive Amination Grignard Addn. Wittig start:f1->B1 A2 N-Alkylation N-Acylation N-Arylation A1->A2 B2 Diverse C5-Substituted Azocanes B1->B2

Caption: Orthogonal reactivity of this compound.

Experimental Protocols: A Self-Validating System

The following protocols are provided as a trusted starting point for researchers. They are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: General Procedure for Reductive Amination

This protocol describes the coupling of the title compound with a generic primary amine using sodium triacetoxyborohydride. [10][11]

  • Materials:

    • This compound (1.0 equiv)

    • Primary amine (e.g., benzylamine) (1.1 equiv)

    • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic Acid (catalytic, ~5 mol%)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound and the primary amine.

    • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the ketone).

    • Add a catalytic amount of acetic acid to the solution.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride portion-wise over 5-10 minutes. Caution: Gas evolution may occur.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.

  • Workup & Purification:

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel to afford the desired N-substituted azocane.

Protocol 2: Boc-Deprotection

This protocol describes the standard procedure for removing the Boc protecting group.

  • Materials:

    • Boc-protected azocane substrate (1.0 equiv)

    • Trifluoroacetic acid (TFA) (10-20 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected azocane in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid to the stirred solution.

    • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting TFA salt can often be used directly in the next step or neutralized by dissolving in a suitable solvent and washing with a mild base (e.g., saturated NaHCO₃ solution).

Data Summary

The utility of this building block is best demonstrated by the high efficiency of its key transformations. The following table summarizes typical conditions and outcomes.

TransformationReagents & ConditionsTypical YieldKey Considerations
Reductive Amination Amine, NaBH(OAc)₃, cat. AcOH, DCM, rt80-95%STAB is preferred over NaBH₄ to avoid ketone reduction. [9]
Boc-Deprotection TFA, DCM, 0 °C to rt>95% (as salt)Reaction is typically fast and clean.
Ketone Reduction NaBH₄, MeOH, 0 °C90-99%Diastereoselectivity may vary depending on substrate.
N-Acylation (post-deprotection) Acyl Chloride, Et₃N, DCM, 0 °C to rt85-95%Requires a non-nucleophilic base to scavenge HCl.

Conclusion and Future Outlook

This compound is a powerful and versatile building block that provides a reliable entry point into the underexplored chemical space of medium-sized N-heterocycles. Its orthogonal functional handles—the C5-ketone and the N1-Boc group—allow for systematic and predictable diversification. The robust protocols for its transformation, particularly reductive amination and N-deprotection/functionalization, make it an ideal intermediate for library synthesis in drug discovery programs. As chemists continue to seek novel scaffolds with unique 3D geometries to tackle challenging biological targets, the strategic importance of building blocks like this compound is set to grow, paving the way for the next generation of therapeutics.

References

Sources

Methodological & Application

Experimental protocol for the synthesis of Tert-butyl 5-oxoazocane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Comprehensive Guide to the Synthesis of Tert-butyl 5-oxoazocane-1-carboxylate via Intramolecular Cyclization

Abstract

This document provides a detailed experimental protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthetic strategy is centered around a base-mediated intramolecular Dieckmann condensation of a linear N-Boc-protected amino-diester precursor. This guide offers a step-by-step methodology, in-depth explanations of experimental choices, critical safety procedures for handling hazardous reagents, and robust protocols for product purification and characterization. The aim is to equip researchers with a reliable and reproducible method to obtain this key synthetic intermediate.

Introduction and Scientific Background

Azocane scaffolds are eight-membered nitrogen-containing heterocycles that are of increasing interest in pharmaceutical research due to their conformational flexibility, which allows them to interact with a wide range of biological targets. The title compound, this compound, incorporates a ketone functional group and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate for further chemical elaboration.

The core of this synthetic protocol is the Dieckmann condensation, a robust and well-established method for forming cyclic β-keto esters through an intramolecular reaction of a diester.[1][2][3] The reaction is catalyzed by a strong base, which deprotonates the α-carbon of one ester group to generate an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group to form the cyclic structure.[3][4] While highly effective for 5- and 6-membered rings, the formation of larger rings like the 8-membered azocane can be more challenging and requires careful control of reaction conditions to favor cyclization over competing polymerization.[2][5]

This protocol employs sodium hydride (NaH), a powerful non-nucleophilic base, to drive the cyclization of the precursor, diethyl 5-(tert-butoxycarbonyl)-5-azanonanedioate. The resulting β-keto ester is subsequently subjected to acidic hydrolysis and decarboxylation to yield the target cyclic ketone.

Reaction Scheme

Caption: Overall synthesis of this compound.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
Diethyl 5-(tert-butoxycarbonyl)-5-azanonanedioate>95%Custom SynthesisN/AThe linear diester precursor.
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeSigma-Aldrich7646-69-7Extremely water-reactive. Handle under inert atmosphere only.[6][7]
Toluene, AnhydrousDriSolv® or similarEMD Millipore108-88-3Use freshly distilled or from a solvent purification system.
HexanesACS GradeFisher Scientific110-54-3For washing NaH and for chromatography.
Hydrochloric Acid (HCl)37% w/w, ACS GradeVWR7647-01-0For workup and hydrolysis/decarboxylation.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6For extraction and chromatography.
Sodium Sulfate (Na₂SO₄), AnhydrousACS GradeSigma-Aldrich7757-82-6For drying organic layers.
Silica Gel230-400 meshSorbent Tech.7631-86-9For column chromatography.
Argon (Ar) or Nitrogen (N₂)High PurityAirgas7440-37-1For maintaining an inert atmosphere.

Equipment:

  • Three-neck round-bottom flask with reflux condenser, dropping funnel, and inert gas inlet

  • Magnetic stirrer and heating mantle with temperature controller

  • Schlenk line or glove box for handling sodium hydride

  • Rotary evaporator

  • Glassware for extraction and column chromatography

  • Standard Personal Protective Equipment (PPE): safety goggles, flame-retardant lab coat, nitrile gloves[6][8]

MANDATORY SAFETY PRECAUTIONS

Working with Sodium Hydride (NaH): Sodium Hydride is a highly dangerous, water-reactive, and flammable solid. In its common form as a 60% dispersion in mineral oil, the risk of spontaneous ignition in air is reduced but not eliminated.[6][7]

  • Inert Atmosphere: All operations involving NaH must be performed under a dry, inert atmosphere (argon or nitrogen).[6][8] Use of a glove box or Schlenk line techniques is mandatory.

  • Water Reactivity: NaH reacts violently with water, releasing hydrogen gas which can ignite explosively.[9][10] Ensure all glassware is oven-dried and all solvents are anhydrous.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and nitrile or neoprene gloves.[6][8]

  • Quenching and Disposal: Never quench NaH or the reaction mixture with water directly. Quench slowly with a proton source like isopropanol or ethanol at 0 °C before adding water. Dispose of NaH-contaminated materials as hazardous waste according to institutional guidelines.[9]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand must be immediately accessible. DO NOT USE WATER, CO₂, OR FOAM EXTINGUISHERS. [7][10]

Detailed Experimental Protocol
  • Preparation of NaH: In a flame-dried three-neck 500 mL flask under an argon atmosphere, add sodium hydride (60% dispersion, 1.2 equivalents). Wash the NaH dispersion three times with anhydrous hexanes (3 x 20 mL) via cannula transfer to remove the mineral oil. Decant the hexane washings carefully each time.

    • Causality: Removing the mineral oil is crucial as it can interfere with the reaction and complicate purification. The washing and decanting must be done under inert gas to prevent the now-exposed, highly reactive NaH from contacting air.[6]

  • Reaction Setup: Add 150 mL of anhydrous toluene to the washed NaH in the flask. Equip the flask with a reflux condenser, a magnetic stir bar, and a pressure-equalizing dropping funnel. Begin stirring to create a fine suspension.

  • Addition of Diester: Dissolve the precursor, diethyl 5-(tert-butoxycarbonyl)-5-azanonanedioate (1.0 equivalent), in 50 mL of anhydrous toluene and add it to the dropping funnel. Add the diester solution dropwise to the stirred NaH suspension over 30-45 minutes at room temperature.

    • Causality: A slow, controlled addition is necessary to manage the initial exothermic deprotonation and hydrogen gas evolution.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), checking for the disappearance of the starting diester.

    • Causality: Heating provides the necessary activation energy for the intramolecular cyclization, which is entropically less favorable for an 8-membered ring compared to smaller rings.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, add 10 mL of isopropanol dropwise to quench any unreacted NaH. Once the gas evolution ceases, slowly add 50 mL of deionized water.

  • Acidification & Extraction: Acidify the mixture to pH ~2 by adding 3M HCl. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. At this stage, the crude product is the intermediate β-keto ester.

  • Hydrolysis & Decarboxylation: To the crude β-keto ester, add a mixture of glacial acetic acid (50 mL), concentrated HCl (15 mL), and water (15 mL). Heat the mixture to reflux for 2-4 hours. This step hydrolyzes the ethyl ester and the subsequent heat promotes decarboxylation.

    • Causality: The strong acidic conditions and heat are required to efficiently cleave the ester and drive off CO₂, resulting in the final cyclic ketone.

  • Final Workup: Cool the reaction mixture and concentrate it via rotary evaporation to remove the bulk of the acetic acid. Dilute the residue with 100 mL of water and neutralize carefully with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 75 mL).

  • Final Drying: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound as an oil or semi-solid.

Purification & Characterization

The crude product should be purified by flash column chromatography on silica gel.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a 95:5 mixture of Hexanes:Ethyl Acetate.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this silica onto the top of the packed column.

  • Elution: Elute the column using a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 25% EtOAc). Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.

Analysis TechniqueExpected Result
¹H NMR (CDCl₃)δ ~3.4-3.6 (m, 4H, -CH₂-N-CH₂-), δ ~2.4-2.6 (m, 4H, -CH₂-C(O)-CH₂-), δ ~1.7-1.9 (m, 4H, other ring protons), δ ~1.45 (s, 9H, -C(CH₃)₃). The exact multiplicity of the ring protons may be complex due to the ring's conformational flexibility.
¹³C NMR (CDCl₃)δ ~209-212 (C=O, ketone), δ ~155 (C=O, carbamate), δ ~80 (-C(CH₃)₃), δ ~40-50 (multiple signals, ring carbons adjacent to N and C=O), δ ~28.5 (-C(CH₃)₃), δ ~24-30 (other ring carbons).
FT-IR (neat)ν ~1715 cm⁻¹ (strong, C=O stretch of ketone), ν ~1690 cm⁻¹ (strong, C=O stretch of Boc-carbamate).
HRMS (ESI+) Calculated for C₁₂H₂₁NO₃ [M+H]⁺, observed value should be within ± 5 ppm of the calculated mass.
Workflow and Mechanism Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Decarboxylation cluster_final Final Steps NaH_prep Wash NaH with Hexanes Diester_add Dropwise Addition of Diester NaH_prep->Diester_add Solvent_prep Prepare Anhydrous Toluene Solvent_prep->Diester_add Reflux Heat to Reflux (4-6h) Diester_add->Reflux Quench Quench with Isopropanol Reflux->Quench Acidify Acidic Workup (HCl) Quench->Acidify Decarbox Hydrolysis & Decarboxylation (H+/Δ) Acidify->Decarbox Extract Neutralize & Extract Decarbox->Extract Purify Column Chromatography Extract->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze Product Pure Product Analyze->Product

Caption: Experimental workflow for the synthesis of this compound.

G Diester R-CO-CH2-... ... ...-CH2-CO-R Enolate R-CO-CH(-)-... ... ...-CH2-CO-R Diester->Enolate + Base - H+ Cyclic_Intermediate Tetrahedral Intermediate Enolate->Cyclic_Intermediate Intramolecular Attack Beta_Keto_Ester Cyclic β-Keto Ester Cyclic_Intermediate->Beta_Keto_Ester - OR Beta_Keto_Ester:s->Beta_Keto_Ester:s H+ Workup

Caption: Simplified mechanism of the base-catalyzed Dieckmann condensation.

References
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. NJ.gov. [Link]

  • UC Center for Laboratory Safety. (2012). Standard Operating Procedure: Sodium Hydride. [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. [Link]

  • Leah4sci. (2019). Dieckmann condensation. YouTube. [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]

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Application Notes & Protocols: The Strategic Use of Tert-butyl 5-oxoazocane-1-carboxylate in the Synthesis of Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azocane Scaffold in Modern Drug Discovery

Nitrogen-containing heterocycles are foundational pillars of medicinal chemistry, with over 85% of biologically active compounds incorporating such a motif.[1] Among these, medium-sized rings like the eight-membered azocane present a unique and underexplored area of chemical space. Their inherent conformational flexibility allows them to interact with biological targets in ways that smaller, more rigid rings cannot, offering new avenues for modulating protein function.[2] However, the synthesis of these eight-membered rings is often challenging due to unfavorable entropic and enthalpic factors.

This document details the utility of Tert-butyl 5-oxoazocane-1-carboxylate (1) , a versatile and strategically designed building block for accessing novel azocane-based pharmaceutical intermediates. The presence of a Boc-protected nitrogen ensures stability and allows for controlled deprotection, while the ketone at the C5 position serves as a key handle for a wide array of synthetic transformations. This application note provides robust protocols for the synthesis of the core scaffold and its subsequent derivatization into more complex, drug-like structures.

Synthesis of the Core Intermediate: this compound (1)

The synthesis of the title compound is not widely reported, necessitating a robust and scalable route based on established chemical principles. The most logical approach is an intramolecular Dieckmann condensation, a reliable method for forming cyclic β-keto esters from acyclic diesters.[3][4] The subsequent hydrolysis and decarboxylation afford the target cyclic ketone.

Rationale for the Synthetic Approach

The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation and is highly effective for forming stable 5- and 6-membered rings.[4] While less common for 8-membered rings, with careful selection of reagents and high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, it remains a viable strategy.[5] We propose a pathway starting from readily available precursors, culminating in a base-mediated cyclization. The choice of a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) in an aprotic solvent like THF is critical to promote enolate formation without competing transesterification.[1]

Proposed Synthetic Pathway

Caption: Proposed synthesis of the title compound via Dieckmann condensation.

Protocol: Synthesis via Intramolecular Dieckmann Condensation

Materials:

  • N-Boc-4-aminobutanoic acid ethyl ester

  • Ethyl 4-bromobutanoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • 5% aq. HCl, 1 M aq. NaOH, Saturated aq. NaCl (brine)

  • Dichloromethane (DCM), Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Synthesis of the Acyclic Diester Precursor: a. To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-Boc-4-aminobutanoic acid ethyl ester (1.0 equiv) and anhydrous THF (10 mL per mmol of substrate). b. Cool the solution to 0 °C in an ice bath. Add NaH (1.2 equiv, 60% dispersion) portion-wise over 15 minutes. c. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. d. Re-cool the mixture to 0 °C and add a solution of ethyl 4-bromobutanoate (1.1 equiv) in anhydrous THF dropwise over 20 minutes. e. Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC until the starting material is consumed. f. Carefully quench the reaction at 0 °C by the slow addition of water. Dilute with EtOAc and wash sequentially with water and brine. g. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography to yield the acyclic diester.

  • Dieckmann Condensation, Hydrolysis, and Decarboxylation: a. Set up a flame-dried apparatus for high-dilution addition, consisting of a large three-neck flask containing refluxing anhydrous toluene (0.1 M final concentration) and KOtBu (1.5 equiv), and a syringe pump. b. Dissolve the acyclic diester (1.0 equiv) from the previous step in anhydrous toluene and draw it into a syringe. c. Add the diester solution to the refluxing KOtBu suspension via syringe pump over 4-6 hours. d. After the addition is complete, continue to reflux the mixture for an additional 2 hours. e. Cool the reaction to room temperature and carefully quench with 5% aq. HCl until the mixture is acidic (pH ~2). f. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with EtOAc (3x). g. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude cyclic β-keto ester. h. To the crude product, add 1 M aq. NaOH and heat at 80 °C for 4 hours to effect hydrolysis. i. Cool the mixture, acidify with concentrated HCl to pH 1-2, and heat at 80 °C for 2 hours to promote decarboxylation. CO₂ evolution should be observed. j. Cool to room temperature and extract the product with DCM (3x). k. Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify by flash column chromatography (EtOAc/Hexanes gradient) to afford This compound (1) as a pale yellow oil.

Core Application: Derivatization via Reductive Amination

Reductive amination is one of the most powerful and widely used C-N bond-forming reactions in medicinal chemistry.[6] It allows for the direct conversion of the ketone in compound 1 into a diverse array of secondary and tertiary amines, introducing key pharmacophoric elements and vectors for further synthesis.

Mechanistic Rationale and Reagent Selection

The reaction proceeds via the formation of an intermediate iminium ion (from a primary or secondary amine), which is then reduced in situ. The choice of reducing agent is paramount for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for several reasons:

  • Mildness: It is less basic and less reactive than reagents like NaBH₄, preventing premature reduction of the starting ketone.

  • Selectivity: It preferentially reduces the protonated iminium ion over the ketone carbonyl.

  • Convenience: The reaction can often be performed as a one-pot procedure without the strict need to pre-form the imine.[7]

G start Weigh Reagents (Ketone 1, Amine) setup Combine in Flask with Solvent (e.g., DCE) start->setup add_reductant Add NaBH(OAc)₃ (portion-wise at 0°C) setup->add_reductant react Stir at RT (4-24h) add_reductant->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Quench (aq. NaHCO₃) Extract with DCM monitor->workup Complete purify Column Chromatography workup->purify end Characterized Product (NMR, MS) purify->end

Caption: General workflow for reductive amination of compound 1.

Protocol: General Procedure for Reductive Amination

Materials:

  • This compound (1) (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add compound 1 (1.0 equiv), the desired amine (1.1 equiv), and DCE (15 mL per mmol of 1 ).

  • Stir the solution at room temperature for 20 minutes.

  • Cool the mixture to 0 °C in an ice bath. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated aq. NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (using an appropriate solvent system, often containing a small percentage of triethylamine for basic products) to yield the desired 5-aminoazocane derivative.

Amine SubstrateProduct TypeTypical Reaction Time (h)Expected Yield (%)Notes
BenzylamineSecondary Amine4 - 885 - 95Generally clean and high-yielding.
MorpholineTertiary Amine6 - 1280 - 90A common heterocyclic amine in drug scaffolds.
AnilineSecondary Amine12 - 2460 - 75Less nucleophilic; may require longer reaction times or mild heating.
Methylamine (2M in THF)Secondary Amine4 - 675 - 85Use solution form; monitor pressure.

Advanced Application: Synthesis of a Bicyclic Lactam Scaffold

Building upon the versatile amine products from reductive amination, more complex and conformationally restricted scaffolds can be constructed. Such bicyclic systems are highly sought after in drug design as they can improve binding affinity and selectivity by reducing the entropic penalty of binding.[8] This protocol describes the synthesis of a [4.3.1] bicyclic lactam via an intramolecular amidation.

Synthetic Strategy

The strategy involves a two-step sequence:

  • Reductive Amination: Installation of an amino ester (e.g., ethyl glycinate) at the C5 position of the azocane ring.

  • Intramolecular Cyclization: Base- or heat-mediated intramolecular amide bond formation to forge the second ring.

Caption: Two-step synthesis of a bicyclic lactam from compound 1.

Protocol: Synthesis of a Bicyclic Azocane-Lactam

Procedure:

  • Step A: Synthesis of the Amino Ester Intermediate: a. Following the general reductive amination protocol in Section 3.2, react This compound (1) (1.0 equiv) with ethyl glycinate hydrochloride (1.2 equiv) and triethylamine (1.2 equiv) as the amine component. b. Use NaBH(OAc)₃ (1.5 equiv) as the reducing agent and DCE as the solvent. c. After workup and purification, isolate the tert-butyl 5-((2-ethoxy-2-oxoethyl)amino)azocane-1-carboxylate intermediate.

  • Step B: Intramolecular Amidation: a. Dissolve the amino ester intermediate (1.0 equiv) in methanol. b. Add sodium methoxide (2.0 equiv, as a 25 wt% solution in methanol). c. Heat the mixture to reflux and stir for 12-18 hours, monitoring by LC-MS for the consumption of starting material and the loss of the ethyl group from the mass spectrum. d. Cool the reaction to room temperature and neutralize with 1 M aq. HCl. e. Remove the methanol under reduced pressure. f. Extract the aqueous residue with DCM (3x). g. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. h. Purify by flash column chromatography to yield the final bicyclic lactam product.

Conclusion

This compound is a highly valuable building block for accessing novel chemical matter within pharmaceutical research. Its synthesis, while requiring careful optimization of cyclization conditions, is achievable through established methods like the Dieckmann condensation. The true power of this intermediate lies in the synthetic versatility of its C5-keto group. As demonstrated, straightforward and high-yielding protocols like reductive amination can rapidly generate a library of diverse 5-aminoazocane derivatives. These intermediates can be further elaborated into more complex, conformationally constrained bicyclic systems, providing researchers with a powerful toolkit to explore new regions of biologically relevant chemical space.

References

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  • Sharma, A., Kumar, V., & Kumar, P. (2023). Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. Molecules, 28(7), 3209. Available at: [Link]

  • Gallo, M. G., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 69. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Hu, D., et al. (2021). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications, 57(84), 11047-11050. Available at: [Link]

  • PubChem. (n.d.). 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved January 15, 2026, from [Link]

  • Gryn'ova, G., Marshall, D. L., Blanksby, S. J., & Coote, M. L. (2013). Switching on a new reaction pathway for intramolecular cyclization of o-cyanobenzyl radicals through catalyst-substrate hydrogen bonding. Journal of the American Chemical Society, 135(41), 15471–15479. Available at: [Link]

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Application Note: Optimizing Reaction Conditions for Ring-Closing Metathesis in Azocane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The synthesis of eight-membered nitrogen heterocycles, or azocanes, presents a significant challenge in organic chemistry due to unfavorable thermodynamic and entropic barriers associated with medium-sized ring formation.[1] Ring-Closing Metathesis (RCM) has emerged as a premier strategy for overcoming these hurdles, offering a versatile and functional-group-tolerant pathway to these valuable scaffolds.[2][3] This guide provides an in-depth analysis of the critical reaction parameters for the successful RCM-mediated synthesis of azocanes, focusing on catalyst selection, the impact of concentration and temperature, and practical, field-proven protocols for researchers in synthetic chemistry and drug development.

Introduction: The Challenge of Azocane Synthesis

Azocanes are core structural motifs in a wide array of natural products and pharmacologically active compounds.[1][4] Their unique three-dimensional conformations allow them to interact with biological targets in ways that smaller or larger rings cannot. However, the construction of these eight-membered rings is notoriously difficult. The process is often plagued by low yields due to high transannular strain and a low probability of the reactive ends of a linear precursor meeting, which favors competing intermolecular side reactions like oligomerization.[1][5]

Ring-Closing Metathesis (RCM) provides a powerful solution. By catalyzing the intramolecular coupling of two terminal alkenes, RCM expels a volatile byproduct (ethylene), driving the reaction towards the formation of a cyclic alkene.[3] The success of this transformation, especially for challenging medium-sized rings, is critically dependent on a nuanced understanding and optimization of the reaction conditions.

The RCM Catalytic Cycle: A Balancing Act

The generally accepted mechanism for RCM, first proposed by Chauvin, proceeds through a [2+2] cycloaddition between the metal alkylidene catalyst and a terminal alkene of the substrate to form a metallacyclobutane intermediate.[3] A subsequent cycloreversion releases one part of the substrate and generates a new metal alkylidene, which then reacts with the second alkene intramolecularly. This forms the key ring-containing metallacyclobutane, which, upon a final cycloreversion, releases the cyclic product and regenerates a metal alkylidene that re-enters the catalytic cycle.

The primary challenge in azocane synthesis is ensuring the second cycloaddition step is intramolecular. If the catalyst-bound intermediate reacts with another molecule of the starting diene (an intermolecular reaction), polymerization or dimerization occurs. The strategic selection of reaction parameters is therefore essential to tip this balance in favor of cyclization.

RCM_Catalytic_Cycle cluster_main RCM Catalytic Cycle cluster_side Competing Reaction catalyst [M]=CH₂ intermediate1 Metallacyclobutane I catalyst->intermediate1 + Diene substrate Diene Substrate substrate->intermediate1 intermediate2 New Alkylidene intermediate1->intermediate2 - Alkene intermediate3 Metallacyclobutane II (Intramolecular) intermediate2->intermediate3 Intramolecular [2+2] dimer Dimer / Oligomer intermediate2->dimer Intermolecular Reaction intermediate3->catalyst - Product product Cyclic Product (Azocane) intermediate3->product

Caption: The RCM catalytic cycle and the competing intermolecular pathway.

Critical Parameters for Azocane RCM

The successful synthesis of an azocane via RCM is a multifactorial problem where catalyst choice, substrate concentration, temperature, and solvent are deeply interconnected.

Catalyst Selection

The choice of the ruthenium catalyst is paramount. While numerous specialized catalysts exist, the most common fall into the Grubbs and Hoveyda-Grubbs families. Electron-rich amines can be challenging substrates, making catalyst selection particularly important.[6]

Catalyst FamilyKey Characteristics & Suitability for Azocane Synthesis
Grubbs 1st Gen (G-I) Good for simple, unhindered substrates. Often less effective for the more challenging trisubstituted olefins or sterically demanding precursors sometimes required for azocanes.[7]
Grubbs 2nd Gen (G-II) Features an N-heterocyclic carbene (NHC) ligand, offering significantly higher activity and broader functional group tolerance.[8] It is often the catalyst of choice for constructing sterically hindered or electron-deficient systems.[7][8]
Hoveyda-Grubbs (HG-I, HG-II) Incorporate a chelating isopropoxystyrene ligand, which imparts greater air and thermal stability.[9][10] HG-II, with its NHC ligand, combines high activity with excellent stability, making it ideal for reactions requiring elevated temperatures or longer reaction times.[10] Its phosphine-free nature can also simplify purification.
"Fast-Initiating" Catalysts Also known as 3rd generation Grubbs catalysts, these are designed for rapid initiation at lower temperatures. They can be useful for sensitive substrates but may require careful handling to control reactivity.

Expert Insight: For azocane synthesis, Grubbs 2nd Generation (G-II) and Hoveyda-Grubbs 2nd Generation (HG-II) catalysts are the most reliable starting points. HG-II is particularly advantageous when higher temperatures are needed to overcome ring strain, due to its superior thermal stability.[10] The nitrogen atom of the azocane precursor is typically protected (e.g., with tosyl (Ts), benzoyl (Bz), or Boc groups) to prevent coordination to the ruthenium center, which can deactivate the catalyst.[6]

The High Dilution Principle

To favor the desired intramolecular reaction over intermolecular polymerization, the RCM of medium-sized rings must be performed under high dilution.[5] By keeping the concentration of the diene precursor low, the probability of one reactive end of a molecule finding the other end of the same molecule is increased relative to it finding a different molecule.

  • Typical Concentrations: For eight-membered rings, concentrations typically range from 0.01 M down to 0.001 M .

  • Practical Implementation: This is often achieved by the slow addition of the substrate and/or catalyst solution to a large volume of solvent over several hours using a syringe pump. This technique maintains a very low instantaneous concentration of the reactive species.

Temperature and Solvent

Temperature plays a complex role in RCM. While higher temperatures increase the reaction rate, they can also accelerate catalyst decomposition and promote unwanted side reactions, most notably double-bond isomerization.[5][10]

  • Temperature Range: Reactions are commonly run between room temperature and the reflux temperature of the solvent (e.g., 40 °C for DCM, ~80 °C for benzene, or 110 °C for toluene).[5][6]

  • Solvent Choice: The solvent must be rigorously dried and degassed to prevent catalyst deactivation.

    • Dichloromethane (DCM): Excellent for reactions at or near room temperature (up to 40 °C). Good solvent for most precursors and catalysts.

    • Toluene/Benzene: Required for reactions needing higher temperatures (80-110 °C). Toluene is generally preferred over the more toxic benzene.

    • Tetrahydrofuran (THF): Can also be used, though its coordinating ability can sometimes interfere with the catalyst.[11]

Expert Insight: A common strategy is to start the reaction at a moderate temperature (e.g., 40-60 °C). If the reaction is sluggish or stalls, the temperature can be cautiously increased. For particularly strained systems, running the reaction in refluxing toluene can provide the necessary energy to overcome the activation barrier for cyclization, favoring the monomeric product.[5]

Isomerization and Additives

A frequent side reaction is the isomerization of the newly formed double bond, which is catalyzed by ruthenium-hydride species that form from catalyst decomposition.[2] This can lead to a mixture of products and complicate purification. To mitigate this, hydride scavengers can be added.

  • 1,4-Benzoquinone: Effective at suppressing isomerization but can also reduce the overall rate of metathesis.[6][10]

  • Phenol: Another reported additive that can suppress isomerization, particularly with G-II catalysts at lower temperatures.[10]

Experimental Protocol: RCM Synthesis of N-Tosyl-2,3,4,5,6,7-hexahydro-1H-azocine

This protocol describes a representative procedure for the synthesis of an eight-membered azocane derivative using a Hoveyda-Grubbs 2nd Generation catalyst under high dilution.

Materials and Reagents:

  • N-allyl-N-(pent-4-en-1-yl)-4-methylbenzenesulfonamide (Diene Precursor)

  • Hoveyda-Grubbs 2nd Generation Catalyst (HG-II)

  • Anhydrous, Degassed Toluene

  • Ethyl vinyl ether (for quenching)

  • Silica gel for column chromatography

  • Standard laboratory glassware, Schlenk line or glovebox, syringe pump

RCM_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification prep1 Degas Toluene (Freeze-Pump-Thaw x3) prep2 Prepare Substrate Solution (0.02 M in Toluene) prep1->prep2 prep3 Prepare Catalyst Solution (0.002 M in Toluene) prep1->prep3 setup3 Slowly Add Substrate & Catalyst via Syringe Pump (over 4-6 hours) prep2->setup3 prep3->setup3 setup1 Add Large Volume of Toluene to Reaction Flask setup2 Heat to 80 °C setup1->setup2 setup2->setup3 workup1 Monitor by TLC/GC-MS setup3->workup1 workup2 Quench with Ethyl Vinyl Ether workup1->workup2 workup3 Concentrate in vacuo workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 product Isolate Pure Azocane workup4->product

Caption: General experimental workflow for azocane synthesis via RCM.

Step-by-Step Procedure:

  • System Preparation: All glassware should be oven-dried and assembled hot under a stream of argon or nitrogen. The reaction should be performed under an inert atmosphere.

  • Solvent Preparation: Anhydrous toluene is degassed by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.

  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 200 mL of anhydrous, degassed toluene. Heat the solvent to a gentle reflux (or a target temperature of 80-100 °C).

  • Slow Addition: Prepare a solution of the diene precursor (e.g., 1.0 mmol) in 50 mL of degassed toluene. Prepare a separate solution of the HG-II catalyst (0.05 mmol, 5 mol%) in 25 mL of degassed toluene. Using two separate syringe pumps, add both the diene solution and the catalyst solution simultaneously to the refluxing toluene over a period of 4-6 hours. This ensures the reaction is maintained under high dilution (final concentration ~0.0036 M).

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Work-up: Remove the solvent under reduced pressure. The resulting crude oil contains the desired product and ruthenium byproducts.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. A common method to remove colored ruthenium impurities is to first flush the column with a non-polar solvent (e.g., hexanes) and then elute the product with a more polar solvent system (e.g., an ethyl acetate/hexanes gradient).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst. 2. Impure solvent/substrate (water, oxygen). 3. Reaction temperature too low. 4. Catalyst poisoning by unprotected amine.1. Use a fresh bottle of catalyst. 2. Ensure all reagents/solvents are rigorously dried and degassed. 3. Increase temperature in 10-20 °C increments. 4. Confirm the nitrogen is appropriately protected.
Oligomerization/Polymerization 1. Concentration is too high. 2. Catalyst is too active/reactive for the system.1. Decrease the concentration further (e.g., from 0.01 M to 0.002 M). 2. Use a slower addition rate. 3. Consider a less reactive catalyst (e.g., G-I or HG-I if G-II/HG-II is too fast).
Product Isomerization 1. Catalyst decomposition forming Ru-H species. 2. Reaction run for too long or at too high a temperature.1. Add a hydride scavenger like 1,4-benzoquinone (be aware it may slow the reaction).[10] 2. Stop the reaction as soon as the starting material is consumed. 3. Try running the reaction at a lower temperature.
Difficulty Removing Ru Byproducts 1. Ruthenium species are polar and can co-elute with the product.1. Use a specialized scavenger resin designed to bind ruthenium. 2. Stir the crude mixture with a small amount of activated carbon or DMSO before filtration and chromatography.

Conclusion

The synthesis of azocanes via Ring-Closing Metathesis is a powerful yet delicate process. Success hinges on carefully controlling the competition between intramolecular cyclization and intermolecular side reactions. By employing the high dilution principle, selecting an appropriate second-generation catalyst like G-II or HG-II, and optimizing the temperature, researchers can efficiently construct these challenging and valuable eight-membered nitrogen heterocycles. The protocols and insights provided herein serve as a robust starting point for the development of novel azocane-containing molecules for applications in medicine and materials science.

References

  • Effects of Temperature and Concentration in Some Ring Closing Metathesis Reactions. ResearchGate. Available at: [Link]

  • Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis. PubMed. Available at: [Link]

  • A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. AIR Unimi. Available at: [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC - NIH. Available at: [Link]

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  • Hoveyda-Grubbs II Catalyst: A Useful Catalyst for One-Pot Visible-Light-Promoted Ring Contraction and Olefin Metathesis Reactions. Semantic Scholar. Available at: [Link]

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  • Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors. Beilstein Journals. Available at: [Link]

  • Olefin Metathesis Catalyzed by a Hoveyda–Grubbs-like Complex Chelated to Bis(2-mercaptoimidazolyl) Methane: A Predictive DFT Study. NIH. Available at: [Link]

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  • Ring-Closing Metathesis and Related Processes in Organic Synthesis. Accounts of Chemical Research - ACS Publications. Available at: [Link]

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  • Optimization of ring-closing metathesis under flow conditions using ruthenium(II)-based catalysts. ResearchGate. Available at: [Link]

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Application Note: A Practical Guide to the Purification of Tert-butyl 5-oxoazocane-1-carboxylate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol and expert guidance for the purification of tert-butyl 5-oxoazocane-1-carboxylate, a key heterocyclic intermediate in pharmaceutical research and development. The structural features of this N-Boc protected medium-ring lactam necessitate a robust purification strategy to remove synthetic impurities. This guide details a systematic approach using normal-phase flash column chromatography, beginning with method development via Thin-Layer Chromatography (TLC) and culminating in a validated, step-by-step purification protocol. We address the causality behind experimental choices, from solvent system selection to sample loading techniques, and provide a troubleshooting framework to empower researchers in achieving high purity of the target compound.

Introduction: The Purification Challenge

This compound is a moderately polar molecule whose structure incorporates a polar ketone, a non-polar tert-butyl group, and a flexible eight-membered ring.[1] The purity of such intermediates is paramount, as contaminants can interfere with subsequent synthetic transformations, leading to complex product mixtures and reduced yields. Flash column chromatography is the technique of choice for this purification challenge, offering a balance of speed, resolution, and scalability. This document outlines the principles and a practical workflow for its successful implementation.

The tert-butoxycarbonyl (Boc) protecting group is generally stable under the neutral conditions of silica gel chromatography but is sensitive to acid.[2][3] Therefore, the selection of neutral solvents and proper handling are critical to prevent in-situ deprotection during the purification process.

Foundational Principles & Method Development

The success of column chromatography hinges on the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (eluent). For a moderately polar compound like this compound, a normal-phase setup with silica gel is ideal. The separation is governed by the polarity of the eluent; a less polar solvent system will result in slower elution of the compound, while a more polar system will accelerate it.[4]

Method Development via Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, TLC is an indispensable tool for rapidly optimizing the separation conditions. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35.[5] This Rf range typically ensures that the compound elutes from the column in a reasonable volume without being too close to the solvent front or requiring excessive solvent to elute.[5]

Protocol: TLC Solvent System Screening

  • Preparation: Prepare several small beakers with different ratios of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate). Suggested starting ratios include 9:1, 4:1, 7:3, and 1:1 (Hexane:Ethyl Acetate).

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing one of the prepared solvent systems. Ensure the chamber is saturated with solvent vapors. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate stain, which is effective for ketones).

  • Rf Calculation: Calculate the Rf value for the target compound and visible impurities using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the solvent ratio until the target compound's Rf is in the optimal 0.25-0.35 range, with good separation from major impurities.[5][6] If separation is difficult, consider alternative solvent systems like Dichloromethane/Methanol.[7][8]

Detailed Protocol: Flash Column Chromatography

This protocol assumes a standard glass column and manual packing. The principles are directly translatable to automated flash chromatography systems.

Materials and Equipment
  • Stationary Phase: Flash-grade silica gel (e.g., 40-63 µm particle size).

  • Glassware: Chromatography column, flasks for fraction collection, separatory funnel for column loading.

  • Solvents: HPLC-grade Hexane and Ethyl Acetate (or the optimized system from TLC).

  • Crude Sample: this compound mixture.

  • Ancillaries: Sand, cotton or glass wool, TLC plates, developing chambers, visualization agents.

Column Preparation: The Slurry Method

The key to a good separation is a well-packed, homogenous column free of cracks or air bubbles.

  • Column Setup: Securely clamp the column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.

  • Slurry Preparation: In a beaker, measure the required amount of silica gel (typically 50-100 times the mass of the crude sample). Add the initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexane) and stir to create a free-flowing slurry.

  • Packing: Close the stopcock of the column and fill it about one-third full with the eluent. Pour the silica slurry into the column in a single, continuous motion.

  • Settling: Open the stopcock to drain the solvent. As the solvent drains, gently tap the side of the column to encourage even packing and dislodge any air bubbles. Continuously add more eluent to the top, ensuring the silica bed never runs dry.

  • Equilibration: Once the silica has settled into a stable bed, add a final layer of sand (~1 cm) on top to prevent disturbance during solvent addition. Wash the column with 2-3 column volumes (CV) of the starting eluent to fully equilibrate the stationary phase. Drain the solvent until it is just level with the top sand layer.

Sample Loading: Dry vs. Wet Loading

The choice of loading technique depends on the solubility of the crude material.

  • Wet Loading (Recommended for soluble samples): Dissolve the crude sample in the minimum amount of the mobile phase or a slightly more polar solvent.[9] Carefully pipette this solution directly onto the top layer of sand. Allow it to absorb completely into the silica before adding fresh eluent.

  • Dry Loading (Recommended for poorly soluble samples): Dissolve the crude sample in a volatile solvent (e.g., Dichloromethane). Add a small amount of silica gel (2-3 times the sample mass) and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.[9] Carefully add this powder to the top of the prepared column.

Dry loading is often superior as it ensures the sample is introduced as a very narrow band, leading to better separation.

Elution and Fraction Collection

This phase requires careful attention to eluent composition and flow rate.

  • Initial Elution (Isocratic): Begin eluting with the solvent system determined by TLC to have an Rf of ~0.1 for the target compound. If using a gradient, this will be your starting solvent.

  • Gradient Elution (Optional but Recommended): For complex mixtures, a step or linear gradient is highly effective.[6][10] After eluting with 2-3 column volumes of the initial solvent to remove non-polar impurities, gradually increase the percentage of the more polar solvent (Ethyl Acetate). This sharpens peaks and reduces purification time.[6]

  • Fraction Collection: Collect the eluent in appropriately sized test tubes or flasks. Monitor the separation by collecting small, regular fractions and analyzing them by TLC.

  • TLC Monitoring: Spot every few fractions on a TLC plate. Develop and visualize the plate to identify which fractions contain the pure target compound.

Product Isolation
  • Pooling: Based on the TLC analysis, combine all fractions that contain only the pure this compound.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Analysis: Obtain the final mass and characterize the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Summary and Troubleshooting

Table 1: Example TLC Data for Method Development
Solvent System (Hexane:EtOAc)Rf of Target CompoundRf of Major Impurity (Less Polar)Rf of Major Impurity (More Polar)Assessment
9:10.100.350.02Good starting point for gradient elution.
7:3 0.32 0.65 0.15 Optimal for isocratic or main gradient step.
1:10.680.850.50Too polar; poor separation.
Table 2: Troubleshooting Guide for Column Chromatography
ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands Column overloaded; Poorly packed column (cracks/channels); Sample band too wide (used too much solvent for wet loading).Reduce sample load relative to silica. Repack the column carefully. Use the dry loading method.[9]
Compound Won't Elute Eluent is not polar enough; Compound may have degraded or is irreversibly adsorbed.Gradually increase the polarity of the mobile phase (e.g., add a small % of Methanol to the Ethyl Acetate).[11] Check compound stability on a silica TLC plate beforehand.[11]
Streaking or Tailing of Spots/Bands Sample is too concentrated or acidic/basic interactions with silica; Compound is degrading on the column.Dilute the sample before loading. Add a small amount of triethylamine (~0.1%) to the eluent for basic compounds or acetic acid for acidic compounds (use with caution for Boc-protected compounds).
Cracked or Dry Column Bed Solvent level dropped below the top of the silica bed.This is often unrecoverable. The column must be repacked. Always keep the silica bed wet with solvent.

Purification Workflow Visualization

The following diagram illustrates the complete workflow for the purification of this compound.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Purification cluster_analysis Phase 3: Analysis & Isolation Crude Crude Product (this compound + impurities) TLC_Dev TLC Analysis (Screening various Hex:EtOAc ratios) Crude->TLC_Dev Decision Optimal Rf Found? (Target ~0.25-0.35) TLC_Dev->Decision Decision->TLC_Dev No, Adjust Ratio Column_Prep Column Packing (Silica Slurry Method) Decision->Column_Prep Yes, Proceed Sample_Load Sample Loading (Dry Load Preferred) Column_Prep->Sample_Load Elution Elution (Isocratic or Gradient) Sample_Load->Elution Collection Fraction Collection Elution->Collection TLC_Analysis TLC Analysis of Fractions Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure Compound (>95% Purity) Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Conclusion

This application note provides a robust and scientifically grounded methodology for the purification of this compound using flash column chromatography. By systematically developing the separation method with TLC and adhering to best practices for column packing, sample loading, and fraction analysis, researchers can confidently achieve high levels of purity. The provided troubleshooting guide serves as a practical resource to overcome common chromatographic challenges, ensuring a reliable and efficient purification workflow critical for the advancement of drug discovery and development projects.

References

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  • Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

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  • National Institutes of Health (NIH). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Organic Syntheses. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate. [Link]

  • ResearchGate. (2025). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

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Application Notes and Protocols for the Large-Scale Synthesis and Process Optimization of Oxoazepane Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Oxoazepane Carboxylates in Medicinal Chemistry

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structural motif in modern drug discovery. Its conformational flexibility allows it to serve as a superior β-turn mimic, enabling potent and selective interactions with a variety of biological targets. Oxoazepane carboxylates, particularly N-protected derivatives such as tert-butyl 4-oxoazepane-1-carboxylate and its ethyl, benzyl, and Cbz analogues, are crucial building blocks for the synthesis of a wide range of pharmacologically active compounds. These intermediates are integral to the development of novel therapeutics for managing pain, inflammation, and allergic disorders.[1] The increasing demand for these scaffolds necessitates robust, scalable, and economically viable synthetic routes. This guide provides a comprehensive overview of the primary large-scale synthesis strategies, detailed process optimization insights, and validated protocols to empower researchers and drug development professionals in their pursuit of novel chemical entities.

Comparative Analysis of Synthetic Strategies for Large-Scale Production

The synthesis of oxoazepane carboxylates can be approached through several distinct pathways. The choice of a particular route for industrial-scale production is a critical decision, balancing factors such as yield, cost of starting materials, operational safety, and environmental impact.

Synthetic RouteAdvantages for Large-Scale SynthesisDisadvantages for Large-Scale Synthesis
Ring Expansion of Piperidin-4-ones High yields, shorter synthetic route, and well-established protocols for kilogram-scale production.[2]Involves the use of hazardous and potentially explosive reagents like ethyl diazoacetate, requiring stringent safety controls.
Dieckmann Condensation A classic and well-understood method for forming cyclic β-keto esters.Often involves a lengthy multi-step synthesis with low overall yields, making it less suitable for large-scale economic production.[1]
Beckmann Rearrangement A well-established industrial process for lactam synthesis (e.g., caprolactam for Nylon-6).[3]Can require harsh acidic conditions and may have regioselectivity issues depending on the substrate.
Ring-Closing Metathesis (RCM) Offers high functional group tolerance and can be used for a variety of ring sizes.The cost of ruthenium catalysts can be prohibitive for large-scale manufacturing, and removal of metal residues from the final product can be challenging.

Based on this analysis, the ring expansion of N-protected piperidin-4-ones emerges as the most industrially viable and frequently employed method for the large-scale synthesis of oxoazepane carboxylates, despite the handling requirements of hazardous intermediates. The subsequent sections will focus on a detailed protocol and optimization strategies for this approach.

Recommended Large-Scale Synthesis: Ring Expansion of tert-Butyl Piperidin-4-one

This section details a proven, multi-kilogram scale synthesis of tert-butyl 4-oxoazepane-1-carboxylate. The process is a three-step sequence commencing with the in-situ generation of ethyl diazoacetate, followed by a Lewis acid-catalyzed ring expansion, and concluding with decarboxylation.

Overall Process Workflow

G cluster_0 Step 1: Ethyl Diazoacetate Synthesis cluster_1 Step 2: Ring Expansion cluster_2 Step 3: Decarboxylation & Final Product A Glycine Ethyl Ester HCl + NaNO2 B Diazotization (-15°C to 15°C) A->B C In-situ generation of Ethyl Diazoacetate in DCM B->C E Ethyl Diazoacetate (from Step 1) + BF3·OEt2 C->E Transfer of DCM solution D tert-Butyl Piperidin-4-one F Ring Expansion Reaction (-40°C to -25°C) D->F E->F G Crude 1-Boc-5-ethoxycarbonylazepan-4-one F->G H Crude Intermediate (from Step 2) G->H I Hydrolysis (HCl) & Decarboxylation (Reflux) H->I J Final Product: tert-Butyl 4-oxoazepane-1-carboxylate I->J G cluster_0 Optimization Parameters cluster_1 Desired Outcomes Temp Temperature Control Yield Increased Yield Temp->Yield Purity Higher Purity Temp->Purity Safety Enhanced Safety Temp->Safety Addition Reagent Addition Rate Addition->Purity Addition->Safety Solvent Solvent Choice Solvent->Yield Cost Reduced Cost Solvent->Cost Catalyst Catalyst Loading Catalyst->Yield Catalyst->Cost

Caption: Key parameters for process optimization.

  • Temperature Control : Maintaining the specified temperature ranges is critical for both safety and product purity. Deviations can lead to decomposition of the diazo compound or the formation of byproducts.

  • Reagent Addition Rate : The slow, simultaneous addition of ethyl diazoacetate and BF₃·OEt₂ in the ring expansion step is essential to maintain a low concentration of the reactive intermediates, thus preventing side reactions and ensuring a controlled reaction profile.

  • Solvent Management : The use of anhydrous solvents in the ring expansion step is necessary to prevent quenching of the Lewis acid catalyst. Efficient solvent removal and recycling can significantly improve the process economics and reduce the environmental footprint.

  • Catalyst Loading : The amount of BF₃·OEt₂ can be optimized to ensure complete reaction while minimizing cost and simplifying downstream processing to remove boron residues.

Analytical Methods for Quality Control

Rigorous in-process and final product analysis is essential to ensure the quality and consistency of the synthesized oxoazepane carboxylates.

High-Performance Liquid Chromatography (HPLC)
  • Purpose : To determine the purity of the final product and quantify any impurities.

  • Method :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile and water.

    • Detector : UV at 210 nm.

    • Sample Preparation : Dissolve the sample in methanol at a concentration of approximately 1 mg/mL. [4][5]

Gas Chromatography (GC)
  • Purpose : To analyze for volatile impurities, including residual solvents.

  • Method :

    • Column : A polar capillary column (e.g., DB-WAX).

    • Carrier Gas : Helium.

    • Detector : Flame Ionization Detector (FID).

    • Sample Preparation : Dissolve the sample in a suitable solvent such as DCM.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose : To confirm the structure of the final product and intermediates.

  • Analysis : ¹H and ¹³C NMR spectra should be recorded and compared with reference data. For tert-butyl 4-oxoazepane-1-carboxylate, characteristic peaks in ¹H NMR (CDCl₃) include the tert-butyl singlet around 1.45 ppm and multiplets for the azepane ring protons. [1]

Large-Scale Purification: Crystallization

For pharmaceutical applications, high purity is required. Crystallization is an effective method for the large-scale purification of oxoazepane carboxylates.

  • Protocol :

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).

    • Add a co-solvent in which the product is less soluble (e.g., petroleum ether or hexanes) until turbidity is observed.

    • Cool the mixture slowly to a low temperature (e.g., -10 °C) to induce crystallization.

    • Collect the solid product by filtration and wash with cold co-solvent.

    • Dry the product under vacuum.

Safety Considerations: Handling Ethyl Diazoacetate

Ethyl diazoacetate is a toxic, potentially carcinogenic, and explosive compound. Its handling on a large scale requires strict adherence to safety protocols. [3][6][7][8][9]

  • Engineering Controls : All manipulations must be conducted in a well-ventilated fume hood or a dedicated, contained synthesis unit. Use of a safety shield is mandatory.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Temperature Control : Never allow the temperature of ethyl diazoacetate to rise uncontrollably. Ensure adequate cooling capacity is available for all reactions.

  • Avoidance of Incompatible Materials : Keep ethyl diazoacetate away from strong acids, bases, and metals that can catalyze its decomposition.

  • Waste Disposal : Unused diazo compounds should be quenched by slowly adding them to a stirred solution of acetic acid. All waste streams must be treated as hazardous.

Conclusion

The large-scale synthesis of oxoazepane carboxylates is a critical capability for the pharmaceutical industry. The ring expansion of piperidin-4-ones represents a robust and scalable, albeit challenging, synthetic route. By implementing the detailed protocols, process optimization strategies, and stringent safety measures outlined in this guide, researchers and drug development professionals can confidently and efficiently produce these valuable intermediates, accelerating the discovery and development of new medicines.

References

  • Huang, Y.-S., Zhang, W.-Q., Zhang, P.-F., & Liu, X.-G. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Industrial & Engineering Chemistry Research, 49(23), 12163–12167. [Link]

  • ResearchGate. (n.d.). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]

  • Scribd. (2018, March 8). Diazo Sensitizer Safety Guide. Retrieved from [Link]

  • Moody, C. J., & Taylor, R. J. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 24(8), 1439-1447. [Link]

  • Explosive hazards of diazo compounds and what practical precautions are necessary. (2020, August 17). Retrieved from [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Denmark, S. E. (n.d.). The Beckmann Rearrangement. Retrieved from [Link]

  • Uličná, K., Gáplovský, A., & Mečiarová, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35899-35909. [Link]

  • ResearchGate. (2019, March 15). Synthesis and Characterization of New Seven Membered Ring Oxazepane Derivatives by Cyclization of Imine With Succinic Anhydride. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-Scale Crystallization of a Pure Metastable Polymorph by Reaction Coupling. Retrieved from [Link]

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Safe handling and storage procedures for tert-butyl carbamates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Handling and Storage of tert-Butyl Carbamates

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of tert-butyl carbamates. As a class of compounds, and most notably through the parent compound tert-butyl carbamate, they are foundational as intermediates and as a source for the tert-butoxycarbonyl (Boc) protecting group in organic synthesis.[1][2] The Boc group is prized for its stability under a wide range of nucleophilic and basic conditions, yet it is easily removed under acidic conditions, providing a crucial tool for multi-step synthesis in pharmaceutical and materials science.[3][][5] This unique reactivity profile necessitates a thorough understanding of its chemical properties to ensure safe laboratory practices and maintain experimental integrity. This guide moves beyond simple procedural lists to explain the chemical rationale behind each safety recommendation.

Foundational Principles: Chemical Stability and Reactivity

Understanding the chemical nature of tert-butyl carbamates is the cornerstone of their safe handling. The stability of the Boc group is derived from the electronic properties of the carbamate functional group, but its lability is governed by the stability of the tert-butyl cation that is formed during cleavage.[5]

  • Stability: The Boc group is notably stable in the presence of most nucleophiles and bases.[3] This allows for a wide range of subsequent chemical modifications on a Boc-protected molecule without disturbing the protected amine. They are also generally stable under standard storage conditions and to catalytic hydrogenolysis.[][6]

  • Acid-Mediated Lability: The key to the Boc group's utility is its clean and facile removal under acidic conditions (e.g., with trifluoroacetic acid, TFA). The reaction proceeds via protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes into isobutylene and a proton.[5] The carbamic acid intermediate subsequently decarboxylates to release the free amine and carbon dioxide.[5] This acid-lability dictates that tert-butyl carbamates must not be stored with or exposed to acidic materials unless deprotection is intended.

  • Thermal Decomposition: While stable at room temperature, tert-butyl carbamates can undergo thermal decomposition at elevated temperatures.[7] Studies on N-aryl substituted tert-butyl carbamates show decomposition at temperatures around 180°C, yielding isobutylene, carbon dioxide, and the corresponding amine.[8] During a fire, this decomposition can generate irritating and toxic gases, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[6][9][10]

Logical Framework for Carbamate Stability

The following diagram illustrates the core chemical principles governing the stability and reactivity of tert-butyl carbamates, which informs all subsequent handling and storage protocols.

cluster_stable Stable With cluster_hazard Incompatible With / Decomposes Upon A tert-Butyl Carbamate B Stable Conditions A->B C Hazardous Conditions / Incompatibilities A->C S1 Bases (e.g., NEt3, NaOH) B->S1 S2 Nucleophiles (e.g., RLi, RMgX) B->S2 S3 Reductive Agents (e.g., H2/Pd, NaBH4) B->S3 H1 Strong Acids (e.g., TFA, HCl) C->H1 H2 Strong Oxidizing Agents C->H2 H3 Excess Heat C->H3

Caption: Chemical stability and incompatibility profile for tert-butyl carbamates.

Hazard Identification and Risk Assessment

A thorough risk assessment is mandatory before any handling procedures. tert-Butyl carbamate is a solid chemical that presents several potential health risks.

  • Primary Hazards: The most consistently reported hazard is serious eye irritation.[7][9][11][12]

  • Secondary Hazards: It may also cause skin and respiratory tract irritation.[7][11][12] Some notifications indicate that it may be harmful if swallowed, inhaled, or in contact with skin, though these are reported with less frequency.[11][12] The toxicological properties have not been fully investigated, warranting a cautious approach.[6][7]

Quantitative Hazard Summary

The following table summarizes GHS hazard statements compiled from multiple sources.

Hazard StatementDescriptionFrequency of NotificationSource(s)
H319 Causes serious eye irritation100%[11][12]
H315Causes skin irritation60%[11][12]
H335May cause respiratory irritation60%[11][12]
H302 / H312 / H332Harmful if swallowed/in contact with skin/if inhaled20%[11][12]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks, a combination of engineering controls and appropriate PPE is essential. The goal is to minimize all potential routes of exposure: inhalation, skin contact, eye contact, and ingestion.

  • Engineering Controls: Always handle tert-butyl carbamate, especially in its solid, powdered form, within a well-ventilated area.[7] A certified chemical fume hood is the preferred engineering control to minimize dust generation and inhalation.[11] Facilities must be equipped with an accessible eyewash station and a safety shower.[7]

  • Personal Protective Equipment (PPE): PPE must be selected based on the potential for exposure during a specific task.

PPE CategorySpecificationRationaleSource(s)
Eye & Face Protection Chemical safety goggles or safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133.[6][7][11]To protect against dust particles and accidental splashes, addressing the primary hazard of eye irritation.[11][6][7][11]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before use.[6][9][11]To prevent direct skin contact. Users should follow proper glove removal techniques to avoid self-contamination.[9][6][9][11]
Skin & Body Protection Long-sleeved lab coat and closed-toe shoes.[6][7]To minimize the potential for accidental skin exposure on arms and other parts of the body.[11][6][7][11]
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 dust mask) if handling large quantities or if dust is generated outside a fume hood.[7][9][11]To prevent inhalation of dust particles, which can cause respiratory tract irritation.[11][7][9][11]

Standard Operating Protocols

Adherence to standardized protocols is critical for ensuring safety and reproducibility.

General Handling and Usage Protocol

This protocol outlines the standard workflow for safely handling solid tert-butyl carbamate.

cluster_prep cluster_handle cluster_clean prep Step 1: Preparation p1 Inspect container for damage handle Step 2: Handling h1 Transfer container to fume hood clean Step 3: Cleanup & Post-Handling c1 Decontaminate work surfaces p2 Verify fume hood is operational p1->p2 p3 Ensure safety shower & eyewash are accessible p2->p3 p4 Don all required PPE (Sec. 3) p3->p4 p4->h1 h2 Weigh solid carefully, avoiding dust generation h1->h2 h3 Use a spatula for transfers h2->h3 h4 Keep container tightly closed when not in use h3->h4 h4->c1 c2 Segregate and label all waste (Sec. 6) c1->c2 c3 Doff PPE correctly c2->c3 c4 Wash hands thoroughly c3->c4

Caption: Standard workflow for the safe handling of tert-butyl carbamates.

Detailed Steps:

  • Preparation: Before beginning work, visually inspect the chemical container for any signs of damage or leaks.[11] Confirm that the chemical fume hood is functioning correctly. Ensure an eyewash station and safety shower are unobstructed and readily accessible.[7][11] Don all PPE as specified in the table above.

  • Handling and Use: Conduct all manipulations of the solid compound inside a fume hood to control dust.[11] When weighing, use a spatula to carefully transfer the material to avoid creating airborne dust clouds.[7][11] If dissolving the solid, add it slowly to the solvent. Always keep the primary container tightly sealed when not in active use to prevent contamination and potential release.[6][7]

  • Cleanup: After handling is complete, thoroughly wipe down the work area and any equipment used. Decontaminate glassware. Properly segregate all waste as described in Section 6. Remove and dispose of contaminated PPE, and wash hands thoroughly with soap and water before leaving the laboratory.[7][11]

Storage Protocol

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated place.[6][7][9]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6][7][9]

  • Segregation: Store away from incompatible materials, particularly strong acids and oxidizing agents.[6][11] Do not store in areas of excess heat.[7]

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the risk of injury.

Exposure Response
Exposure RouteFirst Aid MeasuresSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6][7][11] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[7][11][6][7][9][11]
Skin Contact Remove contaminated clothing immediately.[7][11] Flush skin with plenty of soap and water for at least 15 minutes.[11] If irritation develops and persists, seek medical attention.[7][7][11]
Inhalation Move the person to fresh air.[7][11] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[7][7][11]
Ingestion Do NOT induce vomiting.[11] Rinse mouth with water.[9][11] Never give anything by mouth to an unconscious person.[7][9] Seek immediate medical attention.[7][11][7][9][11]
Spill Response Protocol

The response to a spill depends on its scale. This protocol is intended for small, manageable spills that can be handled by trained laboratory personnel. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Caption: Decision workflow for responding to a small laboratory spill.

Detailed Steps for Small Spills:

  • Assess and Secure: Ensure you are wearing the appropriate PPE before addressing the spill. Ensure the area is well-ventilated.[7]

  • Contain and Collect: For solid spills, carefully sweep or vacuum the material, taking extreme care to avoid generating dust.[7][11] Place the collected material and any contaminated cleaning supplies into a clearly labeled, sealable container for hazardous waste disposal.[11]

  • Decontaminate: Wipe the spill area with a damp paper towel or an appropriate solvent to remove any remaining residue.[11]

  • Dispose: All materials used in the cleanup, including gloves and towels, must be disposed of as hazardous waste according to institutional and local regulations.[11]

Waste Disposal

Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.

  • Solid Waste: Collect unused or waste tert-butyl carbamate in a dedicated, clearly labeled, and sealed hazardous waste container.[11]

  • Liquid Waste: Solutions containing tert-butyl carbamates should be collected in a designated hazardous waste container appropriate for the solvent used.

  • Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weigh paper, and pipette tips, must be disposed of as solid hazardous waste.[11]

  • General Rule: NEVER dispose of tert-butyl carbamate or related waste down the drain or in the regular trash.[11] All waste must be managed through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6][11]

References

  • Material Safety Data Sheet - tert-Butyl carbam
  • tert-Butyl carbamate - Safety D
  • Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbam
  • tert-Butyl carbamate - SAFETY D
  • SAFETY DATA SHEET - tert-Butyl carbam
  • tert-Butyl carbam
  • Personal protective equipment for handling Methyl carbam
  • Buy tert-Butyl carbamate Industrial Grade
  • SAFETY DATA SHEET - tert-Butyl (4-nitrophenyl)
  • Personal protective equipment for handling 2-Butenyl N-phenylcarbam
  • SAFETY DATA SHEET - tert-Butyl carbam
  • The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • BOC-amino acids. BOC Sciences.
  • tert-Butyl carbam
  • Boc Protecting Group for Amines. Chemistry Steps.
  • An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate
  • tert-Butyl carbam

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Application Notes and Protocols: Tert-butyl 5-oxoazocane-1-carboxylate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azocane Scaffold and the Strategic Importance of Tert-butyl 5-oxoazocane-1-carboxylate

The azocane ring system, an eight-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility allows for precise three-dimensional arrangements of functional groups, enabling potent and selective interactions with biological targets. However, the synthesis of substituted azocanes presents a significant challenge due to the entropic unfavorability of forming medium-sized rings.

This compound has emerged as a highly valuable and versatile building block that effectively circumvents many of the synthetic hurdles associated with this scaffold. The presence of the Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom modulates its reactivity and prevents unwanted side reactions, while the ketone at the 5-position serves as a versatile chemical handle for a wide array of synthetic transformations. This strategic placement of functional groups allows for the diastereoselective and enantioselective introduction of substituents, paving the way for the efficient construction of complex, chiral bioactive molecules.

This application note provides a detailed exploration of the utility of this compound in the synthesis of medicinally relevant compounds, with a particular focus on the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. We will delve into specific, field-proven protocols, explain the mechanistic rationale behind key synthetic steps, and provide the necessary data to empower researchers in their drug discovery endeavors.

Core Application: Synthesis of Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as GLP-1 and GIP. Inhibition of DPP-4 is a clinically validated therapeutic strategy for the management of type 2 diabetes mellitus. Many potent and selective DPP-4 inhibitors feature a central azocane scaffold, making this compound a key starting material in their synthesis.

Synthetic Strategy Overview: From Ketone to Chiral Amine

The general synthetic approach hinges on the reductive amination of the ketone moiety of this compound. This transformation is the cornerstone for introducing the crucial amine functionality that interacts with the active site of the DPP-4 enzyme. The choice of amine and the stereochemical control of this reaction are paramount for achieving high inhibitory potency.

A crucial step in the synthesis of potent DPP-4 inhibitors is the reductive amination of the ketone in this compound. This reaction introduces the necessary amine functionality that interacts with the active site of the DPP-4 enzyme.

Protocol: Diastereoselective Reductive Amination

This protocol describes the diastereoselective reductive amination of this compound with a chiral amine, for instance, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives, which are common moieties in DPP-4 inhibitors.[1]

Materials:

  • This compound

  • Chiral amine hydrochloride (e.g., a derivative of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid)

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM or DCE (10 mL/mmol) under an inert atmosphere (Nitrogen or Argon), add the chiral amine hydrochloride (1.1 eq) and triethylamine (1.2 eq). Stir the mixture at room temperature for 30 minutes.

    • Causality Insight: The addition of a base like triethylamine is crucial to neutralize the hydrochloride salt of the amine, generating the free amine in situ, which is necessary for the reaction with the ketone. The initial stirring period allows for the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Causality Insight: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations.[2] It is less reactive than sodium borohydride, which reduces the risk of over-reduction of the ketone starting material. Adding it at 0 °C helps to control the reaction exotherm and improve diastereoselectivity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Causality Insight: The aqueous bicarbonate wash neutralizes any remaining acid and removes water-soluble byproducts. The brine wash helps to remove residual water from the organic layer.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diastereomer of the N-substituted azocane.

Data Presentation:

EntryChiral AmineReducing AgentSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio
1Amine ANaBH(OAc)₃DCERT1685>95:5
2Amine BNaBH(OAc)₃DCMRT2478>92:8
3Amine ANaBH₃CNMeOHRT127580:20

This table is a representative example; actual results may vary depending on the specific chiral amine and reaction conditions.

Visualization of the Synthetic Workflow

G start This compound + Chiral Amine step1 Imine/Iminium Formation (DCM, TEA, RT) start->step1 step2 Diastereoselective Reduction (NaBH(OAc)₃, 0°C to RT) step1->step2 step3 Aqueous Work-up (NaHCO₃, Brine) step2->step3 step4 Purification (Silica Gel Chromatography) step3->step4 end_product Diastereomerically Enriched N-Substituted Azocane step4->end_product

Caption: Reductive Amination Workflow

Further Synthetic Transformations and Applications

The Boc-protected amino-azocane derivative obtained from the reductive amination is a versatile intermediate that can be further elaborated to a variety of bioactive molecules.

Protocol: Boc Deprotection and Amide Coupling

Step-by-Step Methodology:

  • Boc Deprotection: Dissolve the Boc-protected azocane derivative (1.0 eq) in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM (1:1 v/v). Stir the mixture at room temperature for 1-2 hours.

    • Causality Insight: Strong acidic conditions are required to cleave the tert-butoxycarbonyl (Boc) protecting group. The volatile byproducts (isobutylene and carbon dioxide) are easily removed.

  • Amide Coupling: Concentrate the reaction mixture to dryness to obtain the hydrochloride or trifluoroacetate salt of the deprotected amine. To a solution of this salt (1.0 eq) and a carboxylic acid (1.1 eq) in an anhydrous aprotic solvent like DMF or DCM, add a coupling agent such as HATU or EDCI/HOBt (1.2 eq) and a base like DIPEA (2.5 eq). Stir at room temperature for 12-18 hours.

    • Causality Insight: Peptide coupling reagents like HATU or EDCI/HOBt activate the carboxylic acid to form a highly reactive intermediate that readily acylates the secondary amine of the azocane, forming a stable amide bond.

  • Final Purification: After completion of the reaction (monitored by TLC or LC-MS), perform an appropriate aqueous work-up and purify the final product by column chromatography or preparative HPLC.

Visualization of the Overall Synthetic Pathway

G start_ketone Tert-butyl 5-oxoazocane-1-carboxylate reductive_amination Reductive Amination start_ketone->reductive_amination boc_protected_amine Boc-Protected Amino-Azocane reductive_amination->boc_protected_amine deprotection Boc Deprotection (HCl or TFA) boc_protected_amine->deprotection free_amine Azocane Amine Salt deprotection->free_amine amide_coupling Amide Coupling (Carboxylic Acid, Coupling Agent) free_amine->amide_coupling final_product Final Bioactive Molecule (e.g., DPP-4 Inhibitor) amide_coupling->final_product

Caption: General Synthetic Pathway

Conclusion and Future Perspectives

This compound is a demonstrably powerful building block for the synthesis of complex bioactive molecules, particularly DPP-4 inhibitors. The protocols outlined in this application note highlight the strategic importance of the ketone functionality for introducing key pharmacophoric elements through diastereoselective reductive amination. The robustness of these methods, coupled with the versatility of the resulting intermediates, ensures that this azocane derivative will continue to be a valuable tool for researchers and scientists in the field of drug development. Future applications may extend to the synthesis of inhibitors for other enzyme classes or novel central nervous system agents, where the conformational properties of the azocane scaffold can be exploited to achieve unique pharmacological profiles.

References

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

  • Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. National Institutes of Health. [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Royal Society of Chemistry. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]

  • Asymmetric reductive amination for the synthesis of chiral amines. ResearchGate. [Link]

  • Highly Diastereoselective Synthesis of 2-(1-N-Boc-aminoalkyl)thiazole-5-carboxylates by Reduction of tert-Butylsulfinyl Ketimines. PubMed. [Link]

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Custom Synthesis of Substituted Azocan-4-ols for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azocane Scaffold in Modern Drug Discovery

The exploration of novel chemical space is a cornerstone of modern drug discovery. Medium-sized nitrogen-containing heterocycles, such as the eight-membered azocane ring system, represent a class of scaffolds that offer unique three-dimensional diversity and conformational pre-organization, making them attractive for targeting complex biological macromolecules.[1][2] In particular, substituted azocan-4-ols are emerging as privileged structures in medicinal chemistry. The presence of the hydroxyl group at the 4-position provides a key hydrogen bonding motif, while substitution on the nitrogen atom and the carbocyclic backbone allows for the fine-tuning of physicochemical properties and biological activity.[1] This guide provides a detailed overview of two robust synthetic strategies for accessing these valuable compounds: Ring-Closing Metathesis (RCM) and Intramolecular Reductive Amination. We will delve into the mechanistic rationale behind these approaches and provide detailed, field-tested protocols for the synthesis of a representative N-substituted azocan-4-ol, complete with characterization data.

Strategic Approaches to Azocane Ring Construction

The synthesis of medium-sized rings like azocanes presents unique challenges due to unfavorable entropic and enthalpic factors. However, modern synthetic methodologies have made these scaffolds more accessible.[1] Two of the most powerful and versatile strategies are Ring-Closing Metathesis and Intramolecular Reductive Amination.

Ring-Closing Metathesis (RCM): A Powerful Cyclization Tool

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic olefins, including nitrogen-containing heterocycles.[3][4] This reaction, catalyzed by well-defined ruthenium complexes such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, typically ethylene, which drives the reaction to completion.[4] The resulting azocene can then be further functionalized, for instance, by hydroboration-oxidation, to introduce the desired hydroxyl group at the 4-position.

The choice of catalyst is critical and depends on the substrate's steric and electronic properties. Second-generation Grubbs' catalysts, featuring N-heterocyclic carbene (NHC) ligands, generally offer higher activity and broader functional group tolerance compared to their first-generation counterparts.[4]

Logical Workflow for Azocan-4-ol Synthesis via RCM

RCM_Workflow Start Diallylamine Precursor RCM Ring-Closing Metathesis (Grubbs' Catalyst) Start->RCM Cyclization Azocene Azocene Intermediate RCM->Azocene Hydroboration Hydroboration-Oxidation Azocene->Hydroboration Hydroxylation End Azocan-4-ol Product Hydroboration->End

Caption: General workflow for the synthesis of azocan-4-ols via Ring-Closing Metathesis.

Intramolecular Reductive Amination: A Direct Approach

Intramolecular reductive amination offers a more direct route to the azocan-4-ol core. This one-pot reaction involves the formation of a cyclic iminium ion from an amino-ketone precursor, which is then reduced in situ to the corresponding cyclic amine.[5] This method is highly efficient and avoids the need to isolate the intermediate imine.

The success of this strategy hinges on the selection of an appropriate reducing agent that selectively reduces the iminium ion in the presence of the ketone starting material. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose due to their mild nature and chemoselectivity.[5][6]

Logical Workflow for Azocan-4-ol Synthesis via Intramolecular Reductive Amination

Reductive_Amination_Workflow Start Amino-ketone Precursor Cyclization Iminium Ion Formation (Acid Catalyst) Start->Cyclization Intramolecular Condensation Iminium Cyclic Iminium Ion Cyclization->Iminium Reduction In situ Reduction (e.g., STAB) Iminium->Reduction Hydride Addition End Azocan-4-ol Product Reduction->End

Sources

Troubleshooting & Optimization

Troubleshooting low yields in the synthesis of Tert-butyl 5-oxoazocane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 5-oxoazocane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields and purity for this medium-ring lactam. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound, and which is generally preferred?

A1: The synthesis of medium-ring lactams like this compound can be challenging due to unfavorable transannular interactions and entropic factors. The most prevalent and often preferred method is the Ring-Closing Metathesis (RCM) of a suitable acyclic diene precursor.[1] This method offers high functional group tolerance and employs commercially available ruthenium-based catalysts.[2] Alternative, though less common, routes might include intramolecular cyclization of an activated amino acid or a Schmidt reaction on a corresponding cyclic ketone.[3] This guide will primarily focus on troubleshooting the RCM pathway due to its widespread application.

Q2: I am observing the formation of a dimeric or oligomeric side product. What is the likely cause and how can I prevent it?

A2: The formation of dimers and oligomers is a common issue in RCM reactions and is typically due to intermolecular acyclic diene metathesis (ADMET) competing with the desired intramolecular cyclization.[2] This is particularly prevalent at high substrate concentrations. To favor the intramolecular reaction, it is crucial to employ high dilution conditions (typically 0.001–0.05 M). Running the reaction at a slower addition rate of the substrate to the catalyst solution can also significantly improve the yield of the desired monomeric product.

Q3: My reaction seems to stall before completion, even with a sufficient catalyst loading. What could be the issue?

A3: Reaction stalling can be attributed to several factors. The catalyst may be decomposing or becoming deactivated. Electron-rich amines, like the one in the precursor, can sometimes coordinate to the metal center of the catalyst, inhibiting its activity.[2] Additionally, impurities in the starting materials or solvent (e.g., water, peroxides) can deactivate the catalyst. Ensure all reagents and solvents are rigorously purified and degassed. If catalyst deactivation is suspected, a second portion of the catalyst can be added to the reaction mixture.

Q4: The Boc (tert-butoxycarbonyl) protecting group on my starting material appears to be cleaving during the reaction. Why is this happening and how can I avoid it?

A4: The Boc group is generally stable to many reaction conditions but is labile to strong acids.[4][5] While RCM catalysts themselves are not acidic, acidic impurities in the solvent (e.g., trace HCl in dichloromethane) or generated during the reaction can lead to partial or complete deprotection. To mitigate this, it is recommended to use freshly distilled and/or inhibitor-free solvents. In some cases, adding a non-nucleophilic base, such as proton sponge, can be beneficial, but care must be taken as it can also interfere with some catalysts.

Troubleshooting Guide for Low Yields

Low yields in the synthesis of this compound can arise from issues at various stages of the process, from the synthesis of the acyclic precursor to the final RCM step and purification. Below is a systematic approach to identifying and resolving these problems.

Issue 1: Low Yield in the Acyclic Precursor Synthesis

The synthesis of the acyclic diene precursor is a critical first step. A common route involves the acylation of a suitable amine with an unsaturated acid chloride or anhydride.

Symptoms:

  • Low conversion of starting materials to the desired diene precursor.

  • Formation of multiple unidentified side products.

Possible Causes & Solutions:

CauseSuggested Solution
Incomplete Acylation Ensure the use of an adequate amount of a suitable base (e.g., triethylamine, pyridine) to neutralize the acid generated during the reaction. The reaction may require gentle heating or an extended reaction time.
Side Reactions of the Amine If the amine starting material is sensitive, consider using milder coupling agents such as HATU or HOBt with EDC instead of an acid chloride.
Purification Difficulties The precursor may be an oil that is difficult to purify by chromatography. Consider converting it to a crystalline derivative for purification, if possible, or carrying the crude material directly to the next step after a thorough workup.
Issue 2: Inefficient Ring-Closing Metathesis (RCM) Reaction

This is the most common and critical step where yield loss often occurs.

Symptoms:

  • Low conversion of the acyclic diene to the desired cyclic lactam.

  • Formation of side products such as dimers, oligomers, or isomerized starting material.[6]

Possible Causes & Solutions:

CauseSuggested Solution
Suboptimal Catalyst The choice of catalyst is crucial. For electron-rich substrates, second-generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) catalysts often provide better results than first-generation catalysts.[1] Consider screening different catalysts to find the most effective one for your specific substrate.
Incorrect Reaction Conditions Optimize the reaction temperature and solvent. While dichloromethane is commonly used, toluene at elevated temperatures can sometimes improve yields for challenging cyclizations.[7] As mentioned in the FAQs, ensure high dilution conditions are maintained.
Catalyst Poisoning Rigorously purify all reagents and solvents. Ensure the reaction is performed under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.
Olefin Isomerization Some RCM catalysts can promote the isomerization of the double bonds in the product or starting material, leading to undesired side products.[6] Using additives like 1,4-benzoquinone or switching to a catalyst less prone to isomerization can be effective.
Experimental Protocol: Optimization of the RCM Step
  • Catalyst Screening: In parallel, set up small-scale reactions (e.g., 10-20 mg of the diene precursor) with different catalysts (e.g., Grubbs I, Grubbs II, Hoveyda-Grubbs II) at a standard loading (e.g., 5 mol%).

  • Solvent and Temperature Screening: Using the best catalyst from the initial screen, perform the reaction in different solvents (e.g., dichloromethane at reflux, toluene at 80-110 °C).

  • Concentration Optimization: Once the optimal catalyst, solvent, and temperature are identified, run the reaction at different concentrations (e.g., 0.01 M, 0.005 M, 0.001 M) to minimize dimer formation.

  • Analysis: Monitor all reactions by a suitable analytical technique such as TLC, GC-MS, or LC-MS to determine the conversion and the relative amounts of product and side products.

Visualizing the Troubleshooting Process

The following diagram illustrates a decision-making workflow for troubleshooting low yields in the RCM step.

troubleshooting_workflow start Low Yield in RCM Step check_conversion Is Starting Material Consumed? start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction  No side_products Side Products Observed? check_conversion->side_products  Yes catalyst_deactivation Potential Catalyst Deactivation incomplete_reaction->catalyst_deactivation Yes dimer_oligomer Dimer/Oligomer Formation side_products->dimer_oligomer Yes isomerization Isomerization Products side_products->isomerization If not dimer optimize_catalyst Screen Different Catalysts (e.g., G-II, HG-II) catalyst_deactivation->optimize_catalyst optimize_conditions Optimize Temperature & Solvent (e.g., Toluene, 80-110°C) optimize_catalyst->optimize_conditions purify_reagents Ensure Rigorous Purification of Reagents and Solvents optimize_conditions->purify_reagents end_success Improved Yield purify_reagents->end_success reduce_concentration Decrease Substrate Concentration (High Dilution) dimer_oligomer->reduce_concentration use_additives Use Isomerization Inhibitors (e.g., 1,4-benzoquinone) isomerization->use_additives reduce_concentration->end_success use_additives->end_success

Caption: Troubleshooting Decision Tree for RCM.

Synthetic Pathway Overview

A plausible synthetic route to this compound via RCM is outlined below.

synthetic_pathway cluster_precursor Precursor Synthesis cluster_rcm Ring-Closing Metathesis start_materials Boc-protected Amino Acid + Olefinic Amine coupling Amide Coupling (e.g., HATU, EDC) start_materials->coupling precursor Acyclic Diene Precursor coupling->precursor rcm_step RCM (Grubbs or Hoveyda-Grubbs Cat.) precursor->rcm_step product This compound rcm_step->product

Caption: General RCM Synthetic Pathway.

References

  • A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. (n.d.). AIR Unimi. Retrieved January 16, 2026, from [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002, April). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. (n.d.). Organic Syntheses Procedure. Retrieved January 16, 2026, from [Link]

  • What is the protection of BOC in organic synthesis processes? (2022, August 4). Quora. Retrieved January 16, 2026, from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • Optimization of ring-closing metathesis under flow conditions using ruthenium(II)-based catalysts. (2024, November 7). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Carbazic acid, tert-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 16, 2026, from [Link]

  • Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • β-Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Lactam. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Design and Synthesis of Medium-Ring Lactam Libraries Inspired by Octalactin A. A Convergent–Divergent Approach. (2008, August 12). NIH. Retrieved January 16, 2026, from [Link]

  • Boc Protected Compounds. (2023, March 14). Hebei Boze Chemical Co., Ltd. Retrieved January 16, 2026, from [Link]

  • The Synthesis of β-Lactams. (n.d.). Organic Reactions. Retrieved January 16, 2026, from [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2025, August 5). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 16, 2026, from [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PMC - PubMed Central. Retrieved January 16, 2026, from [Link]

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. (2023, November 23). PubMed. Retrieved January 16, 2026, from [Link]

  • tert-butyl tert-butyldimethylsilylglyoxylate. (n.d.). Organic Syntheses Procedure. Retrieved January 16, 2026, from [Link]

  • The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. (2022, August 10). MDPI. Retrieved January 16, 2026, from [Link]

  • Acetic acid, diazo-, tert-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 16, 2026, from [Link]

  • A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand. (2025, August 9). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Group 13 Lewis acid-mediated formation of 5-oxazolone derivatives from tert-butyl isocyanoacetate. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 16, 2026, from [Link]

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Identifying and minimizing side reactions in azocane ring formation

Author: BenchChem Technical Support Team. Date: January 2026

A-Z-O-C-A-N-E-S: Advanced Strategies for 8-Membered Ring Formation

Welcome to the technical support center for azocane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) related to the synthesis of azocanes, which are 8-membered nitrogen-containing heterocyclic compounds.[1][2] This guide will help you identify and minimize common side reactions, ensuring higher yields and purity in your synthetic routes.

Section 1: Troubleshooting Common Side Reactions

FAQ 1: My intermolecular reaction is outcompeting my desired intramolecular cyclization, leading to low yields of my azocane. What is happening and how can I fix it?

This is a classic challenge in the synthesis of medium-sized rings like azocanes. The formation of 8-membered rings is often entropically disfavored compared to the formation of smaller 5- or 6-membered rings.[3] Intermolecular reactions, such as polymerization, become a significant competing pathway.[4]

Core Problem: The rate of the intermolecular reaction is faster than the rate of the desired intramolecular cyclization. This is often due to the high concentration of the linear precursor in the reaction mixture.

Troubleshooting Protocol: The High Dilution Principle

The most effective strategy to favor intramolecular cyclization is to employ the high dilution principle .[4] This technique minimizes the probability of two reactive ends of different molecules encountering each other, thereby suppressing polymerization.[5]

Step-by-Step Guide to Implementing High Dilution:

  • Solvent Volume: Significantly increase the volume of the solvent. Typical concentrations for macrocyclization are in the range of 1 mM.[5]

  • Slow Addition: Instead of adding the linear precursor all at once, use a syringe pump to add it slowly to the reaction vessel over an extended period (e.g., several hours).[4] This ensures that the concentration of the reactant remains extremely low at any given moment.

  • Reaction Rate vs. Addition Rate: The rate of the intramolecular cyclization should be faster than the rate of addition. This prevents the accumulation of the precursor and subsequent intermolecular reactions.[5]

  • Specialized Glassware: Consider using specialized glassware designed for high-dilution reactions, which can facilitate efficient stirring and slow, controlled addition.

Visualizing the Competing Pathways:

G cluster_0 High Concentration cluster_1 High Dilution A Linear Precursor C Polymer (Side Product) A->C Intermolecular Reaction B Linear Precursor B->C D Linear Precursor E Azocane (Desired Product) D->E Intramolecular Cyclization

Caption: High concentration favors intermolecular polymerization, while high dilution promotes intramolecular cyclization.

FAQ 2: I am observing unexpected products that seem to result from reactions across the ring. What are these and how can I control them?

You are likely observing transannular reactions , which are a characteristic feature of medium-sized rings (8-11 membered).[6][7] These reactions occur due to the close proximity of atoms across the ring in certain conformations, leading to hydride shifts or cyclizations.[8]

Core Problem: The flexible conformation of the 8-membered ring allows for interactions between non-adjacent atoms.

Troubleshooting Strategies:

  • Conformational Control:

    • Solvent Choice: The polarity of the solvent can influence the conformational equilibrium. Protic solvents, for instance, can promote the formation of hemiacetals in hydroxy-ketones.[8] Experiment with a range of polar and non-polar solvents to find conditions that disfavor the conformation leading to the transannular reaction.

    • Temperature: Temperature can also shift the equilibrium between different conformers.[8] Running the reaction at different temperatures may suppress the undesired side reaction.

  • Protecting Groups: Strategically placing protecting groups can block the functional groups involved in the transannular reaction. This is a common tactic to temporarily prevent unwanted reactivity.

  • Substituent Effects: The presence of substituents can alter the conformational preferences of the ring. Introducing bulky groups may disfavor the conformation required for the transannular reaction.

Visualizing a Transannular Hydride Shift:

G cluster_0 Transannular Hydride Shift Mechanism A Azocane Ring (Specific Conformation) B Transition State A->B Proximity of C-H and C=O C Transannular Product B->C Hydride Transfer

Caption: Proximity of atoms across the ring can lead to transannular reactions like hydride shifts.

FAQ 3: My cyclization precursor has a leaving group, and I'm getting a mixture of substitution and elimination products. How can I favor the desired substitution pathway?

The competition between substitution (SN2) and elimination (E2) is a common issue in organic synthesis, including cyclization reactions.[9][10][11] Several factors influence the outcome of this competition.[12][13]

Core Problem: The nucleophile (the amine in this case) can either attack the carbon bearing the leaving group (substitution) or act as a base to remove a proton from the adjacent carbon (elimination).

Troubleshooting and Optimization Table:

FactorTo Favor SN2 (Cyclization)To Favor E2 (Elimination)Rationale
Nucleophile/Base Use a less sterically hindered amine.Use a bulky, sterically hindered base.Bulky bases are poor nucleophiles but effective at removing protons.[12]
Leaving Group Use a good leaving group (e.g., I-, Br-, TsO-).Use a poorer leaving group (e.g., Cl-, F-).Good leaving groups facilitate the SN2 transition state.
Solvent Use a polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile).Use a polar protic solvent (e.g., Ethanol, Water).Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity.
Temperature Lower temperatures generally favor substitution.Higher temperatures favor elimination.Elimination has a higher activation energy and is more entropically favored.[13]

Experimental Protocol for Optimizing SN2 Cyclization:

  • Screen Leaving Groups: Synthesize precursors with different leaving groups (e.g., tosylate, mesylate, bromide, iodide) and compare the product ratios.

  • Solvent Screen: Run the cyclization in a variety of polar aprotic solvents.

  • Temperature Optimization: Perform the reaction at a range of temperatures (e.g., 0 °C, room temperature, 50 °C) to determine the optimal conditions for substitution.

Section 2: Advanced Strategies for Azocane Synthesis

FAQ 4: Are there alternative strategies to direct intramolecular cyclization for forming azocanes?

Yes, beyond high dilution, template-directed synthesis can be a powerful method to promote the formation of macrocycles.[14]

Core Concept: The Template Effect

A template molecule (often a metal ion or a pre-organized organic scaffold) binds to the linear precursor, pre-organizing it into a conformation that favors intramolecular cyclization.[15][16] This effectively increases the "effective concentration" of the reactive ends, accelerating the desired ring-closing reaction.[17]

Types of Templates:

  • Metal Ion Templates: Metal ions can coordinate to heteroatoms in the precursor, bringing the reactive ends into proximity.

  • Organic Templates: Pre-formed macrocycles or rigid scaffolds can be used to direct the cyclization of a second molecule within their cavity or framework.

Visualizing Template-Directed Synthesis:

G A Linear Precursor C Pre-organized Complex A->C B Template B->C D Azocane + Template C->D Intramolecular Cyclization

Caption: A template pre-organizes the linear precursor, facilitating intramolecular cyclization.

FAQ 5: I'm struggling with direct cyclization methods. Are there other synthetic routes to azocanes that avoid these challenges?

Absolutely. Ring expansion reactions provide an alternative and often more efficient way to synthesize medium-sized rings, including azocanes.[3][18] These methods avoid the entropic penalties associated with direct cyclization of long, flexible chains.[19]

Common Ring Expansion Strategies:

  • Claisen Rearrangement: A[8][8]-sigmatropic rearrangement can be used to expand a six-membered ring containing an allyl vinyl ether into an eight-membered ring.[20]

  • Radical Reactions: Radical-mediated ring expansions can be a powerful tool for constructing azocane scaffolds.[21]

  • Aziridine Ring Expansion: The strain in a three-membered aziridine ring can be released to drive the formation of a larger ring.[22]

  • Heck Reaction: Intramolecular Heck reactions have been successfully employed for the synthesis of dibenzo[b,f]azocinones.[23]

Experimental Workflow for a Claisen Rearrangement Approach:

G A Starting Material (e.g., Tetrahydropyridine derivative) B Formation of Allyl Vinyl Ether A->B Step 1 C Claisen Rearrangement (Thermal or Lewis Acid Catalyzed) B->C Step 2 D Azocane Product C->D Step 3

Caption: A multi-step sequence involving a Claisen rearrangement can be an effective strategy for azocane synthesis.

References

  • Wikipedia. (n.d.). High dilution principle. Retrieved from [Link]

  • Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86.
  • DuEPublico. (n.d.). Transannular interactions in medium-ring carbocycles. Retrieved from [Link]

  • YouTube. (2022, June 26). Unusual Transannular Reactions of Medium Sized Rings |Stereochemistry | MSc Chemistry| CSIR NET|GATE. Retrieved from [Link]

  • Cope, A. C., Martin, M. M., & McKervey, M. A. (1966). Transannular reactions in medium-sized rings. Quarterly Reviews, Chemical Society, 20(1), 119-152.
  • YouTube. (2022, May 20). Synthesis of Macrocyclic Molecules​ (Macrocycles). Retrieved from [Link]

  • ZambiaWiki. (n.d.). High dilution principle. Retrieved from [Link]

  • Clarke, A. K., & Unsworth, W. P. (2019). A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. Chemical Science, 10(31), 7335-7341.
  • MDPI. (2024, March 31). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Retrieved from [Link]

  • Fundamentals of Organic Synthesis: The Retrosynthetic Analysis. (n.d.). 7.1 Synthesis by high dilution principle. Retrieved from [Link]

  • Castoldi, L., et al. (2013). Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. The Journal of Organic Chemistry, 78(10), 4846-4856.
  • Royal Society of Chemistry. (n.d.). Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups. Retrieved from [Link]

  • Sarpong, R., et al. (2008). A [4 + 4] annulation strategy for the synthesis of eight-membered carbocycles based on intramolecular cycloadditions of conjugated enynes. Organic Letters, 10(15), 3327-3330.
  • Chemistry LibreTexts. (2023, January 22). Competition between substitution and elimination. Retrieved from [Link]

  • Beilstein Journals. (2018, September 13). Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Synthetic Strategy toward Eight-Membered Cyclic Amines by Cycloetherification and Claisen Rearrangement. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, April 18). Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The synthesis of seven- and eight-membered rings by radical strategies. Retrieved from [Link]

  • Making 8-membered rings – It's a DOS (diversity orientated synthesis) approach. (2017, April 19). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 23). 4.13: Competition between substitution and elimination. Retrieved from [Link]

  • YouTube. (2020, June 23). Competition Between Substitution and Elimination Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthetic Routes to Azacycles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. Retrieved from [Link]

  • MDPI. (2023, April 25). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Retrieved from [Link]

  • National Institutes of Health. (2017, August 1). Recent Advances in the Synthesis of Hydrogenated Azocine-Containing Molecules. Retrieved from [Link]

  • Khan Academy. (n.d.). Substitution and elimination reactions. Retrieved from [Link]

  • National Institutes of Health. (2024, September 5). Active template synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Azocane. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Azocan. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 28). Decane as a Template for Designing Pathways in Synthetic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Template‐Directed Synthesis of a[5]Rotaxane by the Clipping under Thermodynamic Control of a Crown Ether Like Macrocycle Around a Dialkylammonium Ion | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Crown Ether Active Template Synthesis of Rotaxanes. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 5). Active template synthesis. Retrieved from [Link]

  • ResearchGate. (2025, November 3). (PDF) Recent applications of aziridine ring expansion reactions in heterocyclic synthesis. Retrieved from [Link]

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Technical Support Center: Optimization of Intramolecular Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for intramolecular reductive amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful cyclization reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction parameters, troubleshooting common issues, and understanding the causality behind experimental choices.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing probable causes and actionable solutions based on established chemical principles.

Issue 1: Low to No Yield of the Desired Cyclic Amine

Question: I am not observing any significant formation of my target cyclic amine. My starting material, an amino-aldehyde/ketone, is either unreacted or has decomposed. What could be the issue?

Probable Causes & Solutions:

  • Decomposition of Starting Material: Some amino-aldehydes, like 2-aminobenzaldehyde, are notoriously unstable and can self-condense to form trimers and tetramers.[1]

    • Solution: Use freshly prepared or purified starting material. It is also advisable to perform the reaction at lower temperatures and minimize the reaction time to mitigate decomposition.[1]

  • Inefficient Imine/Iminium Formation: The equilibrium between the starting carbonyl/amine and the intermediate imine may favor the reactants.[2] This crucial step is pH-sensitive.

    • Solution: The reaction is best performed under mildly acidic conditions (pH 4-5).[3][4] This protonates the carbonyl oxygen, accelerating the nucleophilic attack by the amine.[3] However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.[3] The use of a catalytic amount of acetic acid is common.[5]

  • Premature Reduction of the Carbonyl: The reducing agent might be too reactive and reduce the starting aldehyde or ketone before the intramolecular cyclization and imine formation can occur.[1][3]

    • Solution: Opt for a milder reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for imines over carbonyls.[2][5] If using a stronger reductant like sodium borohydride (NaBH₄), it is crucial to allow sufficient time for imine formation before its addition.[1][3]

Issue 2: The Primary Byproduct is the Alcohol from Carbonyl Reduction

Question: My main isolated product is the amino-alcohol, corresponding to the reduction of the starting aldehyde/ketone. How can I favor the formation of the cyclic amine?

Probable Causes & Solutions:

  • Reducing Agent Reactivity and Timing: As mentioned previously, a highly reactive reducing agent like NaBH₄ can readily reduce aldehydes and ketones.[3] Adding it at the beginning of the reaction is a common cause for this side reaction.

    • Solution 1 (One-Pot, Milder Reagent): The most effective solution is to use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][3] These reagents are less reactive towards carbonyls, especially at the slightly acidic pH required for imine formation, and will preferentially reduce the iminium ion as it forms.[6]

    • Solution 2 (Two-Step Procedure): If you must use NaBH₄, a stepwise procedure is recommended.[7] First, allow the intramolecular imine to form in a suitable solvent (e.g., methanol) and then introduce the NaBH₄ to reduce the C=N bond.[5][7]

Issue 3: A Complex Mixture of Products is Observed

Question: My reaction results in multiple spots on TLC, and I am struggling to isolate the desired product. What is causing this complexity?

Probable Causes & Solutions:

  • Intermolecular vs. Intramolecular Reactions: If the reaction concentration is too high, the amino group of one molecule can react with the carbonyl group of another, leading to polymerization or oligomerization.

    • Solution: Employ high dilution conditions to favor the intramolecular pathway. The optimal concentration will be substrate-dependent and may require some experimentation.

  • Overalkylation: In some cases, the newly formed secondary cyclic amine can react with remaining starting material (if an intermolecular reaction occurs first) or another aldehyde/ketone source, leading to a tertiary amine byproduct. While less common in strictly intramolecular reactions, it's a possibility if intermolecular side reactions are competing. Reductive amination, in general, is a controlled way to form amines and avoids the overalkylation issues seen with direct alkylation using alkyl halides.[3]

    • Solution: Ensure the reaction goes to completion to consume the starting material. A stepwise procedure where the imine is formed first and then reduced can also help control this.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right reducing agent for my intramolecular reductive amination?

The choice of reducing agent is critical for success. The ideal reagent should selectively reduce the iminium ion intermediate without significantly affecting the starting carbonyl group.

Reducing AgentSelectivity for Imine/IminiumCommon SolventsKey Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) High[2][5]Dichloroethane (DCE), Tetrahydrofuran (THF)[7]Generally the reagent of choice. Mild, selective, and does not produce toxic byproducts.[5] Tolerates a wide range of functional groups.[7]
Sodium Cyanoborohydride (NaBH₃CN) High (at pH ~4-5)[2][6]Methanol, EthanolExcellent selectivity under mildly acidic conditions.[2][3] Caution: Highly toxic and can release hydrogen cyanide (HCN) gas upon acidic workup.[2]
Sodium Borohydride (NaBH₄) Low[2]Methanol, EthanolReduces both carbonyls and imines.[2] Best used in a two-step process after imine formation is complete.[3][7]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) HighMethanol, EthanolA "green" alternative that avoids hydride reagents.[2] Can be sensitive to catalyst poisoning by the amine/product and may reduce other functional groups.[2]

Q2: What is the optimal pH for the reaction, and how do I maintain it?

The optimal pH is a delicate balance, typically between 4 and 5.[3][4]

  • Why? At this pH, there is enough acid to catalyze imine formation by protonating the carbonyl oxygen, but not so much that it fully protonates and deactivates the nucleophilic amine.[3]

  • How to maintain it: Usually, adding a catalytic amount of a weak acid like acetic acid is sufficient.[5] For sensitive substrates, using a buffer system can provide more precise control.

Q3: Can you explain the mechanism of intramolecular reductive amination?

Certainly. The reaction proceeds in two main stages:

  • Intramolecular Imine/Iminium Ion Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the same molecule to form a hemiaminal intermediate. Under mild acidic conditions, this intermediate loses a molecule of water to form a cyclic imine (from a primary amine) or a cyclic iminium ion (from a secondary amine).[2][6]

  • Reduction: A hydride reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the C=N double bond, reducing it to the final cyclic amine.[8]

G cluster_0 Stage 1: Imine/Iminium Formation cluster_1 Stage 2: Reduction A Amino-Aldehyde/ Ketone B Hemiaminal Intermediate A->B Intramolecular Nucleophilic Attack C Cyclic Imine/ Iminium Ion B->C Dehydration (-H2O) D Cyclic Amine (Product) C->D Hydride Delivery (e.g., from NaBH(OAc)3) G start Reaction Start check_yield Low or No Product Yield? start->check_yield sm_decomposed Starting Material Decomposed? check_yield->sm_decomposed Yes success Successful Cyclization check_yield->success No sm_unreacted Starting Material Unreacted? sm_decomposed->sm_unreacted No sol_decomp Use Fresh Starting Material Lower Temperature Minimize Reaction Time sm_decomposed->sol_decomp Yes check_ph Check pH (4-5) Add Catalytic Acid sm_unreacted->check_ph Yes alcohol_byproduct Alcohol Byproduct Formed? sm_unreacted->alcohol_byproduct No check_reductant Use Milder Reductant (e.g., NaBH(OAc)3) complex_mixture Complex Mixture? alcohol_byproduct->complex_mixture No sol_alcohol Use Selective Reductant (NaBH(OAc)3) or Two-Step Procedure alcohol_byproduct->sol_alcohol Yes sol_mixture Use High Dilution Ensure Complete Reaction complex_mixture->sol_mixture Yes

Sources

Technical Support Center: Navigating the Purification of Medium-Sized Heterocyclic Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of medium-sized heterocyclic rings (8-11 atoms). This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating these conformationally complex molecules. The inherent flexibility and potential for transannular strain in medium-sized rings often lead to purification difficulties not seen with smaller, more rigid systems.[1] This resource provides in-depth troubleshooting advice, detailed protocols, and expert insights to help you achieve your target purity and yield.

Understanding the Core Challenge: Conformational Complexity and Stability

Medium-sized rings occupy a challenging middle ground in chemical space. Unlike small rings (3-6 atoms) with high rigidity or macrocycles (12+ atoms) with greater flexibility to avoid unfavorable interactions, medium-sized rings often adopt multiple, low-energy conformations in solution. This conformational dynamism, coupled with potential transannular strain (unfavorable interactions between non-adjacent atoms across the ring), can significantly impact their behavior during purification.[1] These factors can lead to issues such as peak broadening in chromatography, unpredictable elution profiles, and even on-column degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during the purification of medium-sized heterocyclic rings in a practical question-and-answer format.

Chromatography Troubleshooting

Q1: My medium-sized heterocycle is showing significant peak tailing or streaking on a standard silica gel column. What's causing this and how can I fix it?

A: Peak tailing or streaking with nitrogen-containing medium-sized heterocycles on silica gel is often due to strong interactions between basic lone pairs on the nitrogen atoms and the acidic silanol groups of the stationary phase. This is a common issue with compounds like dibenzo[b,f]azepines and their derivatives.[2][3]

  • Underlying Cause: The acidic nature of silica gel can lead to strong, sometimes irreversible, adsorption of basic analytes, resulting in poor peak shape and low recovery.

  • Solutions:

    • Mobile Phase Modification: Add a basic modifier to your eluent to neutralize the acidic silanol groups. A small amount of triethylamine (0.1-1%) or ammonia in methanol (e.g., a 7N solution) is typically effective.

    • Alternative Stationary Phases: Consider switching to a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative. For highly polar compounds, reversed-phase chromatography on a C18 column or Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable.

Q2: I'm observing co-elution of my desired medium-sized ring with a closely related impurity, even after optimizing the solvent system. What are my next steps?

A: Co-elution is a frequent challenge, especially with conformationally flexible medium-sized rings which may have isomers or byproducts with very similar polarities.

  • Underlying Cause: The subtle structural differences between your target molecule and the impurity may not be sufficient to allow for separation under standard chromatographic conditions.

  • Advanced Solutions:

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers significantly higher resolution than flash chromatography.

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for separating closely related compounds. The use of supercritical CO2 as the main mobile phase component provides different selectivity compared to liquid chromatography.[4][5] It is particularly effective for chiral separations and for compounds that are sensitive to protic solvents.[4][5]

    • Orthogonal Chromatography: Employ a second chromatographic technique with a different separation mechanism. For example, if you are using normal-phase chromatography (adsorption), a follow-up purification using reversed-phase chromatography (partitioning) can be very effective.

Q3: My compound seems to be degrading on the column. How can I confirm this and prevent it?

A: The conformational strain in some medium-sized rings can make them susceptible to degradation, especially on acidic or basic stationary phases.

  • Confirmation of Instability:

    • TLC Spot Test: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. The appearance of new spots indicates degradation.

    • LC-MS Analysis: Analyze a sample of your crude material and a collected fraction by LC-MS. The presence of new peaks with different mass-to-charge ratios in the collected fraction is a strong indicator of on-column degradation.

  • Prevention Strategies:

    • Use a Neutral Stationary Phase: Switch to a more inert stationary phase like neutral alumina or a bonded phase like diol.

    • Passivation of Silica: For silica gel, you can try to passivate the column by pre-eluting with a solvent system containing a small amount of a passivating agent like triethylamine.

    • Lower Temperature: If possible, run the chromatography at a lower temperature to reduce the rate of degradation.

    • Stability-Indicating Methods: Develop a purification method where the stability of the compound is monitored throughout the process.[6][7] This involves using techniques like HPLC with photodiode array (PDA) and mass spectrometric (MS) detection to identify and quantify any degradation products.[6][7]

Crystallization Troubleshooting

Q1: My medium-sized heterocycle is "oiling out" instead of crystallizing. What should I do?

A: "Oiling out" is common for conformationally flexible molecules that have difficulty packing into a regular crystal lattice.

  • Underlying Cause: The compound is coming out of solution at a temperature above its melting point in that particular solvent, or impurities are inhibiting crystal formation.

  • Solutions:

    • Slow Cooling: Allow the solution to cool very slowly to room temperature, and then gradually cool it further in a refrigerator or freezer.

    • Solvent System Modification: Try a different solvent or a co-solvent system. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes slightly turbid.

    • Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny crystal to the supersaturated solution to induce crystallization.

    • Scratching the Flask: Gently scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites for crystal growth.

Q2: The purity of my compound does not improve significantly after crystallization. Why is this happening?

A: This often indicates that the impurities are being incorporated into the crystal lattice of your target compound.

  • Underlying Cause: The impurities may be structurally very similar to your desired molecule, allowing them to co-crystallize.

  • Solutions:

    • Pre-Purification: Perform a preliminary purification step, such as flash chromatography, to remove the majority of the impurities before attempting crystallization.

    • Solvent Selection: Experiment with a wider range of crystallization solvents. The solubility profile of your compound and the impurities may differ significantly in different solvents, allowing for better separation.

    • Fractional Crystallization: This technique involves multiple crystallization steps. The initial crystals formed will be enriched in the less soluble component. By systematically crystallizing the mother liquor, you can often separate compounds with similar solubilities.

In-Depth Protocols and Methodologies

Protocol 1: Purification of a Dibenzo[b,f]azepine Derivative using Flash Chromatography with a Basic Modifier

This protocol is a representative example for the purification of a basic, medium-sized heterocycle.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a solvent system such as 95:5 dichloromethane:methanol. Observe for streaking.

    • Prepare a second TLC plate and develop it in the same solvent system but with the addition of 0.5% triethylamine. Compare the spot shape and Rf value.

  • Column Preparation:

    • Select an appropriately sized silica gel column for the amount of crude material.

    • Slurry pack the column using the chosen eluent (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine).

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane.

    • Adsorb the sample onto a small amount of silica gel and evaporate the solvent.

    • Carefully load the dry sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system.

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal and Yield Calculation:

    • Remove the solvent under reduced pressure.

    • Determine the mass of the purified product and calculate the yield.

    • Assess the purity using an orthogonal method like qHNMR or LC-MS.[8]

Protocol 2: Preparative Supercritical Fluid Chromatography (SFC) for Challenging Separations

SFC is a powerful tool for purifying medium-sized heterocycles, especially for separating isomers or closely related compounds.[4][5]

  • Analytical Method Development:

    • Screen a variety of chiral and achiral columns (e.g., 2-ethylpyridine, diol, chiral polysaccharide-based phases) on an analytical SFC system.[4][9]

    • Develop a gradient method, typically using methanol or ethanol as the co-solvent with supercritical CO2.

    • Optimize the gradient, temperature, and backpressure to achieve the best possible separation.

  • Scale-Up Calculations:

    • Once an optimal analytical method is developed, scale up the conditions to a preparative SFC system. This involves adjusting the flow rate and injection volume based on the column dimensions.

  • Sample Preparation and Injection:

    • Dissolve the sample in a suitable solvent at a high concentration. DMSO can be used for poorly soluble compounds.[4]

    • Perform a loading study to determine the maximum amount of sample that can be injected without compromising the separation.

  • Purification and Fraction Collection:

    • Run the preparative SFC method and collect the fractions corresponding to the target compound.

  • Product Isolation:

    • The CO2 in the mobile phase will evaporate upon depressurization, leaving the product in a small volume of co-solvent, which simplifies the final isolation.

Data Presentation

Table 1: Comparison of Purification Techniques for Medium-Sized Heterocycles

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Flash Chromatography AdsorptionFast, inexpensive, good for large quantitiesLower resolution, potential for compound degradationInitial purification of crude reaction mixtures
Preparative HPLC Partitioning/AdsorptionHigh resolution, automatedMore expensive, higher solvent consumptionSeparation of closely related impurities, final purification step
Crystallization Differential SolubilityCan provide very high purity, scalableNot all compounds crystallize, can be time-consumingSolid, thermally stable compounds
Supercritical Fluid Chromatography (SFC) PartitioningFast, green (less organic solvent), unique selectivityHigher initial equipment costChiral separations, thermally labile compounds, isomer separation[4][5]

Visualization of Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of a newly synthesized medium-sized heterocyclic compound.

Caption: Decision workflow for purification strategy.

The Role of Computational Chemistry in Predicting Purification Challenges

Modern computational tools can provide valuable insights into the properties of medium-sized heterocycles that influence their purification. Quantitative Structure-Retention Relationship (QSRR) models can predict the retention time of a compound in a given chromatographic system based on its calculated molecular descriptors.[10][11] This can help in selecting the most appropriate chromatographic conditions and anticipating potential separation challenges before even running the first experiment. These models are particularly useful for libraries of related compounds, where they can significantly expedite method development.[10]

References

  • Welch, C. J., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. LCGC North America, 34(4), 262-273.
  • Waters Corporation. (n.d.). Preparative SFC Principles of Scaling in Prep SFC. Available at: [Link]

  • Google Patents. (1995). AT401772B - Method for purifying 5H-dibenzo-(b,f)-azepine.
  • Abdel-Maksoud, M. S., et al. (2023).
  • Barbu, E., et al. (2010). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 55(11-12), 927-931.
  • Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Available at: [Link]

  • Li, Y., et al. (2024). Recent progress in the construction of eight-membered nitrogen-heterocycles. New Journal of Chemistry.
  • Otsuka, I., et al. (2020). Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. Crystals, 10(12), 1088.
  • Lipka, E., & Coquerel, G. (2016). Preparative supercritical fluid chromatography: A powerful tool for chiral separations.
  • Unsworth, W. P., & Taylor, R. J. (2016). Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions. Organic & Biomolecular Chemistry, 14(38), 9048-9055.
  • van der Westhuizen, J. H., & van Otterlo, W. A. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 768-796.
  • Waters Corporation. (n.d.). Preparative SFC Method Development. Available at: [Link]

  • Lee, S. Y., & Lee, J. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. International Journal of Molecular Sciences, 25(7), 3824.
  • ResearchGate. (n.d.). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Available at: [Link]

  • ResearchGate. (2017). (PDF) Eight-Membered and Larger Rings. Available at: [Link]

  • Nicolaou, K. C., et al. (2008). Design and Synthesis of Medium-Ring Lactam Libraries Inspired by Octalactin A. A Convergent–Divergent Approach.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • Unsworth, W. P., & Taylor, R. J. (2020). the synthesis of medicinally important medium-sized rings via ring expansion. Chemical Science, 11(13), 3365-3377.
  • Google Patents. (1974). US3792045A - Process for the purification of lactams.
  • The Cramer Research Lab. (n.d.). Predictive Models for Chromatographic Retention and Biophysical Properties. Available at: [Link]

  • Britton, J., et al. (2017). Continuous Synthesis and Purification by Coupling a Multistep Flow Reaction with Centrifugal Partition Chromatography.
  • Oishi, S., et al. (2016). Synthesis of Medium-Ring-Sized Benzolactams by Using Strong Electrophiles and Quantitative Evaluation of Ring-Size Dependency of the Cyclization Reaction Rate. The Journal of Organic Chemistry, 81(17), 7484-7497.
  • D'hooghe, M., & Ha, H. J. (2016). Editorial: Strained Aza-Heterocycles in Synthesis. Frontiers in Chemistry, 4, 32.
  • Unsworth, W. P., & Taylor, R. J. (2020). Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. Organic & Biomolecular Chemistry, 18(31), 6065-6073.
  • Djurđević, A., et al. (2021). Structure Driven Prediction of Chromatographic Retention Times: Applications to Pharmaceutical Analysis. Molecules, 26(8), 2135.
  • CONICET. (2013). Trends in Analytical chemistry. Available at: [Link]

  • ResearchGate. (2017). (PDF) Continuous Synthesis and Purification by Coupling a Multistep Flow Reaction with Centrifugal Partition Chromatography. Available at: [Link]

  • Popović, J., et al. (2024). Development and validation of stability-indicating method of etrasimod by HPLC/DAD/MS/MS technique with greenness profiling. Journal of Pharmaceutical and Biomedical Analysis, 241, 115998.
  • Elsevier. (2021). 8-Membered Heterocycle Synthesis - 1st Edition. Available at: [Link]

  • Unsworth, W. P., & Taylor, R. J. (2020). A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. Chemical Science, 11(13), 3365-3377.
  • MDPI. (2023). Bimetallic (or Multimetallic) Synthesis of N-Heterocycles. Available at: [Link]

  • Google Patents. (1975). US3860575A - Purification of benzodiazepine derivatives.

Sources

Technical Support Center: Addressing the Metabolic Instability of tert-Butyl Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of metabolic instability associated with tert-butyl groups in drug candidates.

Troubleshooting and FAQs

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My lead compound, which contains a tert-butyl group, shows high clearance in my initial in vitro assays. What's the likely cause?

A: High clearance of a tert-butyl-containing compound is frequently due to metabolic oxidation. The tert-butyl group, while often incorporated to provide steric bulk or enhance receptor binding, is a known site for metabolism by Cytochrome P450 (CYP) enzymes.[1][2] The nine equivalent primary C-H bonds are susceptible to hydrogen atom abstraction by the highly reactive oxygen species in the CYP active site, initiating an oxidative cascade.[2] The primary metabolic route is hydroxylation of one of the methyl groups to form a primary alcohol metabolite.[1][2] This initial oxidation product can then be further metabolized.

The primary enzymes responsible for this are major drug-metabolizing CYPs, including CYP3A4, CYP2C8, CYP2C9, and CYP2C19, which are highly abundant in the liver.[1] For example, the tert-butyl group of the antiandrogen drug finasteride is hydroxylated by CYP3A4, while the antiviral nelfinavir is metabolized by CYP2C19.[1] Therefore, if your compound is rapidly cleared in human liver microsomes (HLM), CYP-mediated oxidation of the tert-butyl moiety is a primary suspect.

Q2: How can I definitively confirm that the tert-butyl group is the metabolic "soft spot" on my molecule?

A: To confirm the site of metabolism, you need to perform a metabolite identification (MetID) study. The standard workflow involves incubating your compound with a metabolically active system, such as human liver microsomes or hepatocytes, and then analyzing the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

By comparing the MS/MS fragmentation patterns of the parent compound with those of the metabolites, you can pinpoint the site of modification. A mass shift of +16 Da (addition of an oxygen atom) is indicative of hydroxylation. If this modification is localized to the tert-butyl group, you will observe a corresponding mass shift in fragments containing that moiety. For example, the primary metabolite of methyl tert-butyl ether (MTBE) is tert-butyl alcohol (TBA), which can be readily identified in urine and other biological matrices.[3][4]

Q3: I've confirmed hydroxylation of the tert-butyl group is the main metabolic pathway. What are the most effective strategies to block this metabolism?

A: There are two primary, field-proven strategies to mitigate this metabolic liability:

  • Bioisosteric Replacement: This involves replacing the entire tert-butyl group with a different chemical group that mimics its steric and electronic properties but is less susceptible to metabolism.[5][6] A highly effective replacement is the trifluoromethylcyclopropyl (Cp-CF₃) group .[2][7] This bioisostere lacks the readily abstractable sp³ C-H bonds, significantly increasing metabolic stability.[2][8] Other potential replacements include cyclobutyl, isopropyl, and various fluorinated motifs, though their effectiveness can be context-dependent.[9][10]

  • Deuteration (Kinetic Isotope Effect): This strategy involves replacing the hydrogen atoms on the tert-butyl group with their heavier isotope, deuterium, to create a d₉-tert-butyl analogue.[11] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[12] CYP enzymes must break this bond during hydroxylation, and the higher energy required to cleave the C-D bond slows down the reaction rate significantly. This is known as the Deuterium Kinetic Isotope Effect (KIE).[11][13] This "precision deuteration" can dramatically increase the metabolic half-life and in vivo exposure of a compound without altering its fundamental pharmacology.[11][13] A successful clinical example is deutivacaftor (VX-561), a deuterated version of ivacaftor, where deuteration of a metabolically labile tert-butyl group led to an improved pharmacokinetic profile.[1]

Q4: I replaced the tert-butyl group, but now I'm seeing metabolism at a different site on the molecule. What is happening?

A: This phenomenon is known as metabolic switching or metabolic shunting .[1][13] By blocking the primary, most rapid site of metabolism (the "soft spot"), you have revealed a secondary, slower metabolic pathway elsewhere on the molecule that was previously insignificant.[1] For instance, replacing the tert-butyl group in finasteride with a Cp-CF₃ group provides only a moderate increase in stability in human liver microsomes because metabolism can still occur at the 6-position of the molecule.[1][2]

To address this, you must systematically identify and block each new metabolic hotspot as it emerges. This iterative process of MetID followed by chemical modification is a core component of lead optimization in drug discovery.

Q5: Will replacing the tert-butyl group negatively impact my compound's potency or selectivity?

A: This is a critical consideration. The tert-butyl group was likely incorporated for a specific reason, such as fitting into a hydrophobic pocket of the target protein. Any replacement must preserve this key interaction.[2] Bioisosteres are designed to mimic the original group's properties, but changes in size, shape, or electronics can alter binding affinity.[5][6]

Therefore, after making a modification to improve metabolic stability, you must re-evaluate the compound's biological activity. The goal is to find a balance where metabolic stability is increased without a significant loss of potency or selectivity. For example, the Cp-CF₃ group was specifically designed to mimic the shape and hydrophobicity of a tert-butyl group while enhancing stability.[2]

Visualized Metabolic Pathway and Experimental Workflow

Primary Metabolic Pathway of a tert-Butyl Group

The diagram below illustrates the sequential oxidation of a tert-butyl group, a common metabolic route mediated by CYP enzymes.

metabolic_pathway Parent Parent Drug (R-tBu) Alcohol Hydroxylated Metabolite (Primary Alcohol) Parent->Alcohol CYP450 (+O, Hydroxylation) Aldehyde Aldehyde Intermediate Alcohol->Aldehyde ADH/CYP (-2H, Oxidation) CarboxylicAcid Carboxylic Acid Metabolite Aldehyde->CarboxylicAcid ALDH (+O, Oxidation)

Caption: CYP450-mediated oxidation of a tert-butyl group.

General Workflow for Metabolite Identification

This workflow outlines the key steps to identify the specific metabolites of your compound.

workflow cluster_incubation Step 1: In Vitro Incubation cluster_analysis Step 2: Analysis cluster_interpretation Step 3: Data Interpretation Incubation Incubate Compound with Liver Microsomes + NADPH (e.g., 37°C, 1 hr) Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Transfer LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Compare Compare Parent vs. Metabolite MS/MS Spectra LCMS->Compare Acquire Data Identify Identify Site of Metabolism (Mass Shift Location) Compare->Identify

Caption: Experimental workflow for identifying metabolic soft spots.

Methodologies & Protocols

Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay measures the rate of disappearance of a parent compound over time to determine its metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Materials:

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (or 1 mM NADPH solution)

  • Test Compound (10 mM stock in DMSO)

  • Positive Control Compounds (e.g., Dextromethorphan, Midazolam)

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS)

  • 96-well plates, incubator, centrifuge

Procedure:

  • Preparation:

    • Thaw liver microsomes rapidly in a 37°C water bath and immediately place on ice.[14]

    • Prepare a microsomal working solution by diluting the stock to 1.0 mg/mL in phosphate buffer. Keep on ice.[15]

    • Prepare the test compound working solution by diluting the stock to the desired concentration (e.g., 100 µM) in phosphate buffer. The final incubation concentration is typically 1 µM.[16]

  • Incubation Setup (96-well plate):

    • For each time point (e.g., 0, 5, 15, 30, 45 min), add the microsomal working solution to designated wells.

    • Include a "minus cofactor" control where NADPH is omitted (using buffer instead) for the final time point to check for non-NADPH-dependent degradation.[15]

    • Pre-warm the plate at 37°C for 5-10 minutes.

  • Reaction Initiation:

    • To initiate the reaction, add the test compound working solution to all wells.

    • For the NADPH-dependent reactions, add the NADPH solution. Mix gently. The final protein concentration should be 0.5 mg/mL and the final test compound concentration 1 µM.[15]

  • Time Course and Termination:

    • Incubate the plate at 37°C with shaking.

    • At each designated time point (5, 15, 30, 45 min), stop the reaction by adding 2-3 volumes of ice-cold ACN with internal standard to the corresponding wells.[16]

    • For the 0-minute time point, add the stopping solution before adding the NADPH.

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated protein.[17]

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

    • The slope of the line from the linear regression is the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

    • Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL protein in incubation) .

Data Summary: Improving Metabolic Stability

The following table presents representative data comparing the in vitro metabolic stability of a hypothetical parent compound containing a tert-butyl group with two modified analogues designed to block metabolism at that site.

CompoundModificationt₁/₂ in HLM (min)Intrinsic Clearance (µL/min/mg)Rationale for Improvement
Parent-tBu N/A (tert-butyl)1592.4Baseline - susceptible to CYP oxidation.
Analog-d₉ Deuterated tert-butyl4530.8C-D bonds are stronger than C-H bonds, slowing the rate of CYP-mediated bond cleavage (Kinetic Isotope Effect).[11]
Analog-CpCF₃ CF₃-Cyclopropyl>120<11.6Replacement with a bioisostere that lacks sp³ C-H bonds, preventing hydrogen abstraction by CYP enzymes.[2]

Data are for illustrative purposes only.

References

  • Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Fairhurst, R. A., et al. (2016). Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(19), 4729-4734. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 549-553. [Link]

  • ResearchGate. (2013). Metabolically Stable tert-Butyl Replacement. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • Westphal, M. V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461-469. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • R Discovery. (1998). Determination of methyl tert-butyl ether and tert-butyl alcohol in human urine by high-temperature purge-and-trap gas chromatography-mass spectrometry. [Link]

  • ResearchGate. (2015). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. [Link]

  • ResearchGate. (1998). (PDF) Determination of Methyl tert-Butyl Ether and tert-Butyl Alcohol in Human Urine by High-Temperature Purge-and-Trap Gas Chromatography-Mass Spectrometry. [Link]

  • Fiedler, P., et al. (2018). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Molecules, 23(9), 2138. [Link]

  • Denisov, I. G., et al. (2005). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 105(6), 2253-2278. [Link]

  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmaceutical Sciences, 1(4). [Link]

  • Lee, C. W., & Weisel, C. P. (1998). Determination of methyl tert-butyl ether and tert-butyl alcohol in human urine by high-temperature purge-and-trap gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 22(1), 1-5. [Link]

  • Squillace, P. J., et al. (1997). Method for determination of methyl tert-butyl ether and its degradation products in water. Environmental Science & Technology, 31(12), 3575-3581. [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically stable tert-butyl replacement. ACS Medicinal Chemistry Letters, 4(6), 549-553. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Hypha Discovery. (n.d.). Improving metabolic stability using deuterium. [Link]

  • Lee, C. W., & Weisel, C. P. (1998). Determination of Methyl tert-Butyl Ether and tert-Butyl Alcohol in Human Urine by High-Temperature Purge- and-Trap Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 22(1), 1-5. [Link]

  • Kumar, A., et al. (2022). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 65(15), 10397-10411. [Link]

  • Bresciani, A., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(10), 783-802. [Link]

  • Rush, G. F., & Gorski, J. R. (1986). tert.-Butyl hydroperoxide metabolism and stimulation of the pentose phosphate pathway in isolated rat hepatocytes. Toxicology and Applied Pharmacology, 84(3), 590-600. [Link]

  • Le, H. V., et al. (2012). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. ACS Medicinal Chemistry Letters, 3(10), 823-828. [Link]

  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability. [Link]

  • Guengerich, F. P. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Biomolecules, 11(9), 1269. [Link]

  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 8(12), 10964-10976. [Link]

  • XenoTech. (2021). An Overview of Non CYP Mediated Metabolism Pathways and In Vitro Evaluation Strategies. [Link]

  • Organic Chemistry Portal. (2024). tert-Butyl hydroperoxide, TBHP. [Link]

Sources

Analysis of byproduct formation in the synthesis of N-substituted heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-substituted heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-N bond formation and troubleshoot common issues related to byproduct formation. Here, we provide in-depth analysis, field-proven insights, and practical solutions to enhance the efficiency and purity of your synthetic routes.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common side reactions in N-arylation of heterocycles?

    • How do I choose the right catalyst system (ligand and metal) to minimize byproducts?

    • What is the role of the base in controlling byproduct formation?

    • My reaction is not going to completion. What should I check first?

    • How can I effectively detect and identify byproducts in my reaction mixture?

  • Troubleshooting Guide: Palladium-Catalyzed Buchwald-Hartwig Amination

    • Problem 1: Significant formation of a hydrodehalogenated arene byproduct.

    • Problem 2: Low yield and recovery of starting materials.

    • Problem 3: Formation of diarylated or other unexpected amine byproducts.

  • Troubleshooting Guide: Copper-Catalyzed Ullmann Condensation

    • Problem 1: Reaction requires harsh conditions (high temperature) and gives low yields.

    • Problem 2: Formation of homocoupled biaryl byproducts.

    • Problem 3: Difficulty in N-arylation of electron-rich heterocycles.

  • Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

    • Problem 1: No reaction or very slow conversion.

    • Problem 2: Formation of regioisomeric products with poly-halogenated heterocycles.

  • Analytical Protocols for Byproduct Identification

    • Recommended techniques and methodologies.

  • References

Frequently Asked Questions (FAQs)

What are the most common side reactions in N-arylation of heterocycles?

The most prevalent side reaction, particularly in palladium-catalyzed couplings like the Buchwald-Hartwig amination, is hydrodehalogenation of the aryl halide starting material.[1][2] This occurs when a palladium-hydride species is generated, which can then react with the aryl halide to produce the corresponding arene, effectively reducing the halide off the ring. Another common issue is the homocoupling of aryl halides, especially in copper-catalyzed Ullmann reactions, leading to biaryl impurities.[3] In reactions involving unsymmetrical imidazoles, regioselectivity can be a challenge, leading to mixtures of N1- and N3-arylated products.[4][5]

How do I choose the right catalyst system (ligand and metal) to minimize byproducts?

The choice of ligand is critical for controlling selectivity and suppressing side reactions.[2] For Buchwald-Hartwig reactions, sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed.[2][6] These ligands promote the desired reductive elimination step to form the C-N bond over competing pathways like beta-hydride elimination, which can lead to hydrodehalogenation.[1][2] Bidentate ligands, such as BINAP and XantPhos, are known to suppress side reactions by creating a more stable coordination environment around the metal center.[2] For Ullmann couplings, the use of diamine or acetylacetonate ligands with a copper(I) source can significantly improve reaction efficiency and reduce the required temperature.[7][8]

What is the role of the base in controlling byproduct formation?

The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine or heterocycle to form the active nucleophile.[9] However, the choice and concentration of the base can also influence byproduct formation. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig aminations.[10] Weaker bases, such as potassium carbonate (K2CO3), may be required for substrates with base-sensitive functional groups, though they might lead to slower reaction rates.[11] In some cases, the base can inhibit the reaction by competing with the amine for coordination to the palladium center.[12] The choice of base must be carefully optimized for each specific substrate combination.

My reaction is not going to completion. What should I check first?

If you observe low conversion, a systematic troubleshooting approach is recommended.[13]

  • Purity of Reagents and Solvents: Ensure all starting materials are pure and solvents are anhydrous, as water and other impurities can deactivate the catalyst.[13]

  • Inert Atmosphere: Many cross-coupling reactions are sensitive to oxygen.[13] Verify that your reaction setup maintains a strict inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Activity: The palladium or copper catalyst, especially if handled in air, may be partially oxidized. Consider using a freshly opened bottle or a pre-catalyst that is activated in situ. For palladium catalysis, the active Pd(0) species is generated from a Pd(II) precursor.[11] Imidazoles, in particular, can inhibit the formation of the active Pd(0)-ligand complex, so a pre-activation step may be necessary.[4][5]

  • Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete conversion.[13] Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

How can I effectively detect and identify byproducts in my reaction mixture?

A multi-technique approach is often the most effective for identifying and quantifying byproducts.[14]

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying the main product and non-volatile byproducts. A UV or photodiode array (PDA) detector is commonly used.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile byproducts, such as the hydrodehalogenated arene.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for unambiguous identification of unknown byproducts. 2D NMR techniques can be particularly powerful.[14][15]

  • Fourier Transform Infrared Spectroscopy (FTIR): Useful for identifying the functional groups present in the synthesized compounds.[15]

Troubleshooting Guide: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is not without its challenges.[1] Below are common problems and their solutions.

Problem 1: Significant formation of a hydrodehalogenated arene byproduct.

Causality: Hydrodehalogenation arises from an unproductive side reaction where an intermediate palladium-amide complex undergoes β-hydride elimination, or more commonly, a palladium-hydride species is formed that participates in a competing catalytic cycle to reduce the aryl halide.[1] This pathway is often favored by certain ligands, bases, or reaction conditions. A bimetallic palladium-copper nanocatalyst system has been shown to suppress this side reaction by having the copper species preferentially react with hydride intermediates.[16]

Troubleshooting Workflow:

start High Hydrodehalogenation Observed ligand Optimize Ligand start->ligand Sterically hindered ligands (e.g., tBuXPhos) or bidentate ligands (e.g., XantPhos) can favor reductive elimination. base Adjust Base ligand->base If still problematic result Reduced Byproduct ligand->result Successful temp Lower Reaction Temperature base->temp If still problematic base->result Successful temp->result

Caption: Troubleshooting hydrodehalogenation.

Detailed Protocol for Minimizing Hydrodehalogenation:

  • Ligand Selection: Switch to a more sterically demanding, electron-rich biaryl monophosphine ligand (e.g., BrettPhos, tBuXPhos). These ligands generally accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.[9][11] Alternatively, bidentate ligands like XantPhos can be effective as they create a more rigid coordination sphere that disfavors side reactions.[2]

  • Base Modification: The choice of base can influence the formation of palladium-hydride species. While strong bases like NaOtBu are common, consider screening other bases such as LiHMDS or K3PO4. The use of soluble organic bases can also provide milder conditions.[12]

  • Temperature Control: Higher temperatures can sometimes promote side reactions.[17] If your desired transformation is known to proceed at a lower temperature, try running the reaction at the lowest effective temperature to disfavor the hydrodehalogenation pathway.

Problem 2: Low yield and recovery of starting materials.

Causality: Low conversion can be due to catalyst inhibition or deactivation. Imidazoles and other N-heterocycles can act as strong ligands for palladium, inhibiting the formation of the active Pd(0) catalyst from the Pd(II) precatalyst.[4][5] Impurities such as water or oxygen can also deactivate the catalyst.

Troubleshooting Workflow:

start Low Conversion preactivate Pre-activate Catalyst start->preactivate For inhibitory heterocycles like imidazoles. reagents Check Reagent/Solvent Purity preactivate->reagents If still low result Improved Yield preactivate->result Successful atmosphere Ensure Inert Atmosphere reagents->atmosphere If still low reagents->result Successful atmosphere->result

Caption: Troubleshooting low reaction yield.

Detailed Protocol for Catalyst Pre-activation:

  • In a separate, dry flask under an inert atmosphere, add the palladium source (e.g., Pd2(dba)3) and the phosphine ligand to the reaction solvent.

  • Stir this mixture at room temperature for 10-15 minutes. This allows for the formation of the active Pd(0)-ligand complex before the introduction of the potentially inhibitory heterocycle.[5]

  • In the main reaction flask, combine the aryl halide, the N-heterocycle, and the base.

  • Transfer the pre-activated catalyst solution to the main reaction flask via cannula to initiate the reaction.

Problem 3: Formation of diarylated or other unexpected amine byproducts.

Causality: In cases where the product of the initial N-arylation is also a nucleophile (e.g., primary amines), a second arylation can occur. This is more common with highly reactive catalyst systems or when using an excess of the aryl halide.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a slight excess of the amine nucleophile relative to the aryl halide to favor the mono-arylated product.

  • Ligand Choice: Some ligands may favor mono-arylation over diarylation. Screening different ligands can be beneficial.

  • Protecting Groups: If the nucleophile has multiple reactive sites, consider using a protecting group strategy to ensure site-selectivity.

Troubleshooting Guide: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, though it often requires harsher conditions than palladium-catalyzed methods.[7] Modern advancements have made this reaction more practical.[18]

Problem 1: Reaction requires harsh conditions (high temperature) and gives low yields.

Causality: Traditional Ullmann reactions often used stoichiometric amounts of copper powder at high temperatures (>200 °C).[7] The reactivity is highly dependent on the nature of the copper source and the presence of activating ligands.

Solutions:

  • Catalyst System: Use a catalytic amount of a copper(I) salt, such as CuI, in combination with a ligand.[8] Diamine ligands (e.g., N,N'-dimethylethylenediamine) have been shown to be particularly effective in lowering the required reaction temperature and improving yields for the N-arylation of various heterocycles, including pyrroles and imidazoles.[8][19]

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically used.[7] The choice of solvent can significantly impact solubility and reaction rate, so screening may be necessary.

  • Base Selection: A strong base is usually required. K2CO3, Cs2CO3, or K3PO4 are commonly employed.[8]

Problem 2: Formation of homocoupled biaryl byproducts.

Causality: The Ullmann reaction can promote the homocoupling of two aryl halide molecules to form a symmetrical biaryl compound.[3] This side reaction consumes the starting material and complicates purification.

Solutions:

  • Ligand-Assisted Catalysis: The use of appropriate ligands not only accelerates the desired C-N coupling but can also suppress the C-C homocoupling pathway.

  • Temperature Optimization: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can help minimize this side reaction.

  • Arylating Agent: If possible, using an aryl boronic acid instead of an aryl halide (Chan-Lam coupling) can be a milder alternative that often avoids homocoupling issues.[3]

Problem 3: Difficulty in N-arylation of electron-rich heterocycles.

Causality: Electron-rich heterocycles can be poor nucleophiles or may coordinate too strongly to the copper catalyst, inhibiting the reaction.

Solutions:

  • Ligand Screening: A systematic screen of ligands is crucial. For hindered or electron-rich substrates, specialized ligands may be required to facilitate the coupling.[20]

  • Base Optimization: The choice of base can be critical. A stronger base might be needed to deprotonate the heterocycle effectively.

  • Alternative Methods: If Ullmann conditions fail, consider a palladium-catalyzed approach, which often has a broader substrate scope for electron-rich systems.[21]

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a metal-free alternative for N-arylation, but it is typically limited to electron-deficient (hetero)aryl halides.[22]

Problem 1: No reaction or very slow conversion.

Causality: The SNAr reaction proceeds through a Meisenheimer complex, which is an anionic intermediate. The stability of this complex is paramount for the reaction to proceed.[23] If the aromatic ring is not sufficiently activated by electron-withdrawing groups (e.g., -NO2, -CN), the reaction will be very slow or will not occur at all.[23]

Solutions:

  • Substrate Choice: SNAr is most effective on heteroaromatic systems that are inherently electron-deficient or are substituted with strong electron-withdrawing groups ortho or para to the leaving group.

  • Reaction Conditions: Increase the reaction temperature. High temperatures are often required to overcome the activation barrier.

  • Solvent: Use a polar aprotic solvent (e.g., DMSO, DMF) to stabilize the charged Meisenheimer intermediate.

  • Alternative Synthetic Routes: If the substrate is not sufficiently activated for SNAr, a transition-metal-catalyzed method like Buchwald-Hartwig or Ullmann coupling is a more suitable choice.[6]

Problem 2: Formation of regioisomeric products with poly-halogenated heterocycles.

Causality: When a heterocycle contains multiple halogen atoms, the incoming nucleophile may attack at different positions, leading to a mixture of isomers. The regioselectivity is determined by the electronic properties of the ring and the relative stability of the possible Meisenheimer intermediates. The position most activated by electron-withdrawing groups will typically react first.[24]

Solutions:

  • Predicting Regioselectivity: The regioselectivity of SNAr on poly-halogenated heterocycles can often be predicted based on the location of electron-withdrawing groups and the inherent electronic properties of the heterocyclic core.[24]

  • Directed SNAr: Recent developments have shown that directing groups can be used to control the regioselectivity of SNAr reactions, even in the absence of strong electron-withdrawing groups.[23]

  • Orthogonal Strategies: If selective SNAr is not possible, consider a cross-coupling reaction where selectivity between different halogens (e.g., I vs. Br vs. Cl) can often be achieved by judicious choice of catalyst and conditions.

Analytical Protocols for Byproduct Identification

A robust analytical protocol is essential for troubleshooting and optimizing your reaction.

TechniquePrinciplePrimary UseSensitivity
HPLC Separation based on affinity for a stationary phase.Quantification of main components and non-volatile byproducts.[14]Moderate to High
GC-MS Separation of volatile compounds followed by mass-based identification.Identification of volatile byproducts like hydrodehalogenated arenes.[14]High
NMR Analysis of magnetic properties of atomic nuclei.Unambiguous structural elucidation of unknown byproducts.[14][15]Lower

Sample HPLC Protocol for Reaction Monitoring:

  • Instrumentation: HPLC with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid.

  • Gradient: Start at 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample Prep: Dilute a small aliquot of the crude reaction mixture in acetonitrile and filter through a 0.22 µm syringe filter.[14]

References

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  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Books. (n.d.). Retrieved January 15, 2026, from [Link]

  • Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 15, 2026, from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. (2024). Retrieved January 15, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. (2019). Retrieved January 15, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021). Retrieved January 15, 2026, from [Link]

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  • Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry - African Journal of Biomedical Research. (n.d.). Retrieved January 15, 2026, from [Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst - Semantic Scholar. (2020). Retrieved January 15, 2026, from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.). Retrieved January 15, 2026, from [Link]

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  • C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process - ACS Publications. (n.d.). Retrieved January 15, 2026, from [Link]

  • Enantioselective Copper-Catalyzed Construction of Aryl-Pyrroloindolines via an Arylation–Cyclization Cascade - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

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Sources

Technical Support Center: Monitoring Azocane Synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis of azocanes and related saturated heterocycles using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, chemists, and drug development professionals who utilize LC-MS to track reaction progress, identify intermediates, and confirm product formation. Azocanes, as polar, basic compounds, present unique analytical challenges. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges, troubleshoot common issues, and optimize your analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions and common considerations when setting up an LC-MS method for azocane synthesis monitoring.

Q1: Why is LC-MS the preferred method for monitoring azocane synthesis reactions?

LC-MS is a powerful and widely adopted technique for reaction monitoring due to its combination of high sensitivity and specificity.[1] The liquid chromatography (LC) front-end separates the components of a complex reaction mixture—including starting materials, reagents, intermediates, byproducts, and the final product. The mass spectrometer (MS) then acts as a highly specific detector, providing mass information for each separated component. This allows for the unambiguous confirmation of product formation (by its mass) and tracking the disappearance of starting materials, even at trace levels in a crude mixture.[2]

Q2: What are the primary analytical challenges when analyzing azocanes with reversed-phase LC-MS?

Azocanes and similar cyclic amines are polar and basic, which poses two main challenges for traditional reversed-phase (RP) chromatography:

  • Poor Retention: Highly polar compounds have a low affinity for nonpolar C18 stationary phases, often leading to their elution at or near the solvent front (void volume).[3][4] This results in minimal separation from other polar reaction components and potential interference from salts or the sample solvent.[5]

  • Poor Peak Shape (Tailing): The basic nitrogen in the azocane ring can engage in secondary ionic interactions with acidic residual silanol groups on the surface of silica-based columns. This interaction causes peak tailing, which reduces sensitivity, resolution, and quantification accuracy.

Q3: How should I prepare a sample from my reaction mixture for LC-MS analysis?

Proper sample preparation is critical to protect the instrument and obtain reliable data. The general rule is to quench, dilute, and filter.

  • Quench: If the reaction is ongoing, it should be quenched to stop it. This can be done by adding a suitable reagent or by rapid dilution into a solvent that does not support the reaction.

  • Dilute: Reaction mixtures are highly concentrated. A significant dilution (typically 1,000 to 10,000-fold) is necessary. A common starting point is to aim for a final concentration of less than 0.2 mg/mL.[6] Dilution minimizes the risk of overloading the column and contaminating the MS ion source.

  • Solvent Compatibility: The dilution solvent should be compatible with the initial mobile phase to ensure good peak shape.[7] Injecting a sample in a solvent much stronger than the mobile phase (e.g., pure DMSO into a highly aqueous mobile phase) can cause peak distortion.[8]

  • Filter: Always filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove particulate matter that could clog the LC system.[7]

Q4: What is the best mobile phase composition for azocane analysis? What additives should I use?

Mobile phase selection is key to managing retention and peak shape.

  • pH Control: Since azocanes are basic, the mobile phase pH is a critical parameter. Using an acidic mobile phase (e.g., pH 2-4) protonates the azocane. This can improve solubility in the mobile phase and mitigate peak tailing by protonating silanol groups on the column, but it may also decrease retention on a reversed-phase column.[9]

  • Acidic Additives: The most common and MS-friendly additives are formic acid (0.1%) or acetic acid (0.1-0.3%).[10] These acids help control the pH and provide a source of protons for efficient ionization in ESI+.

  • Buffers: For more precise pH control, volatile buffers like ammonium formate or ammonium acetate (5-10 mM) are excellent choices. They are compatible with MS and can improve peak shape and method robustness.[11]

  • Ion-Pairing Reagents: For extremely polar azocanes with poor retention, volatile ion-pairing reagents like trifluoroacetic acid (TFA) can be used.[10][12] However, TFA is a strong ion-suppressing agent in ESI-MS and should be used sparingly (e.g., 0.05%) and with caution, as it can contaminate the system.[10][13] Formic acid is generally preferred for MS-based detection.[13]

Q5: Which ionization mode and what common adducts should I expect for azocanes?
  • Ionization Mode: Electrospray Ionization in the positive mode (ESI+) is the definitive choice for azocanes. The basic nitrogen atom is very easily protonated in the acidic mobile phase, leading to the formation of a stable [M+H]⁺ ion, which is readily detected by the mass spectrometer.[9]

  • Common Adducts: While the protonated molecule ([M+H]⁺) is the primary ion of interest, you will often observe other species, known as adducts. Recognizing them is crucial for correct mass identification.[14]

    • [M+Na]⁺ and [M+K]⁺: Sodium and potassium adducts are very common and arise from trace metal ions in glassware, solvents, or reagents. They appear at M+23 and M+39, respectively.[11][15]

    • [M+NH₄]⁺: If you use an ammonium-based buffer, you may see the ammonium adduct at M+18.[11]

    • [2M+H]⁺: At higher concentrations, a protonated dimer may form, appearing at 2M+1.

    • Solvent Adducts: Occasionally, adducts with solvent molecules like acetonitrile ([M+ACN+H]⁺) can be observed.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Problem 1: Poor or No Chromatographic Retention

Symptom: Your azocane peak elutes very early, in or near the solvent front (void volume), with little to no separation from the injection peak.

Probable Cause Step-by-Step Solution
High Polarity of Analyte: The azocane is too polar for the nonpolar C18 stationary phase and has minimal interaction.[3][4]1. Modify the Mobile Phase: Increase the aqueous component. Start your gradient at 95-98% aqueous (e.g., water with 0.1% formic acid).[3] 2. Adjust pH: For basic compounds like azocanes, increasing the mobile phase pH (e.g., using ammonium bicarbonate at pH 9.5) makes the analyte neutral and more hydrophobic, thereby increasing retention on an RP column. Ensure your column is stable at high pH. 3. Change the Stationary Phase: If mobile phase adjustments are insufficient, switch to a more suitable column. Options include:     • Polar-Embedded Columns: These columns have polar groups embedded in the alkyl chains, which aids in retaining polar analytes.     • HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that uses a polar stationary phase with a high organic mobile phase to retain very polar compounds.[4][16][17]
Problem 2: Asymmetric or Tailing Peaks

Symptom: The peak for your azocane is not sharp and symmetrical but shows a "tail" on the right side.

Probable Cause Step-by-Step Solution
Secondary Silanol Interactions: The basic amine group on the azocane is interacting with acidic silanol groups on the silica surface of the column packing.1. Lower Mobile Phase pH: Add 0.1% formic acid to the mobile phase. This protonates the azocane to [M+H]⁺ and also suppresses the ionization of the silanol groups, minimizing the unwanted interaction.[3] 2. Reduce Mass on Column: Overloading the column can exacerbate tailing. Dilute your sample further (e.g., by a factor of 5 or 10) and reinject.[7] 3. Use a Modern Column: Employ a column with advanced silica technology. Columns with high-purity silica, better end-capping, or hybrid particle technology (like Waters BEH or Agilent Poroshell) have fewer active silanol sites and show significantly reduced tailing for basic compounds.[8]
Problem 3: Low MS Sensitivity or No Signal

Symptom: You see a peak in your UV chromatogram (if connected), but the MS signal in the total ion chromatogram (TIC) is weak or absent.

Probable Cause Step-by-Step Solution
Inefficient Ionization: The conditions in the MS source are not optimal for creating ions from your analyte.1. Confirm ESI+ Mode: Ensure you are operating in positive ionization mode. 2. Optimize Source Parameters: Tune the key ESI source parameters for your specific compound by infusing a standard solution. Key parameters include capillary voltage, source temperature, and nebulizing/drying gas flows.[15][18][19] 3. Check Mobile Phase: Ensure your mobile phase contains a proton source (e.g., 0.1% formic acid) to facilitate the formation of [M+H]⁺.[9]
Ion Suppression: Other components in the reaction mixture are co-eluting with your analyte and competing for ionization, reducing its signal.[15]1. Improve Chromatography: Adjust the gradient to better separate your analyte from the solvent front and other matrix components. 2. Dilute the Sample: This is the easiest and often most effective solution. Diluting the sample reduces the concentration of interfering matrix components more than it reduces your analyte signal, often leading to a net signal increase.[6] 3. Avoid Ion-Suppressing Additives: Do not use non-volatile buffers (e.g., phosphate). If using TFA for chromatography, be aware that it is a known cause of ion suppression; switch to formic acid if possible.[13]
Problem 4: Complex or Confusing Mass Spectrum

Symptom: The mass spectrum for your peak contains many unexpected ions, making it difficult to identify the molecular weight of your product.

Probable Cause Step-by-Step Solution
In-Source Fragmentation (ISF): The analyte ion is fragmenting in the MS source before it reaches the mass analyzer due to overly harsh source conditions.[20]1. Reduce Source Voltages: The primary cause of ISF is excessive voltage on the focusing optics (e.g., cone voltage or fragmentor voltage). Systematically reduce this voltage to find a balance where you maintain good signal for the [M+H]⁺ ion while minimizing fragmentation.[20]
Multiple Adduct Formation: The analyte is forming ions with various species (Na⁺, K⁺, etc.) in addition to H⁺.[14]1. Identify the Adducts: Calculate the mass differences between the main ions. A difference of 22 Da suggests Na⁺ vs. H⁺ (22.99 - 1.01). A difference of 38 Da suggests K⁺ vs. H⁺ (39.10 - 1.01).[11] 2. Improve Lab Hygiene: Use high-purity, LC-MS grade solvents and fresh mobile phases. Use polypropylene tubes instead of glass where possible to minimize leaching of sodium and potassium ions.[15] 3. Promote Protonation: The addition of a volatile ammonium salt (e.g., 5 mM ammonium formate) can sometimes outcompete metal ions and favor the formation of the [M+H]⁺ ion.[21][22]

Section 3: Workflows & Protocols

General LC-MS Workflow for Reaction Monitoring

This diagram illustrates the standard workflow from taking a sample from a reaction vessel to interpreting the final data.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Reaction 1. Aliquot from Reaction Mixture Quench 2. Quench Reaction Reaction->Quench Dilute 3. Dilute Sample (e.g., 1000x) Quench->Dilute Filter 4. Filter Sample (0.22 µm) Dilute->Filter Inject 5. Inject onto LC System Filter->Inject Separate 6. Chromatographic Separation Inject->Separate Ionize 7. Ionize in ESI Source Separate->Ionize Detect 8. Detect by Mass Analyzer Ionize->Detect TIC 9. Extract Ion Chromatograms (EIC) Detect->TIC Spectrum 10. Analyze Mass Spectrum for Peak TIC->Spectrum Confirm 11. Confirm MW & Track Progress Spectrum->Confirm

Caption: Standard workflow for LC-MS reaction monitoring.

Troubleshooting Decision Tree

Use this diagram to diagnose common issues encountered during analysis.

Start Start: Analyze Chromatogram Q_Peak Is there a peak for the target mass? Start->Q_Peak A_NoPeak Problem: No Signal Q_Peak->A_NoPeak No A_YesPeak Check Peak Shape Q_Peak->A_YesPeak Yes Sol_NoPeak • Check MS tune & parameters • Check for ion suppression • Increase concentration A_NoPeak->Sol_NoPeak A_Tailing Problem: Tailing Peak A_YesPeak->A_Tailing No (Tailing) A_GoodShape Check Retention Time A_YesPeak->A_GoodShape Yes (Symmetric) Sol_Tailing • Add acid (0.1% FA) • Reduce sample load • Use modern column A_Tailing->Sol_Tailing A_NoRetention Problem: No Retention A_GoodShape->A_NoRetention No (< 1 min) A_GoodRetention Analysis OK A_GoodShape->A_GoodRetention Yes (> 2 min) Sol_NoRetention • Increase aqueous % • Adjust mobile phase pH • Use HILIC column A_NoRetention->Sol_NoRetention

Caption: Decision tree for troubleshooting common LC-MS issues.

Table: Recommended Starting LC-MS Parameters

This table provides a robust starting point for method development. Fine-tuning will be necessary based on the specific properties of your azocane derivative.

ParameterRecommended Starting ConditionRationale & Notes
LC Column C18, 2.1 x 50 mm, <3 µm particle sizeA standard starting point. For polar compounds, consider polar-embedded or HILIC columns.
Mobile Phase A Water + 0.1% Formic AcidLC-MS grade water and acid are essential.[7]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile generally provides better peak shape and lower backpressure than methanol.
Gradient 5% to 95% B over 5 minutesA generic screening gradient. Adjust based on analyte retention. If no retention, start at 2% B.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.[15]
Injection Vol. 1-5 µLKeep volume low to minimize solvent effects and prevent overloading.[7]
Ionization Mode ESI Positive (ESI+)Essential for basic amine compounds.
Scan Range m/z 100 - 1000Adjust to cover the expected mass of starting materials, product, and key byproducts.
Capillary Voltage 3.0 - 4.5 kVOptimize for maximum signal of a standard.
Cone/Fragmentor 20 - 40 VA key parameter to optimize. Higher values can induce fragmentation.[20]
Source Temp. 120 - 150 °CInstrument dependent.
Drying Gas Temp. 350 - 450 °CInstrument dependent.

References

  • Method Development: Polar Compounds. (n.d.). BioPharma Services. Retrieved January 16, 2026, from [Link]

  • Kaiser, S., Bhambri, G., Awuchi, C. G., & Silver, J. (2018). Which ion pair reagents are compatible with LC-MS? ResearchGate. Retrieved January 16, 2026, from [Link]

  • Nováková, L., & El-Magd, M. A. (2016). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America. Retrieved January 16, 2026, from [Link]

  • Schug, K. A., & McNair, D. E. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. ResearchGate. Retrieved January 16, 2026, from [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). Chromatography Online. Retrieved January 16, 2026, from [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. Retrieved January 16, 2026, from [Link]

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. (2020). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • LCMS Troubleshooting Tips. (n.d.). Shimadzu Scientific Instruments. Retrieved January 16, 2026, from [Link]

  • Gika, H. G., Theodoridis, G. A., & Wilson, I. D. (2014). LC-MS metabolomics of polar compounds. PubMed. Retrieved January 16, 2026, from [Link]

  • Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. (n.d.). Waters Corporation. Retrieved January 16, 2026, from [Link]

  • van der Meer, J. C., van der Zande, M., & Hogenboom, A. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). LCGC North America. Retrieved January 16, 2026, from [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. Retrieved January 16, 2026, from [Link]

  • Steed, R. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Retrieved January 16, 2026, from [Link]

  • Kenar, E., & Schymanski, E. L. (2020). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Tagawa, Y., Ishikawa, Y., Mikael, L., Fukui, W., Watanabe, J., & Morita, H. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu Corporation. Retrieved January 16, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Retrieved January 16, 2026, from [Link]

  • Want to use LC/MS to monitor reactions but have questions. Any advice is appreciated! (2022). Reddit. Retrieved January 16, 2026, from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved January 16, 2026, from [Link]

  • Bansal, C. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Głowacka, N., & Połeć, K. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Retrieved January 16, 2026, from [Link]

  • Continuous flow reaction monitoring using an on-line miniature mass spectrometer. (n.d.). Baxendale Group. Retrieved January 16, 2026, from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 16, 2026, from [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (2016). NIH. Retrieved January 16, 2026, from [Link]

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Technical Support Center: Navigating Alternative Catalysts for Efficient Azacycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in the synthesis of azacycles using cutting-edge alternative catalysts. This guide moves beyond standard protocols to provide in-depth troubleshooting advice and frequently asked questions (FAQs) rooted in mechanistic understanding and practical field experience. Our goal is to help you overcome common experimental hurdles, optimize your reaction conditions, and accelerate your research and development efforts.

This resource is structured to address specific challenges associated with a range of modern catalytic systems, including earth-abundant metal catalysis (Iron and Copper), Photoredox Catalysis, Electro-organic Synthesis, and Biocatalysis.

Section 1: Earth-Abundant Metal Catalysis: Iron and Copper

The use of iron and copper catalysts is a significant step towards more sustainable and cost-effective chemical synthesis.[1][2] However, their reactivity profiles can present unique challenges compared to their precious metal counterparts.

Iron-Catalyzed Azacycle Synthesis

Iron catalysts offer a powerful platform for C-H amination and cyclization reactions, but their performance is highly sensitive to the reaction environment.[3][4]

Q1: My iron-catalyzed C-H amination/cyclization reaction is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in iron-catalyzed reactions often stem from catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. Here’s a systematic approach to troubleshooting:

  • Catalyst Oxidation State and Deactivation: The active catalytic species is often a specific oxidation state of iron, which can be sensitive to air and moisture.[5]

    • Solution: Ensure strict anaerobic and anhydrous conditions throughout the setup and reaction. Degas solvents and use a glovebox for catalyst and reagent handling. Consider using a pre-catalyst that is more stable and is activated in situ.

    • Underlying Principle: Unwanted oxidation of the active iron species can lead to inactive forms of the catalyst, halting the catalytic cycle.[5]

  • Ligand Choice and Purity: The ligand plays a crucial role in stabilizing the active iron center and modulating its reactivity.

    • Solution: Verify the purity of your ligand. Even small impurities can poison the catalyst. If using a custom ligand, ensure it has been thoroughly characterized. Screen a panel of ligands with varying electronic and steric properties to find the optimal one for your specific substrate.

    • Underlying Principle: The ligand framework directly influences the geometry and electronic properties of the iron center, which in turn dictates its catalytic activity and selectivity.[6]

  • Reaction Temperature and Time: Iron-catalyzed reactions can be sensitive to temperature.

    • Solution: Perform a temperature screen to find the optimal balance between reaction rate and catalyst stability. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation at extended times.

  • Substrate Purity: Impurities in your starting materials, particularly the amine or the substrate undergoing C-H activation, can interfere with the catalysis.

    • Solution: Purify your starting materials before use. For example, passing amines through a short plug of silica or alumina can remove common impurities.

Q2: I am observing significant side products in my iron-catalyzed azacycle synthesis. How can I improve the selectivity?

A2: Poor selectivity can be due to competing reaction pathways or over-reaction.

  • Directing Group Strategy: For C-H activation reactions, the choice and placement of a directing group are critical for regioselectivity.

    • Solution: If your substrate allows, consider using a stronger or more appropriately positioned directing group to favor the desired C-H activation.

    • Underlying Principle: The directing group coordinates to the iron center, bringing a specific C-H bond into proximity for activation.[7]

  • Reaction Concentration: Changes in concentration can sometimes influence the rates of competing unimolecular and bimolecular reaction pathways.

    • Solution: Experiment with different substrate and catalyst concentrations.

Step Action Rationale
1To an oven-dried Schlenk tube, add the iron pre-catalyst (e.g., Fe(OAc)₂) (5 mol%) and the ligand (6 mol%).Precise measurement of catalyst and ligand is crucial for reproducibility.
2Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.To ensure an oxygen-free environment and prevent catalyst deactivation.
3Add the anhydrous solvent (e.g., Toluene, 0.1 M) via syringe.The solvent must be free of water and oxygen.
4Add the substrate (1.0 equiv) and any additives (e.g., a base or an oxidant) under a positive flow of inert gas.Maintaining an inert atmosphere during reagent addition is critical.
5Heat the reaction mixture to the desired temperature and stir for the specified time.Optimal temperature and time are determined through screening.
6Monitor the reaction progress by TLC or LC-MS.To determine the point of maximum conversion and avoid product degradation.
7Upon completion, cool the reaction to room temperature and quench as appropriate.
8Purify the product by column chromatography.
Copper-Catalyzed Azacycle Synthesis

Copper catalysis is widely used for C-N bond formation, including the synthesis of various N-heterocycles.[1][2][8] Common issues often revolve around ligand effects, catalyst stability, and reaction conditions.[1]

Q1: My copper-catalyzed cyclization reaction is sluggish or stalls before completion. What can I do?

A1: Slow or incomplete conversion in copper-catalyzed reactions can be attributed to several factors:

  • Ligand Effects: The choice of ligand is critical for the efficiency of copper-catalyzed C-N coupling reactions.[9][10]

    • Solution: Screen a variety of ligands, such as phenanthrolines, diamines, or phosphines. The optimal ligand is often substrate-dependent. In some cases, a ligand-free protocol might be more effective.[11]

    • Underlying Principle: The ligand stabilizes the Cu(I) and/or Cu(III) intermediates in the catalytic cycle and facilitates the reductive elimination step to form the C-N bond.

  • Copper Source and Oxidation State: Both Cu(I) and Cu(II) salts can be used as pre-catalysts.

    • Solution: If you are using a Cu(II) pre-catalyst, an in situ reducing agent might be necessary. Conversely, if starting with a Cu(I) source, ensure that it has not been oxidized to Cu(II) by exposure to air.

    • Underlying Principle: The active catalytic species is typically a Cu(I) complex.

  • Base Selection: The choice and stoichiometry of the base are crucial.[11]

    • Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, t-BuOK) and their amounts. An insufficient amount of base can lead to a stall in the reaction.[11]

    • Underlying Principle: The base is required to deprotonate the amine nucleophile, making it more reactive towards the copper center.

Q2: I am having trouble with the reproducibility of my copper-catalyzed N-arylation reaction. What factors should I investigate?

A2: Reproducibility issues often point to subtle variations in reaction setup and reagent quality.

  • Purity of Reagents: Copper catalysts are sensitive to impurities in the solvent, base, and starting materials.

    • Solution: Use high-purity, anhydrous solvents and reagents. Ensure your aryl halide and amine are pure.

  • Atmosphere Control: While some copper-catalyzed reactions are tolerant to air, many perform better under an inert atmosphere.

    • Solution: For sensitive reactions, employ standard Schlenk techniques or a glovebox to exclude oxygen.

  • Stirring and Heating: Inconsistent heating or inefficient stirring can lead to variable results, especially in heterogeneous mixtures.

    • Solution: Use a temperature-controlled heating block and ensure vigorous stirring to maintain a homogeneous reaction mixture.

G start Low Yield or Incomplete Conversion ligand Screen Ligands (e.g., Phenanthroline, Diamine) start->ligand Ligand Ineffective? copper Vary Copper Source (Cu(I) vs. Cu(II)) ligand->copper No Improvement? base Screen Bases (e.g., K2CO3, Cs2CO3) copper->base Still Low Conversion? solvent Screen Solvents (e.g., Toluene, Dioxane) base->solvent Minor Improvement? temp Optimize Temperature solvent->temp Almost There? success Optimized Yield temp->success

Caption: Troubleshooting workflow for low yield in copper-catalyzed cyclization.

Section 2: Photoredox Catalysis for Azacycle Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex molecules under mild conditions.[12] However, the unique nature of these reactions introduces specific challenges.

Troubleshooting Guide & FAQs

Q1: My photoredox reaction is not working or is giving very low yields. What are the common culprits?

A1: Failure of a photoredox reaction can often be traced back to the experimental setup or the choice of reagents.

  • Light Source and Reaction Vessel: The wavelength and intensity of the light source are critical.

    • Solution: Ensure your light source emits at a wavelength that is absorbed by your photocatalyst. The reaction vessel should be transparent to this wavelength. For reproducibility, report the specific type of light source (e.g., blue LEDs), its power, and the distance from the reaction vessel.[13]

    • Underlying Principle: The photocatalyst must be excited by light to initiate the single-electron transfer (SET) process.[14]

  • Degassing: Oxygen can quench the excited state of the photocatalyst, leading to reaction failure.

    • Solution: Thoroughly degas the reaction mixture using a freeze-pump-thaw cycle or by sparging with an inert gas (Argon or Nitrogen) for an extended period.

    • Underlying Principle: The excited state of the photocatalyst has a finite lifetime, and quenching by oxygen competes with the desired electron transfer process.

  • Solvent Choice: The solvent can significantly impact the reaction outcome.[15]

    • Solution: Use high-purity, anhydrous, and degassed solvents. The polarity of the solvent can influence the redox potentials of the catalyst and substrates. A solvent screen is often beneficial.[15][16]

Q2: I am struggling with the reproducibility of my photoredox-catalyzed reaction between different batches. What should I focus on?

A2: Reproducibility issues in photoredox catalysis are common and often relate to subtle variations in the reaction setup.[13][17]

  • Consistent Illumination: Ensure that each reaction is illuminated with the same light intensity.

    • Solution: Use a well-designed photoreactor that provides uniform illumination to all reaction vessels. If running multiple reactions, ensure they are all at the same distance from the light source.[13]

  • Temperature Control: Although photoredox reactions are often run at room temperature, the light source can generate heat.

    • Solution: Use a fan or a cooling bath to maintain a consistent reaction temperature.

  • Purity of Photocatalyst and Reagents: Impurities can act as quenchers or participate in unwanted side reactions.

    • Solution: Use highly pure photocatalysts and reagents. If synthesizing your own photocatalyst, ensure it is thoroughly purified.

G cluster_reductive Reductive Quenching cluster_oxidative Oxidative Quenching PC PC PC_star *PC PC->PC_star PC_red PC•⁻ PC_star->PC_red + D PC_star->PC_red PC_ox PC•⁺ PC_star->PC_ox + A PC_star->PC_ox PC_red->PC + A PC_red->PC PC_ox->PC + D PC_ox->PC A A A_rad A•⁻ Product Product A_rad->Product D D D_rad D•⁺ D_rad->Product

Caption: Reductive and oxidative quenching cycles in photoredox catalysis.

Section 3: Electro-organic Synthesis of Azacycles

Electro-organic synthesis offers a reagent-free method for oxidation and reduction, aligning with the principles of green chemistry.[18][19] However, it requires a different set of experimental considerations compared to traditional synthesis.

Troubleshooting Guide & FAQs

Q1: My electro-organic synthesis of an azacycle is giving a low yield or a complex mixture of products. Where should I start troubleshooting?

A1: Low yields and poor selectivity in electrosynthesis can be due to a variety of factors related to the electrochemical setup and reaction medium.[19]

  • Electrode Material: The choice of anode and cathode material is critical and can dramatically influence the outcome of the reaction.[20]

    • Solution: Screen different electrode materials (e.g., platinum, graphite, glassy carbon, boron-doped diamond). The optimal material depends on the specific transformation.

    • Underlying Principle: The electrode material affects the overpotential required for the electron transfer and can also have catalytic activity.[20]

  • Supporting Electrolyte: The electrolyte is essential for conductivity and can also influence the reaction pathway.

    • Solution: Experiment with different supporting electrolytes (e.g., Bu₄NBF₄, LiClO₄) and concentrations. Ensure the electrolyte is soluble in your solvent and electrochemically stable at the applied potential.

  • Solvent: The solvent must be able to dissolve the substrate and electrolyte and have a large electrochemical window.

    • Solution: Common solvents include acetonitrile, DMF, and methanol. Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Current Density/Potential: The applied current or potential determines the rate of the electrochemical reaction.

    • Solution: Optimize the current density (in galvanostatic mode) or the applied potential (in potentiostatic mode). Too high a current/potential can lead to side reactions and decomposition.

Q2: My electrodes are becoming coated with a film during the electrolysis (passivation), and the reaction stops. How can I prevent this?

A2: Electrode passivation is a common problem in electrosynthesis where the electrode surface becomes blocked by a non-conductive layer.[21]

  • Solution:

    • Pulse Electrolysis: Applying the current in pulses can help to clean the electrode surface.

    • Alternating Polarity: Periodically reversing the polarity of the electrodes can remove adsorbed species.

    • Sonication: Running the reaction in an ultrasonic bath can help to dislodge material from the electrode surface.

    • Mediators: Use a redox mediator to shuttle electrons between the electrode and the substrate in the bulk solution, avoiding direct reaction at the electrode surface.

Section 4: Biocatalysis for Azacycle Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions.[22][23] The main challenges are often related to substrate scope and enzyme stability.[24]

Troubleshooting Guide & FAQs

Q1: The enzyme I am using has very low activity on my substrate. How can I improve the conversion?

A1: Low enzyme activity on a non-natural substrate is a common challenge.

  • Enzyme Screening:

    • Solution: Screen a panel of different enzymes from the same class (e.g., different imine reductases or transaminases) to find one with better activity for your substrate.

    • Underlying Principle: Enzymes have evolved to be highly specific, but there is often some level of promiscuity that can be exploited.[25]

  • Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and co-factors.

    • Solution: Optimize the pH and temperature of the reaction buffer. Ensure that any necessary co-factors (e.g., NADPH, PLP) are present in sufficient concentration and that a co-factor recycling system is in place if needed.

  • Substrate Inhibition/Toxicity: High concentrations of the substrate or product can inhibit or deactivate the enzyme.[26]

    • Solution: Feed the substrate slowly over the course of the reaction to maintain a low concentration. Consider using an in situ product removal technique.

Q2: How can I expand the substrate scope of my biocatalytic reaction?

A2: Expanding the substrate scope of an enzyme is a key area of research in biocatalysis.

  • Protein Engineering:

    • Solution: Use directed evolution or rational design to mutate the enzyme and improve its activity on your target substrate. This is a more advanced technique but can be very powerful.[25]

  • Substrate Engineering:

    • Solution: In some cases, it may be easier to slightly modify the substrate to better fit the enzyme's active site, if the final product structure allows for it.

References

  • Francke, R., & Little, R. D. (2014). Redox catalysis in organic electrosynthesis: basic principles and recent developments. Chemical Society Reviews, 43(8), 2492-2521. [Link]

  • Green advancements towards the electrochemical synthesis of heterocycles. (2024). RSC Publishing. [Link]

  • Hammond, G. B., & Müller, C. E. (Eds.). (2021).
  • Hu, X., et al. (2018). Electrochemical synthesis of N-heterocycles.
  • Jie, M., Messinis, A. M., Oliveira, J. C. A., Demeshko, S., Meyer, F., & Ackermann, L. (2021). Iron-Catalyzed Triazole-Enabled C–H Activation with Bicyclopropylidenes. ACS Catalysis, 11(3), 1053–1064. [Link]

  • Kaur, N. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. ACS Omega, 8(26), 23285–23303. [Link]

  • Little, R. D., & Francke, R. (2014). Redox catalysis in organic electrosynthesis: basic principles and recent developments. Chemical Society Reviews, 43(8), 2492-2521.
  • Pollok, D., & Waldvogel, S. R. (2020). Electrode Passivation in Organic Electrochemistry: A Review of the Last 20 Years. Accounts of Chemical Research, 53(10), 2325–2337.
  • Qiu, Y., et al. (2022). Electrosynthesis of N/S-heterocycles. Green Chemistry. [Link]

  • Straub, B. F. (2009). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 131(24), 8725–8734.
  • Engineering enzyme substrate scope complementarity for promiscuous cascade synthesis. (2022). ChemRxiv. [Link]

  • Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization. (2018). Polymers, 10(9), 959. [Link]

  • Copper catalyzed synthesis of N-Heterocycles containing one M-atom. (2017). Slideshare. [Link]

  • Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism. (2023). Accounts of Chemical Research. [Link]

  • Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones. (2026). Journal of the American Chemical Society.
  • Improving reproducibility of photocatalytic reactions—how to facilitate broad application of new methods. (2024). Nature Communications, 15(1), 1-5. [Link]

  • Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. (2023). ACS Omega. [Link]

  • Iron Catalyzed C-H Amination. (2018). Request PDF. [Link]

  • Iron-Catalyzed C–H Bond Activation. (2016). Chemical Reviews. [Link]

  • Biocatalysis: Enzymatic Synthesis for Industrial Applic
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). MDPI. [Link]

  • Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. (2022). Frontiers in Chemistry, 10, 938363. [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (2011). Angewandte Chemie International Edition, 50(24), 5598-5601. [Link]

  • Gold(I)
  • Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. (2024). RSC Publishing. [Link]

  • Recent advances in biocatalysis of nitrogen-containing heterocycles. (2025). Request PDF. [Link]

  • Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. (2021). RSC Publishing. [Link]

  • Effect of ligands on the copper-catalyzed annulations reaction. (2021). ResearchGate. [Link]

  • Gold(i) catalysed regio- and stereoselective intermolecular hydroamination of internal alkynes: towards functionalised azoles. (2015). Organic & Biomolecular Chemistry. [Link]

  • Iron Catalyzed C-H Activation. (2011). Chembites. [Link]

  • Biocatalytic Synthesis of Heterocycles. (2018). Request PDF. [Link]

  • Bifunctional Imine Reductase Cascades for the Synthesis of Saturated N-Heterocycles. (2024). ACS Catalysis. [Link]

  • New Frontiers in Biocatalysis for Sustainable Synthesis. (2020). Request PDF.
  • Solvent Effect on the Behavior of Single Eosin Y Photoredox Catalyst. (2025). ACS Omega. [Link]

  • Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles. (2021). RSC Advances. [Link]

  • Dual Photoredox/Nickel Catalysis with Sebastian Gisbertz (Episode 28). (2020). YouTube. [Link]

  • Photoredox-mediated cobalt catalysis for non-asymmetric and asymmetric synthesis. (2025). Request PDF.
  • Bifunctional Imine Reductase Cascades for the Synthesis of Saturated N-Heterocycles. (2024). PMC. [Link]

  • Heterogeneous Photoredox Catalysis Based on Silica Mesoporous Material and Eosin Y: Impact of Material Support on Selectivity of Radical Cyclization. (2022). MDPI. [Link]

  • Modern Electrochemical Aspects for the Synthesis of Value‐Added Organic Products. (2012). Advanced Synthesis & Catalysis. [Link]

  • Electrode Materials in Modern Organic Electrochemistry. (2020). Angewandte Chemie International Edition. [Link]

  • Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. (2022). Frontiers. [Link]

  • Substrate Supply for Effective Biocatalysis. (2007). Biotechnology and Bioengineering. [Link]

  • The role of biocatalysis in the asymmetric synthesis of alkaloids. (2011). Chemical Society Reviews. [Link]

  • Visible-Light Photoredox-Catalysed Radical Cascade Reactions. (2021). CORE. [Link]

  • Stereoselective synthesis of unnatural α-amino acid derivatives through photoredox catalysis. (2018). Chemical Science. [Link]

  • Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. (2021). Request PDF. [Link]

  • Electrochemical Oxidation of Organic Molecules at Lower Overpotential: Accessing Broader Functional Group Compatibility with Electron-Proton Transfer Mediators. (2020). Accounts of Chemical Research. [Link]

  • Gold-Catalyzed Addition of Carboxylic Acids to Alkynes and Allenes: Valuable Tools for Organic Synthesis. (2020). MDPI. [Link]

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Strategies for removing impurities from Tert-butyl 5-oxoazocane-1-carboxylate preparations

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Drug Development Professionals

Introduction

Tert-butyl 5-oxoazocane-1-carboxylate is a key heterocyclic building block in modern medicinal chemistry. As an eight-membered lactam (azocanone) with a Boc-protected nitrogen, its utility in constructing complex molecular architectures is significant. However, the synthesis of medium-sized rings is often challenging, leading to a variety of impurities that can complicate downstream applications and compromise the integrity of research data.

This guide provides a comprehensive, field-tested framework for troubleshooting and resolving common purity issues encountered during the preparation of this compound. We will move beyond simple protocols to explain the chemical principles behind each strategy, empowering you to make informed decisions for efficient and effective purification.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

The most prevalent impurities typically originate from three sources: unreacted starting materials (e.g., the linear amino-ester precursor), by-products from the cyclization reaction (such as dimers or polymers), and degradation of the target compound, most notably the acid-catalyzed cleavage of the Boc protecting group.[1][2]

Q2: What is the best first-pass purification technique for this compound?

For most crude reaction mixtures containing this compound, flash column chromatography on silica gel is the recommended initial purification method.[3] It is a versatile technique that can effectively separate the target compound from both more polar and less polar impurities.

Q3: How can I quickly assess the purity of my column fractions?

Thin-Layer Chromatography (TLC) is the most efficient method for real-time monitoring of column fractions. A typical mobile phase for TLC analysis would be a mixture of hexanes and ethyl acetate. Staining with potassium permanganate is effective for visualizing the compound if it is not UV-active.

Q4: My compound appears to be degrading on the silica gel column. What's happening and how can I prevent it?

Degradation on silica gel is almost always due to the inadvertent removal of the acid-labile Boc protecting group.[4][5] Standard silica gel is slightly acidic, which can be sufficient to catalyze this deprotection over the course of a long chromatography run. To mitigate this, you can either:

  • Neutralize the Silica: Prepare a slurry of the silica gel in a solvent containing 1-2% triethylamine (or another volatile base), then evaporate the solvent before packing the column.

  • Expedite Chromatography: Use a slightly more polar solvent system to reduce the retention time of your compound on the column, minimizing its exposure to the acidic stationary phase.

Section 2: Impurity Troubleshooting Guide

This section addresses specific purification challenges in a detailed question-and-answer format.

Problem 1: Presence of Unreacted Starting Material

Q: My post-reaction analysis (NMR/LC-MS) shows a significant amount of the linear amino-ester precursor alongside my desired product. How do I separate them?

Expert Analysis: The unreacted linear precursor is typically more polar than the cyclized lactam product due to the presence of a free ester group and potentially a more accessible amine group. This difference in polarity is the key to their separation. The Dieckmann condensation, a likely route for forming the β-keto ester functionality within the ring, is an equilibrium-driven process; incomplete reaction is common, especially with medium-sized rings where intramolecular cyclization is less favorable than for 5- or 6-membered rings.[6][7][8]

Recommended Solutions:

  • Flash Column Chromatography: This is the most effective method. The less polar, cyclized product will elute before the more polar, linear starting material. A gradient elution, starting with a low polarity mobile phase and gradually increasing, will provide the best resolution.

  • Aqueous Extraction (if applicable): If the starting material has a significantly different pKa (e.g., a free amine or carboxylic acid), an acid-base extraction could be employed during the work-up. However, this is often not feasible as both precursor and product may have similar functionalities.

Problem 2: Accidental Cleavage of the Boc Group

Q: I've isolated my product, but I see a secondary spot on TLC and an LC-MS peak corresponding to the mass of 5-oxoazocane (product minus 100 amu). What is this impurity and how do I remove it?

Expert Analysis: This impurity is the deprotected amine, 5-oxoazocane. The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid.[9][10] Exposure to strong acids during work-up (e.g., using aqueous HCl to neutralize base) or prolonged contact with acidic media like standard silica gel can cause its removal.[4][5] The resulting free amine is significantly more polar than your Boc-protected product.

Recommended Solutions:

  • Prevention:

    • During work-up, use a milder acid like saturated aqueous ammonium chloride (NH₄Cl) or a phosphate buffer for neutralization.

    • If performing chromatography, use neutralized silica gel as described in the FAQ section. Avoid using acidic solvent modifiers like TFA in preparative HPLC unless absolutely necessary and followed by immediate lyophilization.[11]

  • Removal:

    • Flash Chromatography: The deprotected amine will have a much higher affinity for the silica gel and will elute much later than the desired product, or may not elute at all with standard solvent systems (e.g., Hexane/EtOAc). This makes chromatographic separation straightforward.

    • Liquid-Liquid Extraction: The basic nature of the free amine allows for its removal via an acidic wash. Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute, weak acid (e.g., 1% aqueous citric acid). Caution: Use a weak acid and minimal contact time to avoid deprotecting your desired product. Immediately follow with a wash using saturated sodium bicarbonate to remove any residual acid.

Problem 3: Formation of High Molecular Weight By-products

Q: My crude NMR is complex, and mass spectrometry indicates the presence of species with double the mass of my target product. What are these and are they removable?

Expert Analysis: These are likely dimeric or oligomeric by-products. Intramolecular reactions to form medium-sized rings (like the 8-membered azocane) are often in competition with intermolecular reactions, where two molecules of the linear precursor react with each other.[6] This is particularly problematic at high concentrations.

Recommended Solutions:

  • Prevention (Reaction Optimization): The most effective strategy is to prevent their formation in the first place. Perform the cyclization reaction under high-dilution conditions. This is achieved by the slow addition of the linear precursor to a large volume of solvent containing the base, which favors the intramolecular pathway over the intermolecular one.

  • Removal:

    • Chromatography: These high molecular weight species are typically much less mobile on silica gel than the desired monomeric product. They will have a very low Rf on TLC and will elute very late (or not at all) during column chromatography.

    • Recrystallization/Trituration: If your desired product is a solid, recrystallization or trituration can be highly effective.[3] Dimers and oligomers are often amorphous and will remain in the mother liquor, while the more ordered monomer crystallizes out.

Section 3: Visualization of Purification Strategy

Diagram 1: Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing purity issues and selecting an appropriate purification strategy.

Purification_Troubleshooting start Analyze Crude Product (TLC, LC-MS, NMR) check_impurity Identify Major Impurity Type start->check_impurity unreacted_sm Impurity: Unreacted Starting Material check_impurity->unreacted_sm More Polar (Lower Rf) deprotected Impurity: Deprotected Amine (M-100) check_impurity->deprotected Very Polar (Baseline Rf) dimer Impurity: Dimer or High MW Species check_impurity->dimer High MW / Low Solubility (Very Low Rf) chromatography Primary Solution: Flash Chromatography unreacted_sm->chromatography deprotected->chromatography extraction Alternative/Pre-treatment: Weak Acid Wash deprotected->extraction dimer->chromatography recrystallization Alternative (if solid): Recrystallization/Trituration dimer->recrystallization prevention Prevention Strategy: High Dilution Reaction dimer->prevention Best Solution Impurity_Origins SM Starting Material (Linear Amino Ester) Reaction Cyclization Reaction (e.g., Dieckmann) SM->Reaction Imp_SM Residual Starting Material SM->Imp_SM Carry-over Workup Aqueous Work-up & Extraction Reaction->Workup Imp_Byproduct By-products (Dimers, etc.) Reaction->Imp_Byproduct Side Reaction Purification Purification (e.g., Chromatography) Workup->Purification Imp_Degradation Degradation (Boc Cleavage) Workup->Imp_Degradation Acid Exposure Product Final Product Purification->Product Purification->Imp_Degradation Acidic Silica Imp_SM->Workup Imp_Byproduct->Workup Imp_Degradation->Purification

Caption: Potential sources of impurities during synthesis.

Section 4: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying the title compound on silica gel. [3]

  • Slurry Preparation: In a fume hood, add silica gel (230-400 mesh) to a beaker. Add the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes) and stir to create a uniform slurry. Optional Neutralization: Add 1-2% triethylamine to this slurry, stir for 15 minutes, which can be beneficial to prevent deprotection of the Boc group. [4]2. Column Packing: Pour the slurry into the chromatography column. Use a gentle stream of air or pump pressure to pack the bed firmly and evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of silica. Once free-flowing, carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity (e.g., from 5% to 20-30% Ethyl Acetate in Hexanes) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for good resolution of moderately polar compounds.
Mobile Phase Hexanes / Ethyl AcetateOffers a good polarity range for eluting the product while leaving polar impurities behind.
Gradient 5% -> 40% Ethyl AcetateA gradient provides better separation and sharper peaks than isocratic elution.
Detection TLC with KMnO₄ stainEffective for visualizing compounds that are not strongly UV-active.
Protocol 2: Recrystallization

This method is ideal for final polishing of a solid product that is already >90% pure. [3]

  • Solvent Selection: Identify a single solvent or a binary solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. (See table below for suggestions).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (with stirring) until the solid completely dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to a constant weight.

Suggested Solvent Systems Notes
Isopropanol / Water Dissolve in hot isopropanol, then add water dropwise until turbidity persists. Reheat to clarify and cool.
Ethyl Acetate / Hexanes Dissolve in a minimal amount of hot ethyl acetate, then add hexanes until the solution becomes cloudy. Reheat and cool.
Toluene A single-solvent system that may work well for this class of compounds.

References

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • BenchChem. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Alfa Chemistry. (n.d.).
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
  • Reddit r/OrganicChemistry. (2021). Why is boc stable to hydrolysis under basic conditions?
  • National Institutes of Health (NIH). (n.d.).
  • ResearchGate. (2012).
  • Senieer. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (2020).
  • Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part I of III).
  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
  • ICH. (2018).
  • Reddit r/chemistry. (2014). Removal of Boc protecting group as workup?

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Validation & Comparative

A Comparative Guide to the Characterization of Tert-butyl 5-oxoazocane-1-carboxylate and Related Heterocyclic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 5-oxoazocane-1-carboxylate is an eight-membered heterocyclic building block with significant potential in medicinal chemistry and novel scaffold design. As a saturated, medium-sized ring containing a ketone and a Boc-protected amine, it offers a unique conformational landscape and versatile functional handles for further elaboration. However, comprehensive characterization data for this specific compound is not widely published. This guide provides a detailed profile of its expected analytical data, grounded in a rigorous comparative analysis with structurally related, well-characterized analogues. By examining the influence of ring size and heteroatom substitution, we offer a predictive framework for researchers working with this and similar novel structures.

Profile of the Target Compound: this compound

This molecule incorporates a tert-butoxycarbonyl (Boc) protecting group, a strategic choice in multi-step synthesis that imparts stability and allows for selective deprotection under acidic conditions. The azocane ring, an eight-membered saturated heterocycle, is a less common motif than its smaller pyrrolidine and piperidine counterparts, making it an attractive scaffold for exploring new chemical space. The ketone at the 5-position serves as a key site for reactions such as reductive amination, olefination, or aldol condensations.

Caption: Chemical structure of this compound.

Table 1: Predicted Physicochemical and Spectroscopic Data

Property Predicted Value / Characteristic Rationale / Comments
CAS Number 875574-67-9 As indexed in chemical databases.
Molecular Formula C₁₂H₂₁NO₃ Derived from the chemical structure.
Molecular Weight 227.30 g/mol Calculated from the molecular formula.
Appearance White to off-white solid or colorless oil Typical for Boc-protected amines of this molecular weight.
¹H NMR (CDCl₃) δ ≈ 3.4-3.8 (m, 4H, CH₂-N), 2.5-2.8 (m, 4H, CH₂-C=O), 1.7-2.0 (m, 4H, other ring CH₂), 1.48 (s, 9H, C(CH₃)₃) The singlet at ~1.48 ppm is characteristic of the Boc group's tert-butyl protons[1][2]. Ring protons will appear as complex, overlapping multiplets due to conformational flexibility.
¹³C NMR (CDCl₃) δ ≈ 208-212 (C=O, ketone), 155-157 (C=O, carbamate), 80-81 (O-C(CH₃)₃), 40-50 (ring CH₂), 28.5 (C(CH₃)₃) The chemical shifts for the ketone and carbamate carbons are distinct. The quaternary and methyl carbons of the Boc group are highly characteristic[1].
FT-IR (film) ν ≈ 1710 cm⁻¹ (C=O, ketone), 1690 cm⁻¹ (C=O, carbamate), 2975, 2930 cm⁻¹ (C-H stretch) The two carbonyl groups will have distinct stretching frequencies. The ketone stretch is typically around 1715 cm⁻¹, while the carbamate is often slightly lower and broader[1].

| Mass Spec. (ESI+) | m/z = 228.15 [M+H]⁺, 250.13 [M+Na]⁺, 172.10 [M-C₄H₉O]⁺ | Expected adducts and a characteristic loss of the tert-butyl group or isobutylene from the Boc moiety. |

Comparative Analysis with Structural Analogues

To substantiate the predicted data, we compare the target compound with three well-characterized molecules. This comparison highlights how changes in ring size and the introduction of different heteroatoms systematically alter spectroscopic properties.

  • Tert-butyl 4-oxoazepane-1-carboxylate: A seven-membered ring analogue. Its reduced ring strain compared to a six-membered ring, but increased strain relative to the eight-membered azocane, provides a valuable point of comparison. It is a known intermediate for pharmaceutical products.

  • Tert-butyl 5-oxooxazinane-2-carboxylate: A six-membered ring containing an oxygen atom adjacent to the carbonyl. The high electronegativity of oxygen significantly influences the chemical shifts of nearby protons and carbons[1].

  • Tert-butyl 3-oxobutyrate: An acyclic β-keto ester that serves as a baseline for the fundamental spectroscopic features of the ketone and tert-butyl ester functional groups without the complexities of a heterocyclic ring system[3].

Caption: Logical relationships between the target compound and its selected analogues.

Table 2: Comparative Spectroscopic Data of Target Compound and Analogues

Feature This compound (Predicted) Tert-butyl 4-oxoazepane-1-carboxylate Tert-butyl 5-oxooxazinane-2-carboxylate[1] Tert-butyl 3-oxobutyrate[3]
Ring Size 8-membered 7-membered 6-membered Acyclic
¹H NMR: Boc (s, 9H) ~1.48 ppm ~1.47 ppm ~1.40 ppm ~1.45 ppm
¹H NMR: α-Keto (CH₂) ~2.5-2.8 ppm ~2.6 ppm ~4.2 ppm (next to O) ~3.4 ppm (singlet)
¹³C NMR: C=O (Ketone) ~208-212 ppm ~210 ppm ~170-175 ppm ~202 ppm
¹³C NMR: C=O (Ester/Carbamate) ~155-157 ppm ~156 ppm ~170-175 ppm ~166 ppm
IR: C=O (Ketone) ~1710 cm⁻¹ ~1715 cm⁻¹ ~1680 cm⁻¹ ~1717 cm⁻¹
IR: C=O (Ester/Carbamate) ~1690 cm⁻¹ ~1695 cm⁻¹ ~1740 cm⁻¹ ~1730 cm⁻¹

| MS (M+H)⁺ | 228.15 | 214.14 | 202.11 | 159.10 |

Causality of Spectroscopic Differences: An In-Depth Analysis

The variations observed in Table 2 are not random; they are direct consequences of the unique electronic and steric environments within each molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Proton (¹H) NMR: The chemical shift of protons alpha to the ketone is highly sensitive to the presence of other heteroatoms. In the oxazinane analogue, the protons adjacent to the ring oxygen are significantly deshielded (shifted downfield to ~4.2 ppm) due to the oxygen's inductive effect. In the all-carbon rings (azocane and azepane), these protons reside in the more typical 2.5-2.8 ppm range. The Boc group protons remain a stable singlet around 1.4-1.5 ppm across all structures, serving as a reliable internal reference point.

    • Carbon (¹³C) NMR: The ketone carbonyl carbon signal is a key indicator of the local electronic environment. In the acyclic and larger ring systems, it appears around 200-210 ppm. The carbamate carbonyl is consistently found further upfield (~155-170 ppm).

  • Infrared (IR) Spectroscopy: The position of the carbonyl (C=O) stretching frequency is dictated by bond strength and resonance.

    • Ketone C=O: In the target azocane and its azepane analogue, the ketone stretch is expected around 1710-1715 cm⁻¹. Ring strain in smaller cycloalkanones (e.g., cyclohexanone) can slightly increase this frequency, but this effect diminishes in 7- and 8-membered rings.

    • Carbamate C=O: The carbamate carbonyl has partial double bond character due to resonance with the nitrogen lone pair. This slightly weakens the C=O bond, typically lowering its stretching frequency relative to a standard ester. We predict it around 1690 cm⁻¹ for the azocane. In contrast, the ester carbonyl in the oxazinane analogue appears at a higher frequency (~1740 cm⁻¹)[1], a more typical value for esters where resonance is less pronounced than in carbamates. This distinction is a powerful diagnostic tool for differentiating these functional groups.[4]

Standard Operating Protocols for Characterization

To ensure data integrity and reproducibility, the following standardized protocols are recommended for the characterization of this compound and its analogues.

Caption: A typical analytical workflow for the characterization of novel small molecules.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into an NMR tube.

  • Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. Use a 90° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Co-add 16 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum on the same instrument (100 MHz for carbon). Use a proton-decoupled sequence. Co-add 1024 scans for sufficient signal intensity.

  • Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol (MeOH).

  • Chromatography: Inject 1-5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 5-10 minutes.

  • Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode. Scan a mass range of m/z 50 to 500. This will confirm the molecular weight via the [M+H]⁺ and [M+Na]⁺ adducts.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane). Cast a thin film onto a salt (NaCl or KBr) plate and allow the solvent to evaporate completely. If it is an oil, apply a thin film directly to the plate.

  • Acquisition: Place the plate in the spectrometer and acquire the spectrum. Co-add 16 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

  • Analysis: Identify key absorption bands, paying close attention to the carbonyl region (1650-1800 cm⁻¹) to distinguish the ketone and carbamate stretches.

Conclusion

While dedicated experimental data for this compound remains limited in public literature, a robust and reliable characterization profile can be confidently predicted through comparative analysis with structurally related molecules. The key identifiers for this compound are the characteristic ¹H and ¹³C NMR signals of the Boc group, two distinct carbonyl stretches in the IR spectrum, and a clear molecular ion peak in the mass spectrum. By understanding the predictable electronic effects of ring size and heteroatom substitution, researchers can approach the synthesis and analysis of this and other novel heterocyclic building blocks with a high degree of confidence.

References

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A Comparative Analysis of Tert-butyl 5-oxoazocane-1-carboxylate with Other Cyclic Amino Acid Precursors: A Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics, particularly in the realm of peptide-based drugs, the ability to precisely control the three-dimensional structure of a molecule is paramount. Conformationally constrained amino acids are indispensable tools in this endeavor, offering a strategy to rigidify the peptide backbone, enhance metabolic stability, and improve receptor affinity and selectivity.[1][2] This guide provides a comprehensive comparative analysis of Tert-butyl 5-oxoazocane-1-carboxylate, a precursor to an eight-membered cyclic amino acid, with other widely used cyclic amino acid precursors of varying ring sizes. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the selection of building blocks for their next generation of peptidomimetics.

The Critical Role of Conformational Constraint in Peptide Drug Design

Linear peptides often suffer from proteolytic degradation and possess a high degree of conformational flexibility, which can lead to reduced binding affinity for their biological targets.[3] By incorporating cyclic amino acid surrogates, we introduce defined structural motifs that can mimic or induce specific secondary structures, such as β-turns and helices.[1] This pre-organization of the peptide backbone can lead to a significant improvement in biological activity and pharmacokinetic properties. The choice of the cyclic precursor, and thus the ring size of the resulting amino acid, directly influences the accessible conformational space of the final peptide.

Featured Precursor: this compound

This compound is a key intermediate for the synthesis of a conformationally constrained, eight-membered cyclic amino acid. The azocane ring system offers a larger and more flexible scaffold compared to the more common proline (5-membered) and pipecolic acid (6-membered) derivatives. This unique structural feature can impart novel conformational preferences to a peptide chain.

Synthesis of the Azocane-Based Amino Acid

A plausible and effective route to the desired N-Boc-azocane amino acid from this compound involves a two-step process: conversion of the ketone to a hydantoin followed by hydrolysis. This classic approach, known as the Bucherer-Bergs reaction, is a reliable method for the synthesis of α-amino acids from cyclic ketones.[2][4][5][6][7]

cluster_0 Synthesis of N-Boc-5-aminoazocane-2-carboxylic acid A This compound B Hydantoin Intermediate A->B (NH4)2CO3, KCN Bucherer-Bergs Reaction C N-Boc-5-aminoazocane-2-carboxylic acid B->C Hydrolysis (e.g., Ba(OH)2)

Caption: Synthetic pathway from the ketone precursor to the final amino acid.

Comparative Analysis with Other Cyclic Amino Acid Precursors

To provide a clear and objective comparison, we will evaluate this compound against two well-established classes of cyclic amino acid precursors: five-membered pyrrolidine-based (e.g., from N-Boc-L-pyroglutamic acid) and six-membered piperidine-based (e.g., from N-Boc-L-pipecolic acid). The key comparison points will be the ease of synthesis of the precursor and the final amino acid, and the efficiency of their incorporation into a peptide chain.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance metrics for each class of cyclic amino acid precursor. The data presented is a synthesis of literature-reported yields and typical outcomes in solid-phase peptide synthesis (SPPS).

Feature5-Membered Ring (Pyrrolidine-based)6-Membered Ring (Piperidine-based)8-Membered Ring (Azocane-based)
Precursor Example N-Boc-L-pyroglutamic acidN-Boc-L-pipecolic acidThis compound
Synthesis of Amino Acid Commercially available or via cyclization of glutamic acid.[8][9]Commercially available or synthesized from lysine.Multi-step synthesis required.[1]
Typical Coupling Efficiency in SPPS Generally high, but can be sequence-dependent.[10]High, comparable to proline.Expected to be slightly lower due to steric hindrance of the larger ring.
Reported Crude Peptide Purity ~70-95% (highly sequence-dependent)[10]~70-95% (highly sequence-dependent)Data not widely available, potentially slightly lower initially.
Key Conformational Influence Induces sharp turns (β-turns).Induces well-defined turns, can influence cis/trans isomerization.[11]Induces broader, more flexible turns; can mimic rare turn types (e.g., Type VIa β-turn).[1]

Experimental Protocols

To provide practical guidance, detailed experimental protocols for the synthesis of the amino acid precursors and their incorporation into a model peptide are provided below.

Protocol 1: Synthesis of N-Boc-5-aminoazocane-2-carboxylic acid

This protocol is a proposed adaptation based on established methodologies for the conversion of cyclic ketones to amino acids.

Step 1: Bucherer-Bergs Reaction

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture), add ammonium carbonate (4.0 eq) and potassium cyanide (2.0 eq).[6]

  • Heat the reaction mixture in a sealed vessel at 60-70 °C for 12-24 hours.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the hydantoin intermediate.

  • Filter, wash with cold water, and dry the crude hydantoin.

Step 2: Hydrolysis of the Hydantoin

  • Suspend the crude hydantoin in a solution of barium hydroxide (or other strong base) in water.

  • Reflux the mixture for 24-48 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction and neutralize with sulfuric acid to precipitate barium sulfate.

  • Filter off the barium sulfate and concentrate the filtrate to obtain the crude amino acid.

  • Purify the N-Boc-5-aminoazocane-2-carboxylic acid by recrystallization or column chromatography.

cluster_1 Workflow for N-Boc-5-aminoazocane-2-carboxylic acid Synthesis start Start: This compound bucherer Bucherer-Bergs Reaction (NH4)2CO3, KCN start->bucherer hydrolysis Hydrolysis (e.g., Ba(OH)2) bucherer->hydrolysis purification Purification hydrolysis->purification end End: N-Boc-5-aminoazocane-2-carboxylic acid purification->end

Caption: A streamlined workflow for the synthesis of the azocane amino acid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using the Azocane Amino Acid

This protocol outlines the incorporation of the synthesized N-Boc-azocane amino acid into a peptide chain using standard Boc-SPPS chemistry.[8]

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group from the growing peptide chain.

  • Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM.

  • Amino Acid Coupling:

    • Pre-activate the N-Boc-5-aminoazocane-2-carboxylic acid (3 eq) with a coupling agent such as HBTU (2.9 eq) and HOBt (3 eq) in the presence of DIEA (6 eq) in N,N-dimethylformamide (DMF).

    • Add the activated amino acid solution to the resin and shake for 2-4 hours. The larger ring size may necessitate a longer coupling time compared to smaller cyclic amino acids.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid such as HF or TFMSA.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Discussion and Future Perspectives

The choice of a cyclic amino acid precursor is a critical decision in the design of peptidomimetics. While five- and six-membered ring systems, derived from precursors like N-Boc-L-pyroglutamic acid and N-Boc-L-pipecolic acid, are well-established and offer predictable conformational constraints, the eight-membered azocane system presents a unique opportunity to explore novel structural space.

The larger ring of the azocane-derived amino acid is expected to confer a greater degree of flexibility than its smaller counterparts, yet still provide significant constraint compared to a linear amino acid. This could be particularly advantageous for mimicking larger loop structures or for creating more subtle conformational biases in a peptide backbone. Conformational analysis of peptides containing azocane residues has shown that they can adopt unique turn structures, including the relatively rare Type VIa β-turn.[1]

While the synthesis of the azocane precursor and its corresponding amino acid is more involved than for the smaller, commercially available analogs, the potential for discovering novel peptide conformations and biological activities may justify the additional synthetic effort. Future work should focus on generating more extensive experimental data on the coupling efficiencies of azocane-based amino acids in various peptide sequences and further exploring the conformational landscape of the resulting peptides through techniques such as NMR spectroscopy.[12][13]

Conclusion

This compound is a valuable precursor for the synthesis of a unique, conformationally constrained eight-membered cyclic amino acid. While its synthesis is more complex than that of smaller, more common cyclic amino acid precursors, the resulting azocane-based amino acid offers the potential to induce novel peptide conformations that are not accessible with smaller ring systems. This guide provides the foundational information and experimental framework for researchers to begin exploring the exciting possibilities of incorporating these larger cyclic amino acid surrogates into their peptide drug discovery programs.

References

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The Untapped Potential of the Azocane Scaffold: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical matter with superior efficacy and drug-like properties is paramount. While six-membered nitrogen heterocycles, such as piperidines, are ubiquitous in approved drugs, the exploration of larger, medium-sized rings remains a less-traveled but promising path.[1][2] This guide provides an in-depth technical comparison of the eight-membered azocane scaffold against its smaller homologous counterparts, the six-membered piperidine and the seven-membered azepane. Through a synthesis of experimental data and field-proven insights, we will explore the distinct advantages that the azocane ring system can confer upon a drug candidate, particularly in terms of conformational flexibility, receptor interaction, and pharmacokinetic profile.

The Conformational Advantage: Expanding Beyond the Chair

The fundamental difference between these saturated nitrogen heterocycles lies in their conformational landscape. Piperidine rings predominantly adopt a rigid chair conformation. While predictable, this rigidity can limit the ways a molecule can adapt to the binding pocket of a biological target. In contrast, seven-membered azepanes and eight-membered azocanes possess significantly greater conformational flexibility.[3]

Azepanes can adopt multiple low-energy conformations, but it is the azocane scaffold that offers the most diverse array of spatial arrangements. This increased flexibility can be a distinct advantage in drug design, allowing for an induced-fit binding to the target protein that may not be possible with a more rigid scaffold. This can translate to enhanced binding affinity and selectivity.

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

PropertyPiperidineAzepaneAzocaneRationale & Insights
Lipophilicity (cLogP) Generally moderateTends to be slightly more lipophilic than piperidineCan be more lipophilic than azepaneIncreased carbon count generally leads to higher lipophilicity. This can enhance membrane permeability but may also increase metabolic liability and off-target effects if not properly balanced.
Aqueous Solubility Generally goodGood, but can be lower than piperidine analoguesPotentially lower than azepane analoguesIncreased lipophilicity can negatively impact aqueous solubility. However, this can often be modulated by the introduction of polar functional groups.
Metabolic Stability Prone to CYP-mediated oxidationCan exhibit improved metabolic stability over piperidinesMay offer shielding of metabolic soft spotsThe larger, more flexible ring of azocanes can adopt conformations that sterically hinder access by metabolic enzymes, potentially leading to a longer half-life and improved bioavailability.[4][5]
pKa Typically around 11.2Typically slightly lower than piperidineGenerally in a similar range to azepaneThe basicity of the nitrogen is a critical parameter influencing solubility, cell permeability, and target engagement. The pKa of azepanes and azocanes is often in a range that allows for partial protonation at physiological pH.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties. This table summarizes the general trends observed for these three scaffolds. The specific properties of any given compound will be highly dependent on its substitution pattern.

The Azocane Advantage in Action: Case Studies

While less common than piperidines, the azocane motif is found in several biologically active natural products and approved drugs, highlighting its therapeutic potential.[6][7][8]

Case Study: Guanethidine

Guanethidine is an antihypertensive drug that contains an azocane ring.[8] Its mechanism of action involves inhibition of norepinephrine release from sympathetic nerve endings. The azocane moiety is crucial for its transport into the nerve terminal via the norepinephrine transporter (NET) and its subsequent concentration in synaptic vesicles.[9] This example demonstrates that the azocane scaffold is well-tolerated by biological systems and can be a key component of a successful therapeutic agent.

Experimental Workflows for Comparative Scaffold Evaluation

To rigorously assess the relative merits of azocane, azepane, and piperidine scaffolds for a specific drug target, a series of well-defined experiments are necessary. Here, we outline key protocols.

Synthesis of Analogues

A critical first step is the synthesis of a series of analogous compounds where only the ring size of the core nitrogen heterocycle is varied. A versatile strategy for accessing azocanes is through ring-expansion of piperidines.[10][11]

Workflow for Comparative Synthesis:

Synthesis Workflow cluster_start Starting Material cluster_piperidine Piperidine Analog cluster_azepane Azepane Analog cluster_azocane Azocane Analog Piperidine Precursor Piperidine Precursor Functionalization_P Functionalization Piperidine Precursor->Functionalization_P Ring_Expansion_A Ring Expansion (e.g., Tiffeneau-Demjanov) Piperidine Precursor->Ring_Expansion_A Ring_Expansion_Az Ring Expansion (e.g., from bicyclic azetidinium) Piperidine Precursor->Ring_Expansion_Az Piperidine_Analog Piperidine Analog Functionalization_P->Piperidine_Analog Azepane_Intermediate Azepane_Intermediate Ring_Expansion_A->Azepane_Intermediate Functionalization_A Functionalization Azepane_Intermediate->Functionalization_A Azepane_Analog Azepane Analog Functionalization_A->Azepane_Analog Azocane_Intermediate Azocane_Intermediate Ring_Expansion_Az->Azocane_Intermediate Functionalization_Az Functionalization Azocane_Intermediate->Functionalization_Az Azocane_Analog Azocane Analog Functionalization_Az->Azocane_Analog

Caption: A generalized workflow for the synthesis of comparative analogs.

In Vitro Binding Affinity and Selectivity Assays

The primary measure of a compound's potency is its binding affinity for the target of interest. Radioligand binding assays are a gold-standard method for determining the inhibitory constant (Ki) of a test compound.

Experimental Protocol: Radioligand Competition Binding Assay

  • Prepare cell membranes: Culture cells expressing the target receptor and prepare membrane fractions.

  • Set up the assay: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand with high affinity for the target, and varying concentrations of the unlabeled test compounds (piperidine, azepane, and azocane analogues).

  • Incubate: Allow the binding reaction to reach equilibrium.

  • Separate bound from free ligand: Rapidly filter the contents of each well through a filter mat to trap the membranes with bound radioligand.

  • Quantify radioactivity: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data analysis: Plot the percentage of specific binding of the radioligand as a function of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

To assess selectivity, this assay should be repeated for a panel of relevant off-targets.

In Vitro Metabolic Stability Assay

Evaluating the metabolic stability of the different scaffolds is crucial for predicting their in vivo half-life. An in vitro assay using human liver microsomes (HLM) is a standard approach.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Prepare incubation mixtures: In a 96-well plate, combine HLM, phosphate buffer, and the test compound.

  • Pre-incubate: Warm the plate to 37°C.

  • Initiate the reaction: Add a solution of NADPH (a cofactor for many metabolic enzymes) to start the reaction.

  • Time points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS analysis: Analyze the supernatant from each well by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

  • Data analysis: Plot the percentage of the parent compound remaining over time and calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.[4]

Logical Flow of Scaffold Evaluation:

Scaffold Evaluation Scaffold_Selection Select Scaffolds (Piperidine, Azepane, Azocane) Synthesis Synthesize Analog Series Scaffold_Selection->Synthesis Binding_Assay In Vitro Binding Assay (Affinity & Selectivity) Synthesis->Binding_Assay Metabolic_Stability In Vitro Metabolic Stability (HLM Assay) Synthesis->Metabolic_Stability Data_Analysis Comparative Data Analysis Binding_Assay->Data_Analysis Metabolic_Stability->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: The logical progression from scaffold selection to lead optimization.

Conclusion: Embracing Conformational Diversity for Novel Drug Discovery

While the piperidine scaffold will undoubtedly remain a mainstay in medicinal chemistry, this guide has illuminated the compelling advantages offered by the larger, more conformationally flexible azocane ring system. The potential for enhanced binding affinity through induced-fit interactions and improved metabolic stability makes the azocane scaffold a valuable, yet underutilized, tool in the drug designer's arsenal. By moving beyond the familiar and embracing the conformational diversity of medium-sized rings, researchers can unlock new avenues for the discovery of innovative therapeutics with superior pharmacological profiles. The judicious application of the comparative experimental workflows outlined herein will be instrumental in identifying those instances where the azocane scaffold can provide a decisive advantage.

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A Comparative Guide to N-Protecting Groups in Heterocyclic Synthesis: A Focus on the Boc Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecular architectures. Within this landscape, nitrogen-containing heterocycles represent a cornerstone of medicinal chemistry and materials science.[1][2] Their synthesis, however, often necessitates the temporary masking of reactive amine functionalities to prevent undesired side reactions and ensure regiochemical control.[3] Among the arsenal of N-protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a workhorse, lauded for its reliability and versatility.[4][5]

This in-depth technical guide provides a comprehensive comparison of the Boc protecting group with other commonly employed N-protecting groups, namely the carbobenzyloxy (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, specifically within the context of heterocyclic synthesis. We will delve into the causality behind experimental choices, provide supporting data, and offer detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Principle of Orthogonality: A Strategic Imperative

In multi-step synthesis, the concept of orthogonality is a guiding principle. It refers to the use of multiple protecting groups that can be removed under distinct, non-interfering conditions.[6][7] This allows for the selective deprotection of one amine in the presence of others, a critical capability in the construction of complex, multi-functionalized heterocycles.[6] The Boc, Cbz, and Fmoc groups form a powerful orthogonal set, as their cleavage mechanisms are fundamentally different.[3][8]

  • Boc (tert-Butoxycarbonyl): Acid-labile

  • Cbz (Carbobenzyloxy): Cleaved by hydrogenolysis

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Base-labile

This inherent orthogonality provides chemists with the flexibility to navigate intricate synthetic pathways with precision.[6]

At a Glance: A Comparative Overview of Boc, Cbz, and Fmoc

The choice of a protecting group is a strategic decision dictated by the overall synthetic route, the stability of other functional groups within the molecule, and the desired deprotection method. The following table summarizes the key characteristics of these three prominent N-protecting groups.

Featuretert-Butoxycarbonyl (Boc)Carbobenzyloxy (Cbz or Z)9-Fluorenylmethyloxycarbonyl (Fmoc)
Structure (CH₃)₃C-O-(C=O)-Ph-CH₂-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-
Lability Acid-LabileHydrogenolysisBase-Labile
Typical Deprotection Trifluoroacetic Acid (TFA); HCl in Dioxane[9]H₂, Pd/C; Transfer Hydrogenation[9]20-50% Piperidine in DMF[9]
Stability Stable to base and hydrogenolysis[4]Stable to mild acid and base[9]Stable to acid and hydrogenolysis[10]
Key Advantages - Orthogonal to Cbz and Fmoc- Milder final cleavage in some SPPS contexts- Generally high yields in protection/deprotection- Robust and stable across a wide pH range- Orthogonal to Boc and Fmoc- Deprotection under neutral conditions- Orthogonal to Boc and Cbz- Mild deprotection conditions- UV-active byproduct allows for reaction monitoring
Potential Limitations - Formation of reactive t-butyl cation can lead to side reactions[4] - Requires strong acid for cleavage, which may not be suitable for all substrates[9]- Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups)- Catalyst poisoning by sulfur-containing heterocycles[4]- Dibenzofulvene byproduct can form adducts with the deprotected amine- The Fmoc group itself can promote aggregation in peptide synthesis

Mechanistic Insights: The "Why" Behind the Chemistry

Understanding the cleavage mechanisms of these protecting groups is crucial for anticipating potential side reactions and optimizing reaction conditions.

Boc Deprotection: An Acid-Catalyzed Pathway

The acid-catalyzed deprotection of the Boc group proceeds through the formation of a stable tert-butyl cation. This carbocation can then be trapped by a nucleophile or eliminate a proton to form isobutylene.

BocN R-NH-Boc ProtonatedBoc R-NH-C(=O+H)-O-tBu BocN->ProtonatedBoc + H+ CarbamicAcid R-NH-COOH ProtonatedBoc->CarbamicAcid - (CH3)3C+ Amine R-NH2 + CO2 CarbamicAcid->Amine Decarboxylation tBu_cation (CH3)3C+ Isobutylene CH2=C(CH3)2 tBu_cation->Isobutylene - H+

Caption: Acid-catalyzed deprotection of the Boc group.

Cbz Deprotection: A Heterogeneous Catalytic Process

The hydrogenolysis of the Cbz group occurs on the surface of a palladium catalyst, where the benzylic C-O bond is cleaved by hydrogen.

CbzN R-NH-Cbz AdsorbedCbz [R-NH-Cbz]-Pd CbzN->AdsorbedCbz + H2, Pd/C Cleaved R-NH-COOH + Toluene AdsorbedCbz->Cleaved Hydrogenolysis Amine R-NH2 + CO2 Cleaved->Amine Decarboxylation

Caption: Cbz deprotection via catalytic hydrogenolysis.

Fmoc Deprotection: A Base-Mediated Elimination

The Fmoc group is cleaved via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine.

FmocN R-NH-Fmoc DeprotonatedFmoc Fluorenyl Anion Intermediate FmocN->DeprotonatedFmoc + Piperidine CarbamicAcid R-NH-COOH DeprotonatedFmoc->CarbamicAcid β-elimination DBF Dibenzofulvene DeprotonatedFmoc->DBF Amine R-NH2 + CO2 CarbamicAcid->Amine Decarboxylation Adduct Piperidine-DBF Adduct DBF->Adduct + Piperidine

Caption: Base-mediated deprotection of the Fmoc group.

Experimental Data: A Quantitative Comparison in Heterocyclic Synthesis

While comprehensive, directly comparable quantitative data across a wide range of heterocyclic substrates is sparse in the literature, we can synthesize existing data to provide a clearer picture of the performance of these protecting groups. The following table presents typical yields and reaction times for the deprotection of various N-protected heterocycles.

HeterocycleProtecting GroupDeprotection ConditionsTypical Yield (%)Typical Reaction TimeReference
Piperidine Boc4M HCl in Dioxane, rt>95%1-2 h[11]
CbzH₂, 10% Pd/C, MeOH, rt>95%2-4 h[11]
Pyrrolidine Boc25% TFA in DCM, rt>90%0.5-1 h[12]
CbzH₂, 10% Pd/C, EtOH, rt~95%3-6 h[12]
Indole BocK₂CO₃, MeOH, rt>90%1-3 h[13]
CbzH₂, 10% Pd/C, EtOAc, rt>90%4-8 h[13]
Azaindole BocTFA, DCM, rt~90%1-2 h[14]
CbzH₂, Pd(OH)₂/C, MeOH, rt~85%6-12 h[14]

Note: Yields and reaction times are highly substrate-dependent and can be influenced by steric hindrance, electronic effects, and the presence of other functional groups. The data presented is a general representation.

Field-Proven Insights and Strategic Selection

The choice between Boc, Cbz, and Fmoc is often nuanced and depends on the specific challenges presented by the target heterocycle and the overall synthetic strategy.

When to Choose Boc:

The Boc group is often the default choice for its ease of introduction and generally clean deprotection. It is particularly advantageous when:

  • Orthogonality to Cbz and Fmoc is required. [4]

  • The substrate is stable to strong acid.

  • Hydrogenolysis conditions are undesirable due to the presence of reducible functional groups.[4]

  • In the synthesis of certain substituted piperidines and pyrrolidines, where its steric bulk can direct subsequent reactions.

Causality in Experimental Choice: In the synthesis of a complex piperidine-containing drug candidate with a reducible nitro group elsewhere in the molecule, the Boc group would be the logical choice over Cbz to avoid undesired reduction of the nitro group during deprotection.

When to Choose Cbz:

The Cbz group's robustness and cleavage under neutral conditions make it a valuable asset, especially when:

  • The substrate is sensitive to strong acids or bases. [4]

  • A highly stable protecting group is needed to withstand multiple synthetic steps.

  • Orthogonality to Boc and Fmoc is necessary. [4]

  • Large-scale synthesis is planned, as hydrogenolysis can be a very clean and scalable process.[15]

Causality in Experimental Choice: For the synthesis of a delicate, acid-sensitive indole alkaloid, the Cbz group would be preferred over Boc for the protection of a key nitrogen atom, as the neutral hydrogenolysis conditions for Cbz removal would preserve the integrity of the acid-labile functionalities.

When to Choose Fmoc:

The Fmoc group's base lability makes it a powerful tool, particularly in:

  • Solid-phase synthesis of heterocyclic peptides or peptidomimetics, where it is orthogonal to the acid-labile side-chain protecting groups.[13]

  • Syntheses where both acid- and hydrogenolysis-sensitive groups are present.

  • Situations where reaction monitoring is critical, as the UV-active dibenzofulvene byproduct allows for easy tracking of the deprotection progress.[13]

Causality in Experimental Choice: In the solid-phase synthesis of a peptide that incorporates a novel heterocyclic amino acid, the Fmoc group would be used for the temporary protection of the α-amino group, allowing for its selective removal with piperidine at each cycle without affecting the acid-labile protecting groups on the side chains of other amino acids or the heterocyclic moiety itself.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear endpoints and expected outcomes.

Protocol 1: Boc-Protection of a Secondary Amine in a Piperidine Ring

Materials:

  • Piperidine derivative (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the piperidine derivative in DCM in a round-bottom flask.

  • Add TEA to the solution and stir for 5 minutes at room temperature.

  • Add Boc₂O portion-wise to the stirring solution.

  • Stir the reaction mixture at room temperature and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 1-3 hours).

  • Quench the reaction with water and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected piperidine.

Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal and the appearance of the characteristic tert-butyl signal in the ¹H NMR spectrum confirm the successful protection.

Protocol 2: Boc-Deprotection using TFA

Materials:

  • Boc-protected heterocycle (1.0 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected heterocycle in DCM.

  • Add TFA to the solution (typically 20-50% v/v) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC (usually 30 minutes to 2 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • The resulting trifluoroacetate salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Validation: Successful deprotection is confirmed by the disappearance of the Boc group signals in the ¹H NMR spectrum and the expected mass in mass spectrometry analysis.

Protocol 3: Cbz-Deprotection via Catalytic Hydrogenolysis

Materials:

  • Cbz-protected heterocycle (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected heterocycle in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with H₂ gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Validation: Complete removal of the Cbz group is verified by the absence of the benzyl proton signals in the ¹H NMR spectrum and the correct molecular weight by mass spectrometry.

Conclusion: A Strategic Choice for Synthetic Success

The choice of an N-protecting group in heterocyclic synthesis is a critical decision that profoundly impacts the efficiency and outcome of a synthetic campaign. While the Boc group offers a versatile and often straightforward approach, a thorough understanding of its advantages and limitations in comparison to other protecting groups like Cbz and Fmoc is essential for the modern synthetic chemist. By considering the principles of orthogonality, the nuances of their respective deprotection mechanisms, and the specific demands of the target molecule, researchers can strategically deploy these powerful tools to navigate the complexities of heterocyclic synthesis and accelerate the discovery and development of novel chemical entities.

References

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A Comparative Guide to the Synthesis of Tert-butyl 5-oxoazocane-1-carboxylate: A Novel Ring-Closing Metathesis Approach vs. Traditional Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The azocane ring system, an eight-membered nitrogen-containing heterocycle, represents a valuable structural motif in medicinal chemistry. This guide provides an in-depth technical comparison of two synthetic routes for a key derivative, tert-butyl 5-oxoazocane-1-carboxylate. We will explore a conventional approach via Dieckmann condensation and propose a more contemporary pathway utilizing Ring-Closing Metathesis (RCM), offering a critical evaluation of their respective merits and drawbacks supported by experimental data and established chemical principles.

Introduction: The Significance of the Azocane Scaffold

Medium-sized heterocyclic rings, such as the eight-membered azocane core, present unique synthetic challenges due to unfavorable transannular interactions and entropic factors. However, their conformational flexibility and ability to present substituents in diverse spatial arrangements make them attractive scaffolds for probing biological targets. This compound is a valuable building block, incorporating a protected amine and a lactam functionality, rendering it a versatile intermediate for the synthesis of more complex drug candidates. The development of efficient and scalable synthetic routes to this and related molecules is therefore of significant interest to the drug development community.

Established Route: Dieckmann Condensation

The Dieckmann condensation is a classic and reliable method for the intramolecular cyclization of diesters to form cyclic β-keto esters.[1][2][3] This approach represents a logical and well-trodden path to the target molecule. The proposed synthetic sequence is outlined below.

Diagram 1: Proposed Established Synthetic Route via Dieckmann Condensation

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Dieckmann Condensation cluster_3 Step 4: Hydrolysis & Decarboxylation A Ethyl 4-aminobutanoate B N-Boc-ethyl 4-aminobutanoate A->B (Boc)2O, Base D N-Boc protected diester B->D C Ethyl 4-bromobutanoate C->D Base (e.g., NaH) E Cyclic β-keto ester D->E Strong Base (e.g., NaH, NaOEt) F This compound E->F Acidic or Basic Hydrolysis, then Heat G cluster_0 Step 1: Synthesis of Diene cluster_1 Step 2: N-Boc Protection cluster_2 Step 3: Ring-Closing Metathesis cluster_3 Step 4: Hydrogenation cluster_4 Step 5: Oxidation A Allylamine B N-Allyl-N-(but-3-enyl)amine A->B D N-Boc protected diene B->D (Boc)2O C 4-bromobut-1-ene C->B Base E Unsaturated N-Boc azocane D->E Grubbs' Catalyst F N-Boc azocane E->F H2, Pd/C G This compound F->G Oxidizing Agent (e.g., RuO4, Oxone)

Caption: Workflow for the new Ring-Closing Metathesis route.

Causality Behind Experimental Choices

This RCM-based strategy offers a more convergent and potentially more efficient route to the azocane core. The synthesis of the diene precursor can be achieved through standard alkylation procedures. [4][5]The N-Boc protection serves the same purpose as in the Dieckmann route, ensuring the stability of the nitrogen atom during subsequent transformations.

The key step is the RCM reaction, which is known to be effective for the formation of eight-membered rings, a significant advantage over the Dieckmann condensation. [6][7][8]The choice of a second-generation Grubbs' or Hoveyda-Grubbs catalyst is crucial for achieving high yields and turnover numbers. [9][10][11]The resulting unsaturated azocane can then be readily reduced to the saturated ring system via catalytic hydrogenation. The final and most challenging step in this proposed route is the regioselective oxidation of the N-Boc protected azocane to the corresponding lactam. While challenging, oxidations of cyclic amines to lactams have been reported using various reagents, including ruthenium tetroxide and Oxone. [12][13]

Comparative Analysis: A Head-to-Head Evaluation

To provide a clear and objective comparison, the two synthetic routes are evaluated based on several key metrics.

MetricEstablished Route (Dieckmann Condensation)New Synthetic Route (RCM)
Overall Yield Likely moderate to low, significantly impacted by the challenging 8-membered ring formation in the Dieckmann step. [14]Potentially higher, as RCM is generally more efficient for medium-sized rings. [6][8]
Number of Steps 4 steps5 steps
Key Challenge Low yield and potential for side reactions in the Dieckmann condensation to form the 8-membered ring. [14][15]Regioselective oxidation of the saturated azocane to the desired lactam in the final step.
Reagent Cost Generally utilizes common and relatively inexpensive reagents.The primary cost driver is the ruthenium-based Grubbs' catalyst. [16]
Safety & Handling Requires the use of sodium hydride, a pyrophoric and water-reactive reagent, demanding stringent anhydrous conditions and careful handling. [17][18][19]Grubbs' catalysts are generally air and moisture tolerant, simplifying handling. The hydrogenation step requires the use of flammable hydrogen gas.
Scalability The Dieckmann condensation can be challenging to scale up for medium-ring synthesis due to the need for high dilution to minimize intermolecular reactions.RCM reactions are often scalable, and catalyst loading can sometimes be reduced on a larger scale.
Green Chemistry Use of stoichiometric strong bases and potential for large solvent volumes.RCM is a catalytic process, which is inherently more atom-economical. However, the use of a heavy metal catalyst requires efficient removal from the final product.

Experimental Protocols

Established Route: Dieckmann Condensation

Step 1: Synthesis of N-Boc-ethyl 4-aminobutanoate To a solution of ethyl 4-aminobutanoate hydrochloride in a suitable solvent (e.g., dichloromethane), a base such as triethylamine is added, followed by di-tert-butyl dicarbonate ((Boc)₂O). [20][21]The reaction is stirred at room temperature until completion. The product is isolated by extraction and purified by column chromatography.

Step 2: Synthesis of N-Boc protected diester N-Boc-ethyl 4-aminobutanoate is dissolved in an anhydrous aprotic solvent like THF. Sodium hydride (NaH) is added portion-wise at 0 °C, followed by the addition of ethyl 4-bromobutanoate. The reaction is allowed to warm to room temperature and stirred until completion. Workup involves quenching with a proton source, extraction, and purification.

Step 3: Dieckmann Condensation The N-Boc protected diester is dissolved in an anhydrous solvent (e.g., toluene or THF) and added to a suspension of a strong base like sodium hydride or sodium ethoxide at an elevated temperature. [15][22]The reaction is maintained under reflux until the starting material is consumed. Acidic workup is required to protonate the enolate and afford the cyclic β-keto ester.

Step 4: Hydrolysis and Decarboxylation The cyclic β-keto ester is subjected to hydrolysis using aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by heating. [23][24]This sequence cleaves the ester and induces decarboxylation to yield the final product, this compound.

New Synthetic Route: Ring-Closing Metathesis

Step 1 & 2: Synthesis of N-Boc protected diene Allylamine is first alkylated with 4-bromobut-1-ene using a suitable base to form N-allyl-N-(but-3-enyl)amine. [4]This secondary amine is then protected with a Boc group using (Boc)₂O to yield the RCM precursor. [20] Step 3: Ring-Closing Metathesis The N-Boc protected diene is dissolved in a degassed solvent such as dichloromethane or toluene. A second-generation Grubbs' catalyst (e.g., Grubbs-II or Hoveyda-Grubbs II) is added, and the reaction is stirred at room temperature or with gentle heating. [9][10]The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed, and the product is purified by column chromatography.

Step 4: Hydrogenation The unsaturated N-Boc azocane is dissolved in a solvent like ethanol or ethyl acetate, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the double bond is fully saturated. The catalyst is removed by filtration, and the solvent is evaporated.

Step 5: Oxidation The N-Boc azocane is dissolved in a suitable solvent system (e.g., a mixture of acetonitrile, carbon tetrachloride, and water). An oxidizing agent such as ruthenium(III) chloride hydrate with sodium periodate, or Oxone, is added, and the reaction is stirred until the starting material is consumed. [12][13]The product is isolated by extraction and purified by chromatography.

Conclusion and Future Outlook

This comparative guide illustrates two distinct synthetic strategies for accessing this compound. The established Dieckmann condensation route, while conceptually straightforward, is likely hampered by a low-yielding key cyclization step for the formation of the eight-membered ring. In contrast, the proposed novel route utilizing Ring-Closing Metathesis offers a potentially more efficient and higher-yielding pathway, reflecting the advances in modern synthetic methodology.

While the RCM route involves an additional step and the use of an expensive catalyst, the potential for higher overall yield and milder reaction conditions for the key ring-forming step may offset these disadvantages, particularly on a larger scale. The primary challenge for the RCM route lies in the final oxidation step, and further optimization would be required to achieve high regioselectivity and yield.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including scale, cost, and available expertise. The RCM approach represents a more modern and likely more efficient strategy, while the Dieckmann condensation remains a viable, albeit potentially lower-yielding, alternative based on classical organic reactions. Further experimental validation of the proposed RCM route is warranted to fully establish its superiority for the synthesis of this important azocane building block.

References

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A Comparative Guide to the Synthesis of Azocine Derivatives: A Cost-Benefit Analysis for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The azocine scaffold, an eight-membered nitrogen-containing heterocycle, is a privileged motif in numerous biologically active natural products and synthetic pharmaceuticals. Its unique conformational flexibility allows for precise three-dimensional arrangements of substituents, making it an attractive core for targeting a wide range of biological targets, including enzymes and receptors. However, the synthesis of this medium-sized ring system is often challenging due to unfavorable entropic and enthalpic factors. This guide provides a comprehensive cost-benefit analysis of the most prominent synthetic strategies for constructing azocine derivatives, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate method for their specific application. We will delve into the mechanistic underpinnings, practical considerations, and economic viability of each approach, supported by experimental data and detailed protocols.

Ring-Expansion Strategies: Building from Smaller Scaffolds

Ring-expansion reactions offer an intuitive and often effective approach to azocine synthesis, starting from more readily available five-, six-, or seven-membered heterocyclic precursors. The primary advantage of this strategy lies in the thermodynamic driving force of relieving ring strain in the starting material.

Bismuth-Catalyzed Ring Expansion of 1,4-Diketones

Expertise & Experience: The bismuth-catalyzed ring expansion of 1,4-diketones with primary amines represents a cost-effective and operationally simple method for accessing benzo[c]azocine derivatives. Bismuth(III) salts, such as bismuth(III) nitrate pentahydrate, are attractive catalysts due to their low cost, low toxicity, and air/moisture stability, aligning with the principles of green chemistry.[1][2] The reaction proceeds under relatively mild conditions and often does not require stringent anhydrous or anaerobic techniques, a significant practical advantage in a drug discovery setting. In some cases, the presence of the bismuth catalyst is not even essential, though it generally improves yields and reaction times.

Trustworthiness & Mechanism: The self-validating nature of this protocol stems from the predictable reactivity of the 1,4-dicarbonyl moiety. The proposed mechanism involves an initial condensation of the primary amine with one of the ketone functionalities to form an enamine or imine intermediate. The bismuth catalyst likely acts as a Lewis acid to activate the carbonyl groups, facilitating both the initial condensation and the subsequent intramolecular cyclization. The key ring-expansion step is believed to proceed through a series of tautomerizations and intramolecular aldol-type reactions, ultimately leading to the formation of the eight-membered azocine ring.

Experimental Protocol: Synthesis of a Benzo[c]azocine Derivative via Bismuth-Catalyzed Ring Expansion

  • To a solution of ethyl 1-oxo-indane-2-carboxylate (1.0 mmol) in a suitable solvent such as ethanol or methanol (10 mL) is added the primary amine (1.2 mmol) and bismuth(III) nitrate pentahydrate (10 mol%). The use of a slight excess of the amine drives the initial condensation reaction.

  • The reaction mixture is stirred at room temperature or heated to reflux (typically 50-80 °C) and monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrates.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired benzo[c]azocine derivative.

Cost-Benefit Analysis:

Factor Analysis
Cost High Benefit: Bismuth catalysts are significantly cheaper than noble metal catalysts like rhodium or palladium.[1]
Yields Moderate Benefit: Yields are typically in the moderate to good range (36-64%).
Scalability Moderate Benefit: The operational simplicity suggests good potential for scalability, although this may be substrate-dependent.
Substrate Scope Moderate Limitation: Primarily applicable to the synthesis of specific fused azocine systems derived from cyclic 1,4-diketones.
Green Chemistry High Benefit: Utilizes a non-toxic, inexpensive, and environmentally benign catalyst.[1][2]
Operational Simplicity High Benefit: Reactions are often straightforward to set up and do not require specialized equipment or inert atmosphere techniques.

Cycloaddition Reactions: Convergent and Atom-Economical Approaches

Cycloaddition reactions are powerful tools for the construction of cyclic systems in a convergent and atom-economical fashion. For azocine synthesis, higher-order cycloadditions such as [4+2+2] and [6+2] have emerged as particularly valuable strategies.

Rhodium-Catalyzed [4+2+2] Cycloaddition

Expertise & Experience: The rhodium-catalyzed [4+2+2] cycloaddition of dienyl isocyanates and terminal alkynes provides a rapid and highly enantioselective route to bicyclic azocine ring systems.[3] This method is particularly noteworthy for its ability to construct complex, functionalized scaffolds with excellent stereocontrol, which is of paramount importance in medicinal chemistry. The choice of a chiral phosphoramidite ligand is crucial for achieving high enantioselectivity. While rhodium catalysts are expensive, the high efficiency and stereoselectivity of this reaction can justify the cost in the context of synthesizing high-value compounds.

Trustworthiness & Mechanism: The mechanism of this cycloaddition is thought to initiate with the oxidative cyclization of the diene and isocyanate with the rhodium(I) catalyst to form a rhodacycloheptadiene intermediate. Subsequent coordination and insertion of the alkyne lead to the formation of the eight-membered ring and regeneration of the active rhodium catalyst. The high level of stereocontrol is a testament to the well-defined transition states involved in this catalytic cycle.

Experimental Protocol: Enantioselective Rhodium-Catalyzed [4+2+2] Cycloaddition

  • In a glovebox, a solution of the dienyl isocyanate (0.18 mmol) and the terminal alkyne (1.5 equivalents) in anhydrous toluene (0.02 M) is prepared in a sealed tube. The use of anhydrous and deoxygenated solvent is critical for catalyst activity.

  • To this solution is added the rhodium precursor (e.g., [Rh(C₂H₄)₂Cl]₂) and the chiral phosphoramidite ligand (e.g., L1). The catalyst is typically generated in situ.

  • The sealed tube is removed from the glovebox and heated to 110 °C. The reaction is monitored by an appropriate analytical technique (e.g., ¹H NMR or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is evaporated.

  • The crude product is purified by flash column chromatography on silica gel to yield the enantioenriched bicyclic azocine. Enantiomeric excess is determined by chiral HPLC analysis.

Cost-Benefit Analysis:

Factor Analysis
Cost High Cost: Rhodium catalysts and chiral ligands are expensive.[4]
Yields High Benefit: Generally provides good to excellent yields of the desired products.
Stereocontrol Exceptional Benefit: Offers outstanding enantioselectivity, which is a major advantage for synthesizing chiral drug candidates.[3]
Substrate Scope Moderate Benefit: Tolerates a variety of functional groups on both the alkyne and dienyl isocyanate components.
Green Chemistry Moderate Limitation: While atom-economical, the use of a precious metal catalyst and organic solvents are drawbacks.
Operational Simplicity Moderate Limitation: Requires inert atmosphere techniques and careful handling of the catalyst.

Intramolecular Heck Reaction: A Robust C-C Bond Forming Strategy

The intramolecular Heck reaction has become a cornerstone of modern synthetic chemistry for the construction of carbocyclic and heterocyclic rings, including medium-sized rings like azocines.[5][6][7] This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene tethered within the same molecule.

Expertise & Experience: The intramolecular Heck reaction is a versatile and reliable method for synthesizing a wide array of fused and monocyclic azocine derivatives. Its key advantages include high functional group tolerance and the ability to form both endo and exo double bonds within the cyclic product.[5][6] The choice of palladium source, ligand, base, and solvent can significantly influence the reaction outcome, including yield and selectivity. For instance, the use of bulky phosphine ligands can promote the desired cyclization over competing side reactions.

Trustworthiness & Mechanism: The catalytic cycle of the intramolecular Heck reaction is well-established and proceeds through a series of predictable steps. It begins with the oxidative addition of the aryl or vinyl halide to a palladium(0) complex. This is followed by intramolecular migratory insertion of the tethered alkene into the palladium-carbon bond, forming a new carbon-carbon bond and a cyclic alkylpalladium intermediate. The final step is typically a β-hydride elimination, which regenerates the palladium(0) catalyst and introduces a double bond into the azocine ring. The regioselectivity of the β-hydride elimination can often be controlled by the reaction conditions.

Experimental Protocol: Synthesis of a Dibenzo[b,f]azocine via Intramolecular Heck Reaction

  • A mixture of the N-allyl-N-(2-bromobenzyl)aniline substrate (1.0 mmol), palladium(II) acetate (5 mol%), a suitable phosphine ligand (e.g., triphenylphosphine, 10 mol%), and a base (e.g., triethylamine or potassium carbonate, 2.0 mmol) is prepared in an appropriate solvent such as acetonitrile or DMF (10 mL) in a reaction vessel.

  • The reaction mixture is degassed and then heated to a temperature typically ranging from 80 to 120 °C. The progress of the reaction is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and filtered to remove any insoluble salts.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the dibenzo[b,f]azocine product.

Cost-Benefit Analysis:

Factor Analysis
Cost Moderate Cost: Palladium catalysts are less expensive than rhodium but still represent a significant cost.
Yields High Benefit: Often provides good to high yields (72-79% in some cases).
Versatility High Benefit: Applicable to the synthesis of a wide variety of azocine derivatives with diverse substitution patterns.[6][7]
Functional Group Tolerance High Benefit: Tolerates a broad range of functional groups, making it suitable for late-stage cyclizations in complex molecule synthesis.[7]
Green Chemistry Moderate Limitation: Involves a precious metal catalyst and often requires organic solvents and elevated temperatures.
Operational Simplicity Moderate Benefit: While requiring some care in setup, the reaction is generally robust and widely practiced.

Photochemical Synthesis: A Light-Driven Approach

Photochemical reactions offer unique pathways to molecular structures that are often inaccessible through thermal methods. For azocine synthesis, photochemical cycloadditions have been explored as a means to construct the eight-membered ring.

Expertise & Experience: The photochemical cycloaddition of phenols to naphthonitriles represents a niche but interesting method for the synthesis of substituted azocin-2(1H)-ones. This reaction is typically carried out using a low-pressure mercury arc lamp. While potentially offering access to unique azocine structures, the scalability and substrate scope of photochemical reactions can be limited.

Trustworthiness & Mechanism: The proposed mechanism involves the initial [2+2] photocycloaddition of the cyano group of the naphthonitrile to the aromatic ring of the phenol. This is followed by a series of rearrangements of the initially formed strained intermediate to yield the more stable azocin-2(1H)-one. The regioselectivity of the cycloaddition can be influenced by the electronic properties of the substituents on both the phenol and the naphthonitrile.

Experimental Protocol: Photochemical Synthesis of an Azocin-2(1H)-one

  • A solution of the 1-naphthonitrile and the phenol in a suitable solvent (e.g., benzene or acetonitrile) is placed in a quartz reaction vessel. The use of a quartz vessel is necessary as glass absorbs the UV light required for the reaction.

  • The solution is deoxygenated by bubbling with nitrogen or argon for an extended period. Oxygen can quench the excited state of the reactants and lead to side reactions.

  • The reaction mixture is irradiated with a low-pressure mercury arc lamp while maintaining a constant temperature. The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed in vacuo, and the residue is purified by chromatography to isolate the azocin-2(1H)-one product.

Cost-Benefit Analysis:

Factor Analysis
Cost Moderate Benefit: The primary cost is associated with the photochemical reactor and lamp. The starting materials are often readily available.
Yields Variable: Yields can be moderate to low and are highly dependent on the specific substrates and reaction conditions.
Uniqueness High Benefit: Can provide access to azocine derivatives with substitution patterns that are difficult to achieve by other methods.
Scalability High Limitation: Photochemical reactions are often difficult to scale up due to the attenuation of light with increasing reaction volume.
Green Chemistry Moderate Benefit: Avoids the use of metal catalysts, but often requires organic solvents.
Operational Simplicity Moderate Limitation: Requires specialized photochemical equipment and careful control of reaction parameters.

Visualization of Synthetic Workflows

Sources

Comparing the efficacy of different catalysts in ring expansion reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalyst Efficacy in Ring Expansion Reactions for Advanced Synthesis

Ring expansion reactions are a cornerstone of modern organic synthesis, providing a powerful strategy for constructing medium-sized and macrocyclic structures that are often difficult to access through conventional end-to-end cyclization methods.[1] The inherent enthalpic and entropic barriers of forming these larger rings can be circumvented by 'growing' a smaller, pre-existing ring.[1] The success of these transformations hinges critically on the choice of catalyst, which governs the reaction's efficiency, selectivity (regio-, diastereo-, and enantio-), and substrate scope.

This guide offers a comparative analysis of different catalytic systems employed in ring expansion reactions, providing field-proven insights and experimental data for researchers, scientists, and drug development professionals. We will explore the mechanistic underpinnings of various catalyst classes, from classic acid-promoted rearrangements to modern transition-metal-catalyzed processes, to explain the causality behind their efficacy.

Lewis and Brønsted Acid-Catalyzed Ring Expansions

Acid catalysis is a fundamental approach to initiating ring expansions, typically by generating a carbocationic intermediate that triggers a rearrangement. The choice between a Lewis and a Brønsted acid can significantly influence the reaction pathway and outcome.

The Underlying Mechanism: Activating the Substrate

Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or metal triflates (e.g., Sc(OTf)₃), function by coordinating to a Lewis basic site on the substrate, commonly an oxygen or nitrogen atom.[2][3] This coordination withdraws electron density, weakening adjacent bonds and facilitating the formation of a carbocationic intermediate ripe for rearrangement.[4] For instance, in the ring expansion of cyclobutanols, the Lewis acid activates the hydroxyl group, promoting its departure as a leaving group.[5]

Brønsted acids, on the other hand, protonate a functional group to achieve a similar effect.[6] They are particularly effective in reactions like the Tiffeneau-Demjanov rearrangement, where protonation of a hydroxyl group in a β-amino alcohol facilitates its elimination following diazotization of the amine.[7][8]

Comparative Efficacy

The efficacy of an acid catalyst is highly dependent on the substrate and the desired transformation.

  • Lewis Acids (e.g., BF₃·OEt₂, Metal Triflates): These are exceptionally versatile. In the Tiffeneau-Demjanov-type ring expansion of cyclic ketones with diazoacetates, BF₃·OEt₂ has been shown to be highly effective, affording seven-membered rings in yields up to 95%.[7] Rare earth metal triflates are noted for their high activity and water tolerance, making them robust catalysts for various ring-opening and expansion processes.[9]

  • Brønsted Acids (e.g., p-Toluenesulfonic acid, Trifluoroacetic acid): These are often employed in classic named reactions. In the Demjanov and Tiffeneau-Demjanov rearrangements, a strong Brønsted acid is used in conjunction with a nitrite source to generate the reactive diazonium species in situ.[10] While effective, these reactions can sometimes be limited by the harsh conditions required. More recently, milder Brønsted acids have been used to promote novel ring expansions, such as the selective C2–N1 expansion of indoles to form fused quinolines in high yields.[11]

The following workflow illustrates a typical process for selecting and optimizing an acid catalyst for a novel ring expansion.

G cluster_0 Catalyst Selection & Optimization Workflow A Substrate Analysis (Identify Lewis Basic Sites) B Initial Catalyst Screening (Lewis vs. Brønsted Acids) A->B C Lewis Acid Optimization (e.g., BF3, Sc(OTf)3, AlCl3) B->C If Lewis Acid Works D Brønsted Acid Optimization (e.g., TFA, p-TsOH, CSA) B->D If Brønsted Acid Works E Reaction Condition Tuning (Solvent, Temperature, Time) C->E D->E F Analysis & Characterization (Yield, Selectivity) E->F F->B Re-screen if results are poor G Final Protocol F->G If successful

A generalized workflow for acid catalyst screening.

Transition Metal-Catalyzed Ring Expansions

Transition metals offer a diverse and highly tunable platform for catalysis, enabling transformations that are often impossible with other methods.[12] Catalysts based on gold, rhodium, and palladium are particularly prominent in this area, often providing exceptional control over selectivity.

Gold(I) Catalysis: Activating π-Systems

Cationic gold(I) complexes are powerful π-acids that excel at activating alkenes, alkynes, and allenes.[13] This property has been masterfully exploited in the enantioselective ring expansion of allenylcyclopropanols to yield synthetically valuable cyclobutanones.[14][15]

Mechanism Insight: The catalytic cycle begins with the coordination of the cationic gold(I) catalyst to the allene.[16] This activation triggers a Wagner-Meerwein shift, leading to ring expansion. A subsequent protodemetallation releases the cyclobutanone product and regenerates the active catalyst.[16] The use of chiral phosphine ligands on the gold center allows for the construction of quaternary stereocenters with high enantioselectivity.[14]

G sub Allenylcyclopropanol + [LAu]+ coord Coordination (Intermediate A) sub->coord Coordination rearrange Wagner-Meerwein Shift (Ring Expansion) coord->rearrange Rearrangement vinylgold Vinyl Gold Intermediate (Intermediate B) rearrange->vinylgold product Chiral Cyclobutanone vinylgold->product Protodemetallation catalyst_regen [LAu]+ (Regenerated) vinylgold->catalyst_regen Catalyst Regeneration catalyst_regen->sub Enters next catalytic cycle caption Catalytic cycle for Au(I)-catalyzed ring expansion.

Catalytic cycle for Au(I)-catalyzed ring expansion.
Rhodium(I) Catalysis: C-C Bond Activation

Rhodium catalysts are highly effective at promoting ring expansions via carbon-carbon bond cleavage, particularly in strained systems like cyclobutenones. This reagent-free approach, driven by strain release, can convert readily available cyclobutenones into more complex cyclopentenones and 1-indanones under neutral conditions.[17][18]

Causality of Ligand Choice: The choice of ligand is critical for success. While Wilkinson's catalyst [RhCl(PPh₃)₃] is ineffective, rhodium complexes with bidentate phosphine ligands like dppp (1,3-bis(diphenylphosphino)propane) are highly efficient.[17] This is because bidentate ligands are known to facilitate the key steps of migratory insertion and reductive elimination required for the catalytic cycle to turn over.[17]

Performance Data: Comparison of Transition Metal Catalysts
Catalyst SystemSubstrate TypeTransformationYield (%)Selectivity (ee)Key AdvantagesReference(s)
[(L)Au]SbF₆*AllenylcyclopropanolsRing expansion to cyclobutanones80-9785-96%High enantioselectivity, low catalyst loading (0.5 mol%), broad scope.[14][15][16]
[Rh(cod)Cl]₂ / dppp BenzocyclobutenonesRing expansion to 1-indanones~93N/AReagent-free, neutral conditions, driven by strain release.[17][18]
Pd(OAc)₂ / Light Dowd-Beckwith HalidesRing expansion / C-C coupling55-75N/ACombines ring expansion with functionalization in one pot.[19]

Radical-Mediated Ring Expansions

Free radical reactions provide a powerful, alternative mechanistic pathway for ring expansion, often succeeding where ionic reactions fail. The Dowd-Beckwith reaction is a classic and synthetically useful example.[20]

The Dowd-Beckwith Reaction Mechanism

This reaction expands a cyclic β-keto ester by attaching an α-alkylhalo substituent.[20] The classic protocol uses tributyltin hydride (Bu₃SnH) as a mediator and azobisisobutyronitrile (AIBN) as a radical initiator.

The "Why" of the Mechanism:

  • Initiation: AIBN thermally decomposes to generate initiating radicals.

  • Propagation: A tributyltin radical, formed by hydrogen abstraction from Bu₃SnH, abstracts the halogen atom from the substrate to form an alkyl radical.[20]

  • Key Steps: This alkyl radical attacks the carbonyl group intramolecularly to form a bicyclic ketyl intermediate. This intermediate rapidly rearranges via C-C bond cleavage (β-scission), expanding the ring and forming a new carbon-centered radical.

  • Termination: This final radical abstracts a hydrogen atom from Bu₃SnH to yield the expanded ring product and regenerate the tributyltin radical, continuing the chain reaction.[20]

G AIBN AIBN → 2 R• Bu3Sn_rad Bu₃Sn• AIBN->Bu3Sn_rad H abstraction Bu3SnH Bu₃SnH Sub_rad Substrate Radical (R'•) Bu3Sn_rad->Sub_rad X abstraction Substrate Substrate (R'-X) Ketyl Bicyclic Ketyl Intermediate Sub_rad->Ketyl Intramolecular attack on C=O Expanded_rad Ring-Expanded Radical Ketyl->Expanded_rad β-scission (Ring Expansion) Expanded_rad->Bu3Sn_rad Regenerates Bu₃Sn• Product Product (R'-H) Expanded_rad->Product H abstraction

The radical propagation cycle of the Dowd-Beckwith reaction.

Recent advances have introduced a visible-light-induced palladium-catalyzed variant, which couples the Dowd-Beckwith expansion with a subsequent C-C bond formation, offering a powerful method for creating functionalized medium-sized rings.[19]

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are detailed as self-validating systems.

Protocol 1: Gold(I)-Catalyzed Enantioselective Ring Expansion of 1-Allenylcyclopropanol[14]
  • Rationale: This protocol exemplifies a highly selective modern transformation using a low catalyst loading. The reaction is run under an inert atmosphere to prevent oxidation of the phosphine ligand and potential side reactions. Dichloromethane is chosen as a non-coordinating solvent.

  • Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the chiral gold(I) catalyst (0.5 mol%).

  • Procedure:

    • Add anhydrous dichloromethane (DCM) via syringe.

    • Add the 1-allenylcyclopropanol substrate (1.0 equiv) as a solution in DCM.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

    • Upon completion (typically 1-4 hours), concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the chiral cyclobutanone.

  • Validation: The enantiomeric excess (ee) should be determined by chiral HPLC analysis and the structure confirmed by ¹H NMR, ¹³C NMR, and HRMS, comparing the data to the reported literature values.[14]

Protocol 2: Classic Dowd-Beckwith Ring Expansion[21]
  • Rationale: This protocol uses the classic Bu₃SnH-AIBN system. The slow addition of Bu₃SnH is crucial to maintain a low concentration of the tin hydride, which minimizes a key side reaction: the direct reduction of the alkyl halide.[20] Benzene is the traditional solvent, though toluene is often substituted for safety reasons.

  • Setup: To a refluxing solution of the α-alkylhalo β-keto ester (1.0 equiv) and AIBN (catalytic amount, ~0.1 equiv) in anhydrous benzene under an argon atmosphere, add a solution of Bu₃SnH (1.2-1.5 equiv) in benzene via syringe pump over several hours.

  • Procedure:

    • After the addition is complete, continue to heat the mixture at reflux for an additional hour to ensure complete reaction.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: The crude product will contain tin byproducts. These can be removed by partitioning the residue between acetonitrile and hexane (the tin salts are more soluble in hexane) or by flash chromatography on silica gel.

  • Validation: The structure of the ring-expanded product should be confirmed by spectroscopic methods. The absence of the starting material and the directly reduced side-product confirms the efficacy of the ring expansion.

Conclusion

The choice of catalyst is paramount in dictating the success of a ring expansion reaction. Lewis and Brønsted acids offer classic, powerful methods for rearrangements proceeding through cationic intermediates. However, modern organic synthesis increasingly relies on the unparalleled selectivity and mild conditions offered by transition metal catalysts. Gold(I) and Rhodium(I) systems, in particular, have enabled highly enantioselective and regioselective transformations that were previously unattainable. Concurrently, radical-based methods like the Dowd-Beckwith reaction continue to be invaluable for their unique reactivity patterns and tolerance of various functional groups. By understanding the underlying mechanistic principles and causal factors behind catalyst performance, researchers can more effectively design and implement strategies for the synthesis of complex cyclic molecules.

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  • Synergistic Catalysis: Enantioselective Ring Expansion of Vinyl Cyclopropanes... PubMed. [Link]

  • The transition-metal-catalyzed stereoselective ring-expansion of vinylaziridines and vinyloxiranes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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A Senior Application Scientist's Guide to Evaluating Novel Azocane-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of the Azocane Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical matter is paramount. While five- and six-membered heterocycles are the bedrock of many approved drugs, larger, more conformationally complex scaffolds like the eight-membered azocane ring remain a frontier of untapped potential. Their inherent three-dimensionality offers a unique opportunity to engage with challenging biological targets, such as protein-protein interfaces or allosteric sites, that are often intractable to flatter, more rigid molecules. Azocane-containing natural product alkaloids have demonstrated a range of biological activities, underscoring the scaffold's privileged status in nature.[1][2]

This guide is structured as a multi-tiered analytical cascade, designed to efficiently triage novel azocane-based compounds from initial library screening to lead candidate validation. We will move from broad, cell-agnostic assessments to highly specific, target-oriented functional assays, ensuring that resources are focused on the most promising molecules. Each protocol is presented not merely as a set of instructions, but as a self-validating system, explaining the critical controls and scientific rationale that ensure data integrity.

Tier 1: Foundational Assessment - Cytotoxicity and Target Engagement

The first crucial step is to ascertain a compound's fundamental interaction with biological systems. Is it broadly toxic? And does it bind to its intended molecular target within the complex milieu of a living cell? Answering these questions early prevents the costly pursuit of compounds that are either non-specifically cytotoxic or fail to engage their target.

Cytotoxicity Profiling: Establishing a Therapeutic Window

Before assessing efficacy, we must establish a compound's toxicity profile. A promising therapeutic candidate should exhibit selective cytotoxicity against target cells (e.g., cancer cells) while sparing non-target cells. The MTT assay is a robust, time-tested colorimetric method for this purpose. It measures the metabolic activity of cells, which correlates with cell viability.[3] In metabolically active cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT into an insoluble purple formazan, the quantity of which is directly proportional to the number of living cells.[3]

  • Source: Adapted from protocols by Abcam and ATCC.[4]

  • Cell Seeding: Seed both a target cancer cell line (e.g., HeLa) and a non-cancer line (e.g., HEK293) into separate 96-well plates at a pre-optimized density (typically 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare 2-fold serial dilutions of the novel azocane compounds in culture medium. Include a positive control for cytotoxicity (e.g., Doxorubicin) and a vehicle control (e.g., 0.1% DMSO). Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Place the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot viability against the logarithm of compound concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

The goal is to identify compounds with a large "therapeutic window"—a significant difference between the IC₅₀ in the cancer cell line versus the non-cancer cell line.

Table 1: Comparative Cytotoxicity Data (IC₅₀ in µM)

CompoundHeLa (Cervical Cancer)HEK293 (Non-Cancer Kidney)Therapeutic Index (HEK293 IC₅₀ / HeLa IC₅₀)
Novel Azocane-1 8.5> 100> 11.8
Novel Azocane-2 45.258.11.3
Doxorubicin (Control) ~0.2[5]~6.0[6]~30

Novel Azocane-1 emerges as a promising candidate due to its preferential activity against the cancer cell line.

Target Engagement Confirmation: The Cellular Thermal Shift Assay (CETSA)

A compound's activity in a cell-based assay does not guarantee it works via the intended mechanism. Direct evidence of target binding is essential. The Cellular Thermal Shift Assay (CETSA) provides this evidence by exploiting the principle of ligand-induced thermal stabilization.[7] When a drug binds to its target protein, the resulting complex is more resistant to heat-induced denaturation and aggregation.[7] By heating cell lysates or intact cells to various temperatures, we can determine the temperature at which the target protein denatures and precipitates. A shift in this "melting temperature" in the presence of a compound is a direct readout of target engagement.[8][9]

CETSA_Workflow cluster_0 Sample Preparation cluster_1 Thermal Challenge & Lysis cluster_2 Analysis A 1. Treat Intact Cells (Vehicle vs. Azocane Compound) B 2. Aliquot cells and heat across a temperature gradient A->B C 3. Lyse cells (e.g., freeze-thaw cycles) B->C D 4. Separate soluble vs. aggregated proteins (Centrifugation) C->D E 5. Quantify soluble target protein (Western Blot) D->E F 6. Plot Melt Curve & Determine ΔTm E->F

Caption: The experimental workflow for a CETSA experiment to validate target engagement.

The primary output is a "melt curve" showing the amount of soluble target protein remaining at each temperature. A rightward shift of this curve for compound-treated cells versus vehicle-treated cells indicates thermal stabilization and confirms target engagement. An isothermal dose-response experiment, performed at a single temperature, can further quantify the potency of this engagement.[10]

Table 2: Comparative CETSA Results for Target Protein "Kinase Y"

CompoundApparent Melting Temp (Tₘ)Thermal Shift (ΔTₘ)
Vehicle (DMSO) 52.1°C-
Novel Azocane-1 (10 µM) 57.8°C+5.7°C
Known Inhibitor (10 µM) 56.5°C+4.4°C

The significant thermal shift induced by Novel Azocane-1 provides strong evidence that it directly binds to Kinase Y in a cellular environment.

Tier 2: Mechanistic Validation - Probing Pathway Activity

With confirmed target binding, the next step is to demonstrate a functional consequence. If the azocane compound is designed as a kinase inhibitor, we must show that it blocks the downstream signaling pathway mediated by that kinase. Western blotting for a key phosphorylated substrate is the gold-standard method for this validation.

Case Study: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling network that drives cell proliferation and survival and is frequently dysregulated in cancer.[11][12][13] Let's hypothesize that our target, "Kinase Y," is Akt. Inhibition of Akt should lead to a measurable decrease in the phosphorylation of its downstream substrates, such as mTOR.

Kinase_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt (Kinase Y) PI3K->Akt Activates mTOR mTOR Akt->mTOR Phosphorylates (p-mTOR) Proliferation Cell Proliferation & Survival mTOR->Proliferation Azocane Novel Azocane-1 Azocane->Akt Inhibits

Caption: Simplified PI3K/Akt/mTOR pathway showing inhibition by Novel Azocane-1.

Quantifying Pathway Inhibition via Western Blot

This technique allows for the specific detection of both the total amount of a protein and its phosphorylated, active form. A successful inhibitor will decrease the phospho-protein signal without affecting the total protein level.

  • Source: Adapted from protocols by Cell Signaling Technology and Abcam.[14]

  • Cell Culture and Treatment: Plate HeLa cells and grow to 70-80% confluency. Treat cells with a growth factor (e.g., EGF) to stimulate the pathway, in the presence of serially diluted Novel Azocane-1, a known Akt inhibitor, or vehicle control for the optimized time.

  • Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature lysates in sample buffer, load equal amounts of protein onto an SDS-polyacrylamide gel, and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-mTOR (Ser2448).

  • Secondary Antibody and Detection: Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: To normalize for protein loading, strip the membrane of the first set of antibodies and re-probe with an antibody against total mTOR.

  • Analysis: Quantify the band intensities using densitometry. Calculate the ratio of phospho-mTOR to total mTOR for each treatment condition.

The data should demonstrate a dose-dependent decrease in substrate phosphorylation, benchmarking the novel compound's potency against a known standard.

Table 3: Inhibition of mTOR Phosphorylation in HeLa Cells

Compound (at 1 µM)Normalized p-mTOR Level (% of Stimulated Control)
Vehicle (DMSO) 100%
Novel Azocane-1 12.5%
MK-2206 (Known Akt Inhibitor) 15.8%

This result strongly indicates that Novel Azocane-1 is a potent, on-target inhibitor of the Akt signaling pathway, with efficacy comparable to a known inhibitor.

Conclusion and Future Directions

This systematic, three-assay cascade—MTT for viability, CETSA for target engagement, and phospho-Western blot for functional pathway inhibition—provides a rigorous and efficient framework for evaluating novel azocane-based compounds. A molecule like "Novel Azocane-1," which successfully passes through this gauntlet, demonstrates low off-target toxicity, confirmed binding to its intended target in a cellular context, and potent inhibition of the relevant signaling pathway. It is a well-validated lead candidate, ready for more advanced preclinical studies, such as evaluation in 3D spheroid models, pharmacokinetic/pharmacodynamic (PK/PD) profiling, and eventual in vivo efficacy studies in animal models. By adhering to this logical progression, we can confidently identify and advance the most promising chemical matter, unlocking the therapeutic potential of the versatile azocane scaffold.

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A Senior Application Scientist's Guide to the Computational Modeling and Conformational Analysis of Tert-butyl 5-oxoazocane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Conundrum of the Medium-Sized Ring in Drug Discovery

Eight-membered rings, such as the azocane core of tert-butyl 5-oxoazocane-1-carboxylate, present a fascinating and challenging area in medicinal chemistry and drug development.[1] Unlike well-behaved five- and six-membered rings, these "medium-sized" rings exist in a fluxional state, adopting a multitude of low-energy conformations.[2] This conformational promiscuity can be a double-edged sword: it offers the potential for a molecule to adapt its shape to bind to a biological target, but it also introduces a significant entropic penalty upon binding and makes rational design difficult. A thorough understanding of the conformational landscape of this compound is therefore paramount for predicting its biological activity and designing next-generation analogs.

This guide provides a comprehensive framework for the conformational analysis of this compound, comparing and contrasting state-of-the-art computational modeling techniques with gold-standard experimental validation methods. We will delve into the "why" behind the "how," offering insights gleaned from years of experience in computational and medicinal chemistry.

Part 1: The Computational Approach: Mapping the Conformational Landscape

Our computational investigation is a multi-step process designed to first broadly sample the conformational space and then refine the geometries and energies of the most promising candidates.

G cluster_0 Computational Workflow A Initial 3D Structure Generation B Molecular Mechanics Conformational Search A->B Broad Sampling D Molecular Dynamics Simulation A->D Dynamic Behavior Analysis C DFT Geometry Optimization & Energy Calculation B->C Refinement of Low-Energy Conformers E Analysis of Results C->E Relative Stabilities D->E Conformational Interconversion

Caption: A typical computational workflow for conformational analysis.

Initial Structure and Conformational Search: Casting a Wide Net

The first step is to generate a diverse set of possible conformations. A common and effective method is to use a molecular mechanics force field (e.g., MMFF94 or OPLS3e) coupled with a conformational search algorithm, such as a Monte Carlo or a systematic rotor search.

Rationale: It is crucial to sample the conformational space as broadly as possible to avoid getting trapped in a local minimum and missing the global minimum energy conformation. The choice of force field is a balance between computational speed and accuracy for the specific molecule class.

Quantum Mechanics Refinement: The Pursuit of Accuracy

Once a set of low-energy conformers is identified, we turn to Density Functional Theory (DFT) for more accurate geometry optimizations and energy calculations.[3]

Protocol: DFT Geometry Optimization

  • Input Structures: The lowest energy conformers from the molecular mechanics search.

  • Method: B3LYP functional with a 6-31G* basis set is a good starting point for initial optimizations. For higher accuracy, a functional like M06-2X with a larger basis set such as 6-311++G(d,p) is recommended.[4][5]

  • Solvation Model: Given that most biological processes occur in an aqueous environment, it is crucial to include a solvent model. An implicit solvent model, such as the Polarizable Continuum Model (PCM), provides a good balance of accuracy and computational cost.[4]

  • Output Analysis: The final optimized geometries and their corresponding electronic energies are obtained. These energies are then corrected for zero-point vibrational energy (ZPVE) to yield the final Gibbs free energies of each conformer.

Trustworthiness: By comparing the relative Gibbs free energies, we can establish a Boltzmann population of the different conformers at a given temperature, providing a theoretical prediction of their relative abundances.

Molecular Dynamics: Embracing the Dynamic Nature

While DFT provides a static picture of the low-energy conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time.[6][7][8]

Protocol: Molecular Dynamics Simulation

  • System Setup: The lowest energy conformer from DFT is placed in a periodic box of explicit solvent (e.g., TIP3P water).

  • Force Field: A suitable force field for organic molecules, such as GAFF or OPLS-AA, is assigned.

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure (e.g., 300 K and 1 atm).

  • Production Run: A long simulation (e.g., 100 ns or more) is run to sample the conformational space.

  • Analysis: The trajectory is analyzed to identify the major conformations sampled and the transitions between them.

Expertise & Experience: MD simulations can reveal conformational interconversions and the timescales on which they occur, providing a more complete picture of the molecule's flexibility.

Part 2: The Experimental Validation: Grounding Theory in Reality

Computational models are powerful, but they are ultimately theoretical. Experimental validation is essential to confirm the predicted conformational preferences.

NMR Spectroscopy: A Window into Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the solution-state conformation of organic molecules.[9] For this compound, 1D and 2D NMR experiments will be invaluable.

Key NMR Experiments:

  • ¹H and ¹³C NMR: Provide information about the chemical environment of each nucleus.[10]

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to assign the proton network.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): This is the cornerstone of conformational analysis.[11] These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), providing crucial distance constraints for structure determination.

Protocol: NOESY/ROESY Analysis

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: A 2D NOESY or ROESY spectrum is acquired with an appropriate mixing time.

  • Data Analysis: The presence and intensity of cross-peaks are analyzed. Strong NOE/ROE signals indicate close proximity between the corresponding protons.

  • Structure Correlation: The observed NOE/ROE constraints are compared with the inter-proton distances in the computationally predicted low-energy conformers.

G cluster_1 Experimental Validation Workflow F Synthesis & Purification of Compound G NMR Spectroscopy (1D & 2D) F->G H X-ray Crystallography (if crystalline) F->H I Comparison with Computational Data G->I Solution-state data H->I Solid-state data J Refined Conformational Model I->J

Caption: Workflow for the experimental validation of computational models.

X-ray Crystallography: The Definitive Solid-State Structure

If a suitable single crystal of this compound can be obtained, X-ray crystallography provides an unambiguous determination of its solid-state conformation.[2][12]

Caveat: The conformation observed in the solid state may not be the most relevant one in solution or at a biological target, as crystal packing forces can influence the molecular geometry. However, it provides an invaluable benchmark for the accuracy of the computational methods.

Part 3: A Comparative Analysis: Weaving Together Theory and Experiment

The true power of this approach lies in the synergy between computational modeling and experimental validation.

Illustrative Comparative Data:

ConformerDFT Relative Energy (kcal/mol)Predicted Population (%)Key NOE/ROE Correlations
Chair-Boat 0.0065H2ax ↔ H8ax, H4eq ↔ H6eq
Twist-Chair 0.7525H2eq ↔ H7ax, H3ax ↔ H5ax
Boat-Boat 1.5010H2ax ↔ H6ax, H4ax ↔ H8ax

This is illustrative data and should be replaced with actual experimental and computational results.

The computationally predicted lowest-energy conformer should be consistent with the major species observed by NMR. Any discrepancies between the theoretical and experimental data should be carefully investigated, as they may point to limitations in the computational model (e.g., an inadequate level of theory or an incorrect solvent model) or a misinterpretation of the experimental data.

Conclusion: A Robust and Validated Approach

By combining a rigorous computational workflow with definitive experimental validation, we can build a comprehensive and reliable model of the conformational landscape of this compound. This detailed understanding is the foundation for rational drug design, enabling the development of more potent and selective therapeutics. This guide provides a roadmap for researchers, scientists, and drug development professionals to confidently tackle the challenge of conformational analysis for this and other flexible medium-sized ring systems.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 5-oxoazocane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like tert-butyl 5-oxoazocane-1-carboxylate demand a rigorous, systematic approach. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to move beyond mere compliance, fostering a culture of intrinsic safety where every step is understood and validated.

Hazard Assessment: Understanding the "Why"

Hazard ClassificationGHS Hazard StatementDescriptionPrimary Precaution
Skin Irritation H315Causes skin irritation.[1]Avoid direct contact with skin. Wear appropriate chemical-resistant gloves.[1]
Eye Irritation H319Causes serious eye irritation.[1]Wear safety glasses or goggles. Ensure eyewash stations are accessible.[3]
Respiratory Irritation H335May cause respiratory irritation.[1]Handle only in well-ventilated areas or under a chemical fume hood.[1][4]

These classifications mandate that this compound be treated as a hazardous waste stream. The causality is clear: improper disposal, such as drain disposal or mixing with general waste, risks skin and eye injuries to personnel and poses a threat to aquatic ecosystems.[1][5]

Core Disposal Workflow: A Systematic Overview

The disposal process is a multi-step workflow designed to ensure safety and regulatory compliance from the point of generation to final destruction. This process isolates the hazardous material, ensuring it is properly contained, identified, and handled by qualified professionals.

DisposalWorkflow A Waste Generation (e.g., residual material, contaminated labware) B Segregation (Isolate from incompatible materials) A->B Immediate Action D Waste Containerization (Use compatible, sealed, leak-proof container) B->D Containment C Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->D Prerequisite for Handling E Proper Labeling ('Hazardous Waste', full chemical name, hazard pictograms) D->E Identification F Temporary Storage (In designated Satellite Accumulation Area - SAA) E->F Compliance Step G Documentation (Maintain waste transfer log) F->G Record Keeping H Professional Disposal (Arrange pickup by licensed Environmental Health & Safety vendor) G->H Transfer of Custody I Final Destruction (Incineration at an approved facility) H->I Final Step

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel. Following these steps ensures compliance with the Resource Conservation and Recovery Act (RCRA) as enforced by the EPA and OSHA's Laboratory Standard.[6][7][8]

Step 1: Immediate Waste Containment and Segregation
  • At the Point of Generation : As soon as waste is generated (e.g., unreacted material, contaminated spatulas, weighing paper), it must be immediately placed into a designated hazardous waste container.[9] Do not leave it exposed on the lab bench.

  • Segregation : This waste stream must be kept separate from other chemical wastes.[6][10] Specifically, do not mix it with:

    • Acids or bases.

    • Oxidizing agents.[3]

    • Aqueous waste streams.

    • Halogenated solvents. The principle of segregation is crucial to prevent unintended chemical reactions and to streamline the final disposal process, which is often incineration.[6]

Step 2: Personal Protective Equipment (PPE)
  • Mandatory PPE : Before handling the waste container, ensure you are wearing the appropriate PPE.[10] This is a non-negotiable safety requirement.

    • Eye Protection : Safety glasses with side shields or chemical splash goggles.[3]

    • Hand Protection : Chemical-resistant gloves (Nitrile is generally suitable for incidental contact). Change gloves immediately if contamination occurs.[1]

    • Body Protection : A standard laboratory coat.[1]

Step 3: Waste Accumulation and Storage
  • Container Selection : Use a container that is compatible with the chemical, leak-proof, and has a secure, sealable lid.[9][10] A high-density polyethylene (HDPE) container is a suitable choice.

  • Container Management : Keep the waste container closed at all times except when adding waste.[9] This minimizes the release of any potential vapors and prevents spills.

  • Storage Location : Store the waste container in a designated Satellite Accumulation Area (SAA).[9] This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should be clearly marked, located away from heat sources, and in a well-ventilated space.[5][10]

Step 4: Labeling and Documentation
  • Hazardous Waste Label : The container must be clearly and accurately labeled.[11] The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound". Do not use abbreviations.

    • A clear indication of the hazards (e.g., "Irritant").[1]

    • The date accumulation started.

  • Waste Log : Maintain a log sheet near the SAA to record the type and quantity of waste added to the container. This documentation is critical for regulatory compliance and for the final disposal vendor.[9]

Step 5: Arranging Final Disposal
  • Do Not Dispose On-Site : Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

  • Engage Professionals : The final disposal must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[1][6] These organizations are equipped to transport and dispose of the chemical in compliance with all federal and local regulations.[9][12]

  • Final Disposal Method : The most common and effective disposal method for this type of organic compound is incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[10] This process ensures the complete destruction of the molecule.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Alert Personnel : Immediately notify others in the vicinity.

  • Assess the Spill : For a small, manageable spill, proceed with cleanup. For large spills, evacuate the area and contact your EHS officer.

  • Ventilation : Ensure the area is well-ventilated. If using a fume hood, do not turn it off.[4]

  • Containment : Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup : Carefully sweep or vacuum the absorbed material into a designated hazardous waste container.[1]

  • Decontamination : Clean the spill area thoroughly.

  • Disposal : The cleanup debris is also considered hazardous waste and must be containerized, labeled, and disposed of following the protocol outlined above.[1]

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your critical research is conducted with the highest degree of scientific integrity and environmental responsibility.

References

  • US Bio-Clean. OSHA Compliance For Laboratories. Available from: [Link]

  • Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Available from: [Link]

  • Lab Manager. Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 56962216, tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. Available from: [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Available from: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. The OSHA Lab Standard and the MSC Chemical Safety Manual. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4436570, 1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate. Available from: [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available from: [Link]

  • Environmental Protection Agency. Hazardous Waste. Available from: [Link]

  • Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 122547457, tert-Butyl 3-oxo-1,5-oxazocane-5-carboxylate. Available from: [Link]

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?. Available from: [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling Tert-butyl 5-oxoazocane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of Tert-butyl 5-oxoazocane-1-carboxylate. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven practices to ensure your team can operate with the highest degree of safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Hazard Analysis and Risk Profile

This compound is a heterocyclic organic compound used in synthetic chemistry. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, a robust safety plan can be developed by analyzing data from structurally analogous compounds, specifically those sharing the azocane ring and carboxylate functional group.

Data from close structural relatives indicate that the primary hazards are associated with irritation.[1][2] The compound should be treated as, at minimum, a skin irritant, a serious eye irritant, and a potential respiratory tract irritant.[1][2] The causality behind this is likely related to the reactivity of the functional groups with epithelial tissues. Therefore, the core of our safety strategy is the prevention of direct contact and inhalation.

Table 1: Inferred Hazard Profile for this compound

Hazard Class GHS Hazard Code Description
Skin Irritation H315 Causes skin irritation.[1][2]
Eye Irritation H319 Causes serious eye irritation.[1][2]

| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2] |

The Core Protocol: Personal Protective Equipment (PPE) Ensemble

The selection of PPE is the final and most personal line of defense against chemical exposure. It must be used in conjunction with primary engineering controls.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, especially the weighing of the solid and initial solution preparation, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical exhaust ventilation to prevent the inhalation of airborne particulates or vapors.[3]

Dermal Protection: A Two-Layer Defense

Dermal exposure is a significant risk. Our protocol mandates a robust, two-layer system to prevent skin contact.

  • Gloves : Standard practice should be double-gloving .[4]

    • Inner Glove : A standard nitrile examination glove.

    • Outer Glove : A chemical-resistant nitrile or neoprene glove with an extended cuff.[5] The outer glove should be placed over the cuff of the lab coat to create a complete seal.[4]

    • Rationale : Double-gloving provides redundancy. If the outer glove is compromised or contaminated, it can be removed and replaced without exposing the skin.[4] Gloves must be inspected for tears or punctures before each use and changed every 30-60 minutes or immediately upon known contact with the chemical.[3][6]

  • Body Protection :

    • A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs is required.[4] A standard cotton lab coat is insufficient as it can absorb spills, holding the chemical against the skin.

Eye and Face Protection: Preventing Ocular Exposure

Given the H319 "Causes serious eye irritation" classification, eye protection is critical.

  • Mandatory : Chemical splash goggles that form a seal around the eyes are required at all times. Standard safety glasses with side shields do not offer adequate protection against splashes.[5]

  • Recommended for High-Risk Operations : When handling larger quantities (>5g) or performing vigorous mixing, a full-face shield should be worn over the chemical splash goggles to protect the entire face.[3]

Respiratory Protection

When used inside a fume hood, respiratory protection is generally not required. However, it becomes essential in specific scenarios:

  • Spill Cleanup : For any spill outside of a fume hood, a respirator is mandatory.

  • Engineering Control Failure : If a fume hood is not available or is malfunctioning.

  • Type : A half-mask or full-face air-purifying respirator with an N95 (for solid particulates) or organic vapor cartridge is appropriate.[7] A surgical mask offers no protection.[6]

Table 2: PPE Ensemble for Operational Scenarios

Scenario Dermal Protection Eye/Face Protection Respiratory Protection
Weighing Solid Double Nitrile Gloves, Low-Permeability Gown Chemical Splash Goggles Not required inside a fume hood
Solution Handling Double Nitrile Gloves, Low-Permeability Gown Chemical Splash Goggles, Face Shield Recommended Not required inside a fume hood
Small Spill Cleanup Double Nitrile Gloves, Low-Permeability Gown Chemical Splash Goggles & Face Shield N95/Organic Vapor Respirator

| Storage/Transport | Single Pair Nitrile Gloves, Lab Coat | Safety Glasses with Side Shields | Not required |

Procedural Guidance: The Safe Handling Workflow

The following workflow provides a step-by-step methodology for safely handling the compound from receipt to disposal.

G cluster_prep Phase 1: Preparation cluster_handle Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal Prep 1. Assemble All Materials & Verify Fume Hood Operation Don_PPE 2. Don Full PPE (Gown, Double Gloves, Goggles) Prep->Don_PPE Weigh 3. Weigh Compound Don_PPE->Weigh Handle 4. Perform Experimental Work (e.g., Dissolution, Reaction) Weigh->Handle Clean 5. Decontaminate Surfaces Handle->Clean Doff_PPE 6. Doff PPE (Outer Gloves First) Clean->Doff_PPE Dispose 7. Segregate Hazardous Waste Doff_PPE->Dispose Wash 8. Wash Hands Thoroughly Dispose->Wash

Caption: Safe Handling Workflow for this compound.

Step-by-Step Methodology
  • Preparation : Before bringing the chemical into the workspace, ensure the fume hood is operational. Assemble all necessary equipment (spatulas, glassware, solvent, waste containers).

  • Don PPE : Put on your low-permeability gown, inner nitrile gloves, outer chemical-resistant gloves, and chemical splash goggles.

  • Weighing : Conduct the weighing of the solid compound on a tared weigh boat inside the fume hood. Minimize the creation of dust.

  • Handling : Add the compound to the solvent or reaction mixture within the fume hood. Ensure all containers are clearly labeled.

  • Decontamination : After handling is complete, wipe down the work surface in the fume hood, your balance, and any equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the solid hazardous waste.

  • Doffing PPE :

    • Remove the outer gloves first, turning them inside out, and dispose of them in the designated hazardous waste container.[8]

    • Remove your gown and goggles.

    • Remove the inner gloves last.

  • Waste Disposal : All solid waste (gloves, weigh boats, wipes) and liquid waste must be collected in separate, clearly labeled, sealed hazardous waste containers.[1]

  • Final Step : Wash hands thoroughly with soap and water.[3]

Emergency and Disposal Plans

Spill Management

For a small spill (<5g) inside a fume hood:

  • Alert colleagues in the immediate area.

  • Wearing your full PPE ensemble, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Wipe the area clean with a solvent-soaked cloth, disposing of the cloth in the same waste container.

For any spill outside a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.

First Aid Measures
  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Protocol

All materials contaminated with this compound are considered hazardous waste.

  • Chemical Waste : The pure compound and any solutions containing it must be disposed of in a sealed, labeled hazardous liquid waste container.

  • Contaminated Labware : Gloves, wipes, weigh boats, and contaminated disposable labware must be placed in a sealed, labeled hazardous solid waste container.[3]

  • Empty Containers : The original product container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The empty container should then be disposed of according to institutional guidelines, which may still require it to be treated as hazardous waste.

Do not, under any circumstances, dispose of this chemical or its containers in the regular trash or down the drain.[3] All waste must be disposed of via your institution's EHS-approved waste management program.[10]

References

  • Angene Chemical. (2024). Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

  • NIC Industries. Safety Data Sheet: Tert-butyl acetate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.